Napyradiomycin A1

Catalog No.
S631310
CAS No.
103106-24-7
M.F
C25H30Cl2O5
M. Wt
481.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Napyradiomycin A1

CAS Number

103106-24-7

Product Name

Napyradiomycin A1

IUPAC Name

(3R,4aR,10aS)-3,4a-dichloro-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione

Molecular Formula

C25H30Cl2O5

Molecular Weight

481.4 g/mol

InChI

InChI=1S/C25H30Cl2O5/c1-14(2)7-6-8-15(3)9-10-25-21(30)17-11-16(28)12-18(29)20(17)22(31)24(25,27)13-19(26)23(4,5)32-25/h7,9,11-12,19,28-29H,6,8,10,13H2,1-5H3/b15-9+/t19-,24+,25+/m1/s1

InChI Key

BCPWMPCOEAOEDD-NQSCOFRMSA-N

SMILES

Array

Synonyms

napyradiomycin A1, napyrodiomycin A, NPD-A1, WS 9558 A, WS9558 A

Canonical SMILES

CC(=CCCC(=CCC12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)C1(CC(C(O2)(C)C)Cl)Cl)C)C

Isomeric SMILES

CC(=CCC/C(=C/C[C@]12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)[C@]1(C[C@H](C(O2)(C)C)Cl)Cl)/C)C

Napyradiomycin A1 is a member of menaquinones.
Napyradiomycin A1 has been reported in Streptomyces, Streptomyces aculeolatus, and other organisms with data available.
from culture broth Chainia rubra MG802-AF1; structure given in first source

Introduction to Napyradiomycins and Napyradiomycin A1

Author: Smolecule Technical Support Team. Date: February 2026

Napyradiomycins are a major family of meroterpenoid natural products (hybrid polyketide-terpenoid compounds) produced exclusively by Streptomyces bacteria [1]. Since the first member was identified in 1986, over 50 related compounds have been characterized [2] [1].

Napyradiomycin A1 is one of the most well-known members of this family. It was among the first napyradiomycins to be reported, isolated from Streptomyces rubra (formerly Chainia rubra) MG802-AF1 [1]. It features a characteristic 6,6,6 tricyclic ring system, which is formed by a chloronium-induced cyclization of a prenyl side chain [1]. Its potent bioactivity against drug-resistant bacteria and cancer cells makes it a promising candidate for novel drug development [2].

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a streamlined process involving three organic substrates and five key enzymes [3]. The pathway is an excellent example of the sophisticated enzymatic machinery in Streptomyces.

Biosynthetic Stage Key Substrates & Intermediates Enzymes Involved Key Catalytic Actions
Polyketide Formation Malonyl-CoA → 1,3,6,8-Tetrahydroxynaphthalene (THN, 1) Type III Polyketide Synthase (e.g., NapB1) [1] Condensation & aromatization of five malonyl-CoA units
Initial Prenylation THN (1) + Geranyl Pyrophosphate (GPP) → 4-Geranyl-THN (4) Aromatic Prenyltransferase NapT9 [3] Mg²⁺-dependent geranylation at C-4 position of THN
First Halogenation 4-Geranyl-THN (4) → Chlorinated Intermediate (5) Vanadium Haloperoxidase NapH1 [3] Regio- and stereospecific chlorination
Second Prenylation Chlorinated Intermediate (5) + Dimethylallyl Pyrophosphate (DMAPP) → Prenylated Intermediate (6) Aromatic Prenyltransferase NapT8 [3] Mg²⁺-dependent prenylation at C-2 position
Skeletal Rearrangement Prenylated Intermediate (6) → Naphthomevalin (7) Vanadium Haloperoxidase NapH3 [3] α-Hydroxyketone rearrangement
Final Cyclization Naphthomevalin (7) → This compound (14) Vanadium Haloperoxidase NapH1 [3] Stereospecific chloronium-induced cyclization forming 6,6,6 tricyclic core

The following diagram maps this complex pathway and the role of each enzyme:

G MalonylCoA Malonyl-CoA THN 1,3,6,8-Tetrahydroxynaphthalene (THN, 1) MalonylCoA->THN Condensation & Aromatization GeranylTHN 4-Geranyl-THN (4) THN->GeranylTHN C-4 Geranylation NapB1 Polyketide Synthase NapB1 ChloroGeranyl Chlorinated Intermediate (5) GeranylTHN->ChloroGeranyl Chlorination NapT9 Prenyltransferase NapT9 Prenylated Prenylated Intermediate (6) ChloroGeranyl->Prenylated C-2 Prenylation NapH1_a Haloperoxidase NapH1 Naphthomevalin Naphthomevalin (7) Prenylated->Naphthomevalin Skeletal Rearrangement NapT8 Prenyltransferase NapT8 NapA1 This compound (14) Naphthomevalin->NapA1 Chloronium-Induced Cyclization NapH3 Haloperoxidase NapH3 NapH1_b Haloperoxidase NapH1

The enzymatic pathway for biosynthesis of this compound in Streptomyces, based on in vitro characterization [3] [1].

Bioactivity and Quantitative Data

This compound demonstrates significant biological activities, primarily as a potent antibacterial and cytotoxic agent.

Bioactivity Target Organisms/Cell Lines Quantitative Measure (MIC / IC₅₀) Notes
Antibacterial Gram-positive bacteria (e.g., Staphylococcus aureus) Active at low concentrations [1] Notably effective against multiple drug-resistant strains (e.g., S. aureus MS8710, MS9610) [1]
Antibacterial Anaerobic Gram-positive & Gram-negative bacteria MIC: 2–16 μg/mL [1] Data for the closely related epoxide derivative A80915G (8)
Cytotoxic Human cancer cell lines (SF-268, MCF-7, NCI-H460, HepG-2) IC₅₀: ~11.5 to 22.8 μM [1] Data for brominated analog 15 and derivative 16; demonstrates moderate cytotoxicity

The presence of halogen atoms, particularly chlorine installed by VHPO enzymes, is critical for its bioactivity, enhancing potency and interactions with cellular targets [2] [3].

Production and Engineering Strategies

A major challenge in utilizing napyradiomycins is their low natural yield. Advanced strategies are being developed to overcome this.

Method Key Technique Application & Outcome
Chemoenzymatic Synthesis In vitro reconstitution using recombinant biosynthetic enzymes (NapT8, NapT9, NapH1, NapH3, NapH4) [3] One-pot enantioselective synthesis of this compound and B1 in milligrams within 1 day; bypasses complex chemical synthesis [3]
Strain Engineering Heterologous expression in engineered hosts like Streptomyces lividans TK23 [3] Enables production in a more controllable host; soluble expression of challenging enzymes like NapH4 [3]
Genome Mining & Activation Sequencing to identify BGCs, followed by introduction of global regulatory gene (e.g., afsR2) [4] Activates silent/cryptic BGCs; successful production of new 15-deoxynaphthomycin analogs from Streptomyces sp. N50 [4]

Future Research and Development Directions

  • Scalability of Chemoenzymatic Production: While effective in the lab, scaling up the one-pot enzymatic synthesis for industrial production requires further optimization of enzyme stability and cost [3] [1].
  • Combinatorial Biosynthesis: The modular nature of the pathway allows for the potential creation of novel analogs by swapping enzyme components, such as prenyltransferases or halogenases, to expand chemical diversity [2] [1].
  • Mechanism of Action Studies: Deeper investigation into the molecular targets of this compound in both bacterial and cancer cells could guide its development as a therapeutic lead [2].

References

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Napyradiomycins are a structurally diverse family of meroterpenoids, characterized by a unique hybrid structure derived from polyketide and terpenoid biosynthetic pathways, primarily isolated from marine and terrestrial Streptomyces species [1] [2]. Since the initial discovery of the first member, over 50 distinct napyradiomycins have been characterized, demonstrating a remarkable spectrum of bioactivities, including potent antibacterial, cytotoxic, and antiviral effects [1] [2]. Recent research has unveiled a significant new therapeutic dimension for this compound class: the activation of the Nuclear Factor E2-related factor 2 (Nrf2) pathway, a master regulator of cellular antioxidant defense systems [3].

This guide provides a comprehensive technical overview of the specific congener Napyradiomycin A1 and its role as an Nrf2 activator. It consolidates current research findings, detailed molecular mechanisms, quantitative bioactivity data, and established experimental protocols to support drug discovery efforts targeting oxidative stress and inflammation. The activation of the Nrf2 pathway by napyradiomycins presents a promising therapeutic strategy for a range of diseases, including diabetic complications, neurodegenerative disorders, and other conditions driven by oxidative damage and chronic inflammation [3] [4].

Molecular Mechanism of Nrf2 Activation

The Keap1-Nrf2-ARE pathway is the primary cellular defense mechanism against oxidative and electrophilic stress. Under homeostatic conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which targets it for continuous ubiquitination and proteasomal degradation, maintaining Nrf2 at low levels [4] [5] [6]. Upon exposure to oxidative stress or specific activator compounds, key cysteine residues within Keap1 undergo modification. This leads to a conformational change in the Keap1-Cul3 ubiquitin ligase complex, disrupting its ability to target Nrf2 for degradation [5] [6].

Stabilized Nrf2 subsequently translocates to the nucleus, heterodimerizes with small Maf (sMaf) proteins, and binds to the Antioxidant Response Element (ARE) in the promoter regions of a vast network of cytoprotective genes [4] [5]. This binding initiates the transcription of a battery of genes encoding phase II detoxifying enzymes and antioxidant proteins, such as Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis [5] [6]. The following diagram illustrates this core signaling pathway.

G OxidativeStress Oxidative Stress / This compound Keap1 Keap1 Protein OxidativeStress->Keap1  Inhibits Nrf2_Inactive Nrf2 (Inactive) OxidativeStress->Nrf2_Inactive  Prevents Degradation Keap1->Nrf2_Inactive  Binds & Targets Ubiquitination Ubiquitination & Proteasomal Degradation Nrf2_Inactive->Ubiquitination  Under Basal Conditions Nrf2_Stable Stabilized Nrf2 Nrf2_Inactive->Nrf2_Stable  Stabilizes Nucleus Nuclear Translocation Nrf2_Stable->Nucleus Nrf2_sMaf Nrf2-sMaf Heterodimer Nucleus->Nrf2_sMaf ARE Antioxidant Response Element (ARE) Nrf2_sMaf->ARE TargetGenes Antioxidant Gene Expression (HO-1, NQO1, SOD, CAT) ARE->TargetGenes  Initiates Transcription

Core Keap1-Nrf2-ARE signaling pathway activated by this compound.

Bioactive Profile of this compound and Analogs

Quantitative Data on Nrf2 Activation and Bioactivities

Extensive research on napyradiomycins has revealed a spectrum of biological activities. The table below summarizes the key bioactivity data for this compound and its closely related derivative, 16Z-19-hydroxythis compound, which has been identified as the most potent Nrf2 activator within the series studied.

Table 1: Bioactivity Profile of Key Napyradiomycins

Compound Name Reported Bioactivity Experimental Model Key Findings & Potency Source
16Z-19-hydroxythis compound Nrf2 Activation / Antioxidant / Anti-inflammatory BV-2 microglial cells Exhibited the highest Nrf2-activating efficacy in a screening study; induced mRNA/protein levels of Nrf2-dependent enzymes (e.g., HO-1, NQO1); suppressed inflammatory mediators and intracellular ROS. [3]
This compound Antibacterial In vitro against Gram-positive bacteria MIC values as low as 0.25 µg/mL against various Staphylococcus and Bacillus strains. [7]
This compound Cytotoxic Human cancer cell lines (SF-268, MCF-7, NCI-H460, HepG-2) IC₅₀ values in the range of < 20 µM. [7]
Napyradiomycin A4 Antiviral Pseudorabies Virus (PRV) Significant antiviral activity with an IC₅₀ of 2.056 µM and a therapeutic ratio of 14.98. [2]
Structure-Activity Relationship (SAR) Insights

The bioactivity of napyradiomycins is highly dependent on their specific chemical structure. Key structural features that influence their therapeutic potential, particularly for Nrf2 activation, include:

  • Halogenation Pattern: The type and position of halogen atoms (chlorine, bromine) on the naphthoquinone core are critical for bioactivity. These halogens are incorporated by unique vanadium-dependent haloperoxidases, and alterations can significantly impact potency [1] [7].
  • Side Chain Modifications: The structure and stereochemistry of the isoprenoid side chain are crucial. For instance, the specific derivative 16Z-19-hydroxythis compound, which features a hydroxylated side chain, demonstrated superior Nrf2-activating efficacy compared to other congeners in the same study [3].
  • Quinone Moieties: The quinone structure itself is known to be electrophilic and can potentially interact with the cysteine sensors of Keap1, leading to Nrf2 pathway activation. This is a common feature shared with other quinone-containing Nrf2 activators [8].

Detailed Experimental Protocols for Key Assays

Cell-Based Nrf2 Activation Assay

Objective: To identify and evaluate compounds that activate the Nrf2-ARE signaling pathway. Methodology:

  • Cell Line: Utilize reporter cell lines such as BV-2 murine microglial cells or HepG2 human hepatoma cells stably transfected with a plasmid containing the ARE promoter element linked to a luciferase or GFP reporter gene [3] [8].
  • Treatment: Seed cells in 96-well plates and allow to adhere overnight. Treat cells with a range of concentrations of this compound (or its analogs) and positive controls (e.g., sulforaphane). Include a vehicle control (e.g., DMSO).
  • Incubation: Incubate for a predetermined period (e.g., 16-24 hours) based on the reporter system.
  • Detection:
    • For luciferase reporters: Lyse cells and measure luminescence intensity using a microplate reader.
    • For GFP reporters: Quantify fluorescence intensity directly or via flow cytometry.
  • Validation:
    • qRT-PCR: Measure mRNA expression levels of downstream Nrf2 target genes (e.g., HO-1, NQO1, GCLC) using quantitative real-time PCR [3] [8].
    • Western Blotting: Confirm increased protein expression of Nrf2 and its target genes (HO-1, NQO1) in whole cell lysates and nuclear fractions to verify nuclear translocation [3].
Assessment of Functional Antioxidant and Anti-inflammatory Effects

Objective: To confirm the functional downstream consequences of Nrf2 activation. Methodology:

  • Intracellular ROS Measurement:
    • Culture cells (e.g., BV-2) and pre-treat with this compound for a suitable duration.
    • Induce oxidative stress with a pro-oxidant like tert-butyl hydroperoxide (t-BOOH) or H₂O₂.
    • Load cells with a fluorescent ROS-sensitive probe (e.g., DCFH-DA, 5-10 µM).
    • Measure fluorescence intensity with a microplate reader or flow cytometry. A reduction in fluorescence indicates decreased ROS levels [3].
  • Analysis of Anti-inflammatory Activity:
    • Pre-treat macrophage or microglial cells with this compound.
    • Stimulate inflammation with bacterial lipopolysaccharide (LPS, e.g., 100 ng/mL).
    • Use ELISA or qRT-PCR to quantify the production of key pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Nitric Oxide (NO) in the culture supernatant [3].

The workflow for these functional assays is summarized in the following diagram.

G Start Cell Seeding & Compound Treatment AssaySplit Functional Assay Split Start->AssaySplit ROS_Path Antioxidant Assay AssaySplit->ROS_Path  Path A Inflam_Path Anti-inflammatory Assay AssaySplit->Inflam_Path  Path B ROS_Induce Oxidant Challenge (e.g., H₂O₂, t-BOOH) ROS_Path->ROS_Induce Inflam_Induce Inflammatory Challenge (e.g., LPS) Inflam_Path->Inflam_Induce ROS_Measure Measure ROS (DCFH-DA Fluorescence) ROS_Induce->ROS_Measure Inflam_Measure Measure Cytokines/NO (ELISA, qRT-PCR, Griess) Inflam_Induce->Inflam_Measure ROS_Result ↓ Intracellular ROS ROS_Measure->ROS_Result Inflam_Result ↓ TNF-α, IL-6, NO Inflam_Measure->Inflam_Result

Workflow for functional antioxidant and anti-inflammatory assays.

Therapeutic Potential and Research Applications

The Nrf2 pathway is a validated therapeutic target for numerous diseases characterized by oxidative stress and inflammation. The activation of this pathway by this compound and its analogs suggests potential applications in:

  • Neurodegenerative Diseases: In microglial cells, Nrf2 activation suppresses neuroinflammation and oxidative damage, key drivers in Alzheimer's and Parkinson's disease [3] [6]. Other quinone-containing compounds like naphthomycinol have shown neuroprotection via Nrf2 [8].
  • Diabetic Complications: Nrf2 activators can mitigate oxidative stress in retinal cells, showing promise for treating diabetic retinopathy by upregulating antioxidant genes like HO-1 and SOD [4].
  • Other Inflammatory Conditions: The anti-inflammatory properties demonstrated in models of periodontitis and other chronic inflammatory states highlight the broad applicability of Nrf2-targeted therapy [9].

Conclusion and Future Directions

This compound, particularly its potent derivative 16Z-19-hydroxythis compound, represents a promising natural product lead for the development of novel Nrf2-activating therapeutics. Its efficacy in modulating the Keap1-Nrf2-ARE pathway, coupled with demonstrated antioxidant and anti-inflammatory effects in cellular models, warrants further investigation.

Future work should focus on:

  • Mechanistic Elucidation: Precisely defining the molecular interactions between napyradiomycins and the Keap1 sensor cysteine residues.
  • In Vivo Validation: Advancing studies into relevant animal models of neurodegenerative disease, diabetes, and other oxidative stress-related conditions to confirm efficacy and determine pharmacokinetic profiles.
  • Medicinal Chemistry Optimization: Leveraging the emerging understanding of SAR to design and synthesize novel analogs with improved potency, selectivity, and drug-like properties.

References

Core Enzymes in the Napyradiomycin A1 Biosynthetic Pathway

Author: Smolecule Technical Support Team. Date: February 2026

The biosynthesis of napyradiomycin A1 is remarkably streamlined, requiring only three organic substrates and five core enzymes [1] [2]. The table below summarizes the key functions of these enzymes.

Enzyme Type Function in the Pathway
NapT9 Aromatic prenyltransferase Catalyzes the Mg²⁺-dependent geranylation of 1,3,6,8-tetrahydroxynaphthalene (THN, 1) to form 4-geranyl-THN (4) [1].
NapH1 Vanadium-dependent haloperoxidase (VHPO) Performs the initial chlorination of 4 to form monochlorinated product 5. Later in the pathway, it also catalyzes a chlorination and etherification to cyclize 7 into 2 [1].
NapT8 Aromatic prenyltransferase Prenylates the monochlorinated intermediate 5 with dimethylallyl pyrophosphate (DMAPP) to form 6 [1].
NapH3 Vanadium-dependent haloperoxidase (VHPO) Catalyzes an α-hydroxyketone rearrangement of 6 to form naphthomevalin (7) [1].
NapH4 Vanadium-dependent haloperoxidase (VHPO) Performs a unique, stereospecific chloronium-induced terpenoid cyclization of 2 to form the final product, napyradiomycin B1 (3). This reaction establishes two stereocenters and a new carbon-carbon bond [1].

The nap Gene Cluster and Biosynthetic Pathway

The ~43 kb nap gene cluster was first identified in Streptomyces sp. CNQ-525 [1]. A standardized annotation for a related cluster from Streptomyces aculeolatus is available in the MIBiG repository (accession BGC0001079) [3].

The following diagram illustrates the coordinated, multi-step biosynthetic pathway for this compound, culminating in the branched synthesis of napyradiomycin B1.

nap_pathway THN 1,3,6,8-Tetrahydroxynaphthalene (1) Int4 4-Geranyl-THN (4) THN->Int4 Geranylation GPP Geranyl PP GPP->Int4 DMAPP Dimethylallyl PP Int6 NapT8 Product (6) DMAPP->Int6 Int5 Monochlorinated Product (5) Int4->Int5 Chlorination Int5->Int6 Prenylation Int7 Naphthomevalin (7) Int6->Int7 α-Hydroxyketone Rearrangement Int2 This compound (2) Int7->Int2 Chlorination & Etherification NPDB1 Napyradiomycin B1 (3) Int2->NPDB1 Chloronium-Induced Cyclization NapT9 NapT9 (Prenyltransferase) NapH1_early NapH1 (VHPO) NapT8 NapT8 (Prenyltransferase) NapH3 NapH3 (VHPO) NapH1_late NapH1 (VHPO) NapH4 NapH4 (VHPO)

The enzymatic pathway for biosynthesis of Napyradiomycins A1 and B1, highlighting the role of vanadium-dependent haloperoxidases (VHPOs) in introducing halogens and complex cyclizations [1].

Established Experimental Protocols

Researchers have successfully employed several methods to characterize the nap cluster and its enzymes:

  • Heterologous Expression for Soluble Protein: Heterologous expression in Streptomyces lividans TK23 can be used to obtain soluble and active enzyme, such as NapH4, which may not express solubly in E. coli [1].
  • In Vitro Enzyme Assays: Standard conditions for in vitro assays include incubating the substrate with the purified enzyme in the presence of Na₃VO₄ (source of vanadate), KCl (chloride source), and H₂O₂ (oxidant) to reconstitute VHPO activity [1].
  • Chemoenzymatic Synthesis: A one-pot chemoenzymatic synthesis using the five recombinant biosynthetic enzymes (NapT8, T9, H1, H3, H4) can produce milligram quantities of napyradiomycins A1 and B1 from simple substrates in one day, providing a viable enantioselective route to these complex metabolites [1] [2].

References

halogenated meroterpenoid natural products overview

Author: Smolecule Technical Support Team. Date: February 2026

Biological and Pharmacological Activities

Halogenated meroterpenoids exhibit a broad and promising spectrum of biological activities, as shown in the table below.

Activity Examples (Compounds & Sources) Key Findings & Potency
Antifungal Acremorins [1]: Acremorin M (7) from deep-sea fungus Acremonium sclerotigenum LW14. Significant activity against Cryptococcus gattii strains; overall efficacy comparable to fluconazole [1].
Antibacterial & Antifouling Gemmacolides/Dichotellides [2] [3]: Chlorinated gemmacolide O, Dichotellide P (20) from gorgonian Dichotella gemmacea. Brominated Alkaloids [2] [3]: Pseudoceramine B (52), Purealin C (57) from sponges. Gemmacolide O: Most active against E. coli [2] [3]. Dichotellide P: Potent antifouling (EC₅₀ 0.79 μg/mL) [2] [3]. Purealin C: Broad-spectrum activity against S. aureus and B. subtilis (IC₅₀ 2.6-6.2 μM) [2] [3].
Cytotoxic / Anticancer Psiguajavadials [4]: Psiguajavadial A (1) and B (2) from Psidium guajava. Eugenials [4]: Eugenial C (18) from Eugenia umbelliflora. Psiguajavadial B: Cytotoxic against A549 lung cancer cells (IC₅₀ 0.90 μM) [4]. Eugenial C: Cytotoxic against K562 leukemia cells (IC₅₀ 0.38 μM) [4].
Enzyme Inhibitory Talarines [5]: Talarines K (2) and an unnamed compound (12) from desert fungus Talaromyces sp. Potent inhibition of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity. IC₅₀ values of 1.74 and 3.03 μM, respectively [5].

Biosynthesis and Structural Diversity

The structural complexity of meroterpenoids arises from mixed biosynthetic pathways and sophisticated enzymatic cyclization and modification.

  • Biosynthetic Origin: Meroterpenoids are hybrid molecules partially derived from a terpenoid (C5 isoprene) scaffold, combined with a polyketide, shikimate, or non-polyketide moiety [6] [4] [7]. Halogen atoms (Cl, Br) are typically incorporated into the structure via halogenase enzymes during biosynthesis [5].
  • Key Enzymes and Cyclization Diversity: Terpenoid Cyclases (CYCs) are crucial for generating diverse carbon skeletons. These enzymes catalyze the cyclization of the linear terpenoid chain, and different CYCs can produce vastly different ring systems from a common precursor [7] [8]. Post-cyclization modifications, such as oxidations catalyzed by αKG-dependent dioxygenases, cytochrome P450s, and other enzymes, further enhance structural diversity and introduce functional groups critical for bioactivity [7].

The following diagram illustrates a generalized workflow for the discovery and characterization of halogenated meroterpenoids, integrating genomics, culture strategies, and structure elucidation.

workflow Start Start: Organism Collection (Marine Fungi, Sponges, Plants) A Genome Sequencing & Analysis Start->A B Identify Biosynthetic Gene Clusters (BGCs) A->B C OSMAC Strategy (Vary Culture Conditions) B->C D Add Halogen Salts (NaBr, NaCl) to Medium C->D E Fermentation & Metabolite Extraction D->E F LC-MS Analysis (Check for Halogen Isotope Patterns) E->F G Bioassay-Guided Fractionation F->G H Isolation & Purification (Chromatography) G->H I Structural Elucidation (NMR, HRMS, X-ray) H->I J Biological Activity Assessment I->J

Discovery workflow for halogenated meroterpenoids, from organism collection to bioactivity assessment.

Key Research Methodologies

  • Genome Mining and OSMAC Approach: Genome sequencing allows for the identification of cryptic BGCs [1]. The OSMAC (One Strain Many Compounds) approach activates these silent BGCs by altering culture parameters (media, pH, temperature) or adding chemical elicitors like NaBr to induce the production of brominated metabolites [1].
  • Analytical and Structural Elucidation Techniques: LC-MS is critical for initial screening, as halogens (Cl, Br) exhibit characteristic isotope peak ratios (e.g., Cl ~ 3:1, Br ~ 1:1 for M:M+2) [1]. Structure determination relies on NMR spectroscopy (1H, 13C, 2D experiments like COSY and HMBC) and HRESIMS for precise molecular formula determination [1] [5].
  • Engineered Biosynthesis: Heterologous expression in fungal hosts like Aspergillus oryzae enables the production and manipulation of meroterpenoid pathways [7] [8]. Swapping terpenoid cyclases from different species in a single host can generate novel meroterpenoid skeletons with different ring systems [7] [8].

Future Research Directions

  • Exploring Underexplored Niches: Extremophiles (deep-sea, desert-derived fungi) are promising sources of novel halogenated meroterpenoids [1] [5].
  • Enzyme Engineering and Pathway Combing: Manipulating key enzymes like terpenoid cyclases and halogenases through structure-based mutagenesis can diversify structures and introduce halogens at specific sites [7].
  • Mode of Action Studies: Beyond identifying activity, future work should focus on elucidating precise cellular targets and mechanisms, as initiated for compounds like guajadial [4].

References

Napyradiomycin A1 mitochondrial electron transport chain inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Documented Bioactivities of Napyradiomycins

Compound Name Primary Target / Activity Identified Key Findings / Mechanism Supporting Evidence

| Napyradiomycin A1 | - Antibacterial (vs. MRSA) [1]

  • Mitochondrial Complex I & II Inhibition [2] | - Extends potent activity to methicillin-resistant S. aureus strains [1].
  • Early screening data indicates inhibition; detailed mechanistic study is lacking [2]. | Isolation, NMR, MS data; antimicrobial assays [1]. | | Napyradiomycins CNQ525.510B & A80915C | Grp94 (Hsp90 family in Endoplasmic Reticulum) [2] | - Induce apoptosis in HCT-116 colon carcinoma cells.
  • Immunoaffinity fluorescence probes localize specifically within the ER.
  • Target identified via immunoaffinity precipitation & Western blot [2]. | Confocal microscopy, caspase-3 activation, FACS analysis, MS protein ID [2]. |

Established Experimental Workflow for Target Identification

The search results include a detailed methodology for identifying the intracellular target of napyradiomycins CNQ525.510B and A80915C, which can serve as a reference for designing investigations into this compound [2]. The workflow is summarized in the diagram below.

workflow cluster0 Probe Synthesis & Validation cluster1 Subcellular Localization cluster2 Target Protein Isolation cluster3 Target Identification & Validation start Start: Cytotoxic Phenotype Observation step1 Probe Synthesis & Validation start->step1 step2 Subcellular Localization step1->step2 step3 Target Protein Isolation step2->step3 step4 Target Identification & Validation step3->step4 end Conclusion: Target is Grp94 step4->end a1 Conjugate compound to Immunoaffinity Fluorescence (IAF) tag a2 Confirm probe retains apoptotic activity (Western Blot) a1->a2 b1 Treat cells with IAF probe b2 Co-stain with organelle-specific trackers (e.g., ER-Tracker) b1->b2 b3 Analyze via Confocal Microscopy b2->b3 c1 Incubate probe with cell lysate c2 Add anti-IAF antibody coupled to Affigel-10 resin c1->c2 c3 Wash away non-specific binding c2->c3 c4 Elute bound protein complex c3->c4 d1 Identify protein by Mass Spectrometry (MS) d2 Validate identity by Western Blot analysis d1->d2 d3 Confirm binding via in vitro assay (e.g., Grp94 binding assay) d2->d3

Experimental workflow for identifying napyradiomycin cellular targets, adapted from published research [2].

Research Recommendations and Alternative Avenues

To address the lack of specific data on this compound's mitochondrial effects, I suggest the following research pathways:

  • Consult Foundational Studies: The mitochondrial complex I/II inhibition was mentioned as a finding from earlier screening [2]. Tracing these original references will be essential for obtaining foundational data.
  • Explore Structural Analogues: The target for other napyradiomycins (Grp94) is not in the mitochondria [2]. Investigate if different side chains within the napyradiomycin family lead to completely different mechanisms of action.
  • Leverage Recent Reviews: A 2025 review in Arch Microbiol promises insights into the structure-activity relationship of the entire napyradiomycin family [3]. This is a highly relevant source for your work.

References

Author: Smolecule Technical Support Team. Date: February 2026

Known Nrf2-Active Napyradiomycins & Experimental Data

Compound Name Experimental System (Cell Line) Key Findings / Effects Observed Citation

| 16Z-19-hydroxynapyradiomycin A1 (a new isomer) | BV-2 microglial cells | • Activated Nrf2 in cell-based screening. • Induced mRNA and protein levels of Nrf2-dependent antioxidant enzymes. • Suppressed inflammatory mediators and intracellular ROS. | [1] [2] | | (R)-3-chloro-6-hydroxy-8-methoxy-α-lapachone | BV-2 microglial cells | Exhibited one of the most potent Nrf2-activating efficacies among the tested compounds. | [2] | | 18-hydroxythis compound, 16S-napyradiomycin A2, 16R-napyradiomycin A2, 7-demethyl-8-hydroxy SF2415A3 | BV-2 microglial cells | Showed moderate Nrf2-activating activity. | [2] |

Detailed Experimental Protocol for Nrf2 Activation

The experimental data for 16Z-19-hydroxythis compound was generated using the following methodology, which serves as a robust protocol for your research [2]:

  • Cell-Based Nrf2 Activation Screening

    • System: A panel of extracts from plants, fungi, and bacteria was screened using a cell-based assay to identify Nrf2 activators.
    • Identification: A crude extract from the marine bacterium Streptomyces sp. YP127 was identified as a hit, leading to the isolation of several napyradiomycins.
  • In-depth Mechanistic Studies in BV-2 Microglial Cells After initial identification, the most active compound was studied in detail:

    • Nrf2 and Target Gene Induction: Confirmation that the compound induces both the mRNA and protein levels of key Nrf2-dependent antioxidant enzymes.
    • Functional Assays:
      • Anti-inflammatory Effects: Measurement of the suppression of pro-inflammatory mediators (e.g., inducible nitric oxide synthase - iNOS, interleukin-6 - IL-6).
      • Antioxidant Effects: Quantification of the reduction in intracellular reactive oxygen species (ROS).
      • Cytoprotection: Examination of the protective effects against oxidative stress-induced cell death.

Interpretation of Current Evidence

  • Evidence for Analogs: The discovery of 16Z-19-hydroxythis compound as a potent Nrf2 activator is a strong indicator that the napyradiomycin chemical scaffold has inherent potential to modulate this pathway [1] [2].
  • Knowledge Gap on this compound: While the specific activity of this compound on Nrf2 has not been explicitly reported, its structural similarity to active compounds suggests it is a plausible candidate for investigation.
  • Other Documented Activities: It is important to note that this compound has been previously reported to have other biological targets, such as inhibiting mitochondrial complexes I and II, and demonstrating antiangiogenic activity [3] [4].

Research Workflow for Nrf2 Pathway Activators

The diagram below outlines a general experimental strategy for identifying and validating Nrf2 pathway activators, reflecting the approach used in the cited studies.

cluster_validation Mechanistic Validation cluster_functional Downstream Functional Effects Start Start: Screen Compound Libraries Primary Primary Assay: Cell-Based Nrf2 Activation Readout Start->Primary Isolation Bioassay-Guided Isolation of Active Compound Primary->Isolation Validation Validation & Mechanism Isolation->Validation Functional Functional Assays Validation->Functional Nrf2Level Measure Nrf2 Protein/mRNA Levels Validation->Nrf2Level TargetGene Induction of Nrf2 Target Genes (HO-1, NQO1) Validation->TargetGene ROS Intracellular ROS Scavenging Validation->ROS Inflammation Suppression of Inflammatory Mediators Validation->Inflammation Cytoprotection Cytoprotection Against Oxidative Stress Validation->Cytoprotection

Conclusion and Research Direction

  • Next Steps: You could directly test this compound using the cell-based screening and validation protocols outlined above.
  • Focus on Structural Analogs: The existing data strongly suggests that the hydroxylated analog of this compound is a particularly promising candidate for further development as an Nrf2-targeted therapeutic agent [1] [2].

References

Comprehensive Technical Notes: Enantioselective Synthesis of (-)-Napyradiomycin A1

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Napyradiomycins represent a significant class of halogenated meroterpenoid natural products first isolated from the actinomycete Streptomyces ruber in 1986. These compounds have attracted substantial scientific interest due to their diverse biological activities, including potent effects against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains of Enterococcus faecium, as well as promising anticancer and antiangiogenic properties. [1] [2] [3] The structural complexity of napyradiomycins, characterized by prenylated naphthoquinone scaffolds with chiral halogenated centers, presents significant challenges for synthetic organic chemistry. [2] [3] Among these compounds, (-)-napyradiomycin A1 has been a particular focus of synthetic efforts due to its interesting biological profile and complex molecular architecture containing multiple stereocenters, including chlorinated carbon atoms. [1] [4]

The synthetic challenges associated with (-)-napyradiomycin A1 primarily revolve around the stereoselective installation of halogen atoms and the construction of the meroterpenoid framework with precise stereocontrol. [2] Traditional synthetic approaches have struggled with the installation of chiral halogenated stereocenters, a transformation that nature accomplishes efficiently through enzymatic pathways. [2] This technical document provides a comprehensive overview of both chemical and enzymatic synthetic approaches to (-)-napyradiomycin A1, detailing methodologies, experimental protocols, and comparative analysis to facilitate further research and development in this area.

Chemical Synthesis Approach

Snyder's Asymmetric Approach

The first asymmetric total synthesis of (-)-napyradiomycin A1 was reported by Snyder and colleagues in 2009, representing a landmark achievement in the field. [1] [5] This synthetic strategy features several key transformations, including a streamlined two-step synthesis of flaviolin, an innovative asymmetric halogenation of an isolated olefin, and a Johnson-Claisen rearrangement that generates a quaternary carbon center adjacent to a glucal-like oxygen. [1] The synthesis begins with a Knoevenagel condensation followed by an electrocyclic rearrangement to construct the desired tricyclic framework efficiently. [5]

One of the most noteworthy aspects of Snyder's approach is the enantioselective dichlorination strategy employing chlorine gas with a stoichiometric BINOL-type axially chiral ligand and borane-THF complex. [5] This transformation proceeds through a chiral borane adduct intermediate where chelation control is maintained by π-stacking interactions, enabling selective trans-delivery of chlorine across the double bond. The use of four equivalents of chiral ligand was necessary to prevent competing chlorination of aryl moieties, though the authors noted that the ligand could be recovered and recycled. [5] Subsequent steps include selective functionalization of the allylic chloride through displacement with acetate using potassium acetate and 18-crown-6, which proceeds with complete retention of stereochemistry. [5]

Key Steps and Challenges

The Johnson-Claisen rearrangement in Snyder's synthesis serves to establish the quaternary carbon center adjacent to the oxygen atom, albeit in modest yield. The authors attributed this low yield to the congested transition state but noted that starting material could be recovered efficiently. [5] The final stages of the synthesis involve reduction of the ester followed by olefination, with the final stereocenter introduced using base and N-chlorosuccinimide (NCS). Interestingly, this final transformation produced the enantiomer of the natural product, necessitating an inversion step to obtain the correct absolute configuration. [5]

Table 1: Key Transformations in Snyder's Chemical Synthesis of (-)-Napyradiomycin A1

Step Transformation Key Reagents/Conditions Yield Stereochemical Outcome
1 Flaviolin synthesis Knoevenagel condensation, electrocyclic rearrangement Not specified Achiral intermediate
2 Asymmetric dichlorination Cl₂, BINOL ligand, borane-THF Not specified Chiral centers established
3 Allylic chloride displacement KOAc, 18-crown-6 Not specified Retention of configuration
4 Johnson-Claisen rearrangement Trimethyl orthoacetate, propionic acid Low (but SM recoverable) Quaternary carbon formed
5 Final functionalization Ester reduction, olefination, NCS Not specified Enantiomer obtained

Despite the elegance of this synthetic route, several limitations remain, including the stoichiometric use of chiral ligands and the modest yields in key rearrangement steps. [5] Additionally, the synthesis ultimately produced the enantiomer of the natural product at the final stage, highlighting the challenges in controlling stereochemistry throughout extended synthetic sequences. [5]

Biosynthetic Approach and Enzymatic Synthesis

Biosynthetic Pathway and Key Enzymes

In contrast to traditional chemical synthesis, a complete biosynthetic pathway for napyradiomycins was elucidated in 2018, 32 years after their initial discovery and 11 years after the identification of their gene cluster. [2] [6] This remarkably streamlined biosynthesis employs just three organic substrates (1,3,6,8-tetrahydroxynaphthalene, dimethylallyl pyrophosphate, and geranyl pyrophosphate) and five enzymes to construct the complex meroterpenoid scaffold. [2] The enzymatic toolkit includes two aromatic prenyltransferases (NapT8 and NapT9) and three vanadium-dependent haloperoxidase (VHPO) homologues (NapH1, H3, and H4). [2]

The biosynthetic pathway begins with the Mg²⁺-dependent prenylation of 1,3,6,8-tetrahydroxynaphthalene (THN, 1) catalyzed by NapT9, which installs the geranyl moiety to form 4-geranyl THN (4). [2] Subsequently, the vanadium-dependent haloperoxidase NapH1 catalyzes the regioselective chlorination of 4 to form monochlorinated intermediate 5. [2] A second prenylation by NapT8 then incorporates the dimethylallyl group, followed by an α-hydroxyketone rearrangement catalyzed by NapH3 to produce naphthomevalin (7). [2] The pathway culminates in a remarkable chloronium-induced cyclization catalyzed by NapH4, which establishes two stereocenters and forms a new carbon-carbon bond in a single transformation. [2]

One-Pot Enzymatic Synthesis

The reconstituted biosynthetic pathway has been employed for one-pot chemoenzymatic synthesis of napyradiomycins A1 and B1, providing milligram quantities of these complex natural products in just one day. [2] [6] This approach represents a viable enantioselective strategy for producing complex halogenated metabolites like napyradiomycin B1, which has not yet been synthesized through traditional chemical methods. [2] The enzymatic synthesis offers several advantages, including high enantioselectivity, exceptional diastereoselectivity, and the ability to perform challenging chloronium-induced cyclizations that are difficult to achieve with chemical methods. [2]

Table 2: Enzymatic Components in Napyradiomycin Biosynthesis

Enzyme Type Function Cofactors/Requirements
NapT9 Aromatic prenyltransferase Geranylation of THN (1→4) Mg²⁺, geranyl pyrophosphate
NapH1 Vanadium haloperoxidase Chlorination of 4→5 V²⁺, H₂O₂, Cl⁻
NapT8 Aromatic prenyltransferase Dimethylallylation of 5 Mg²⁺, dimethylallyl pyrophosphate
NapH3 Vanadium haloperoxidase α-Hydroxyketone rearrangement (6→7) V²⁺, H₂O₂
NapH4 Vanadium haloperoxidase Chloronium-induced cyclization V²⁺, H₂O₂, Cl⁻

The following diagram illustrates the complete biosynthetic pathway for napyradiomycins A1 and B1, highlighting the sequential enzymatic transformations:

G THN 1,3,6,8-Tetrahydroxynaphthalene (1) Intermediate4 4-Geranyl THN (4) THN->Intermediate4 NapT9 (Mg²⁺) GPP Geranyl pyrophosphate GPP->Intermediate4 NapT9 (Mg²⁺) DMAPP Dimethylallyl pyrophosphate Intermediate6 Bis-prenylated intermediate (6) DMAPP->Intermediate6 NapT8 (Mg²⁺) Intermediate5 Monochlorinated intermediate (5) Intermediate4->Intermediate5 NapH1 (V²⁺, H₂O₂, Cl⁻) Intermediate5->Intermediate6 NapT8 (Mg²⁺) Intermediate7 Naphthomevalin (7) Intermediate6->Intermediate7 NapH3 (V²⁺, H₂O₂) NapA1 Napyradiomycin A1 (2) Intermediate7->NapA1 NapH1 (V²⁺, H₂O₂, Cl⁻) NapB1 Napyradiomycin B1 (3) Intermediate7->NapB1 NapH4 (V²⁺, H₂O₂, Cl⁻)

Comparative Analysis of Synthetic Approaches

Both chemical and enzymatic synthesis approaches to (-)-napyradiomycin A1 offer distinct advantages and face particular challenges. Snyder's chemical synthesis demonstrates the power of modern organic chemistry to construct complex natural products through carefully designed sequential transformations. [1] [5] The asymmetric dichlorination strategy represents an important methodological contribution to the field of enantioselective halogenation. However, this route requires multiple steps, employs stoichiometric chiral auxiliaries, and faces challenges with low yields in key transformations. [5]

In contrast, the enzymatic approach leverages nature's biosynthetic machinery to achieve high efficiency and exceptional stereocontrol. [2] The vanadium-dependent haloperoxidases in particular demonstrate remarkable catalytic capabilities, performing complex cyclizations and stereospecific halogenations that are challenging to replicate with chemical methods. [2] The one-pot enzymatic synthesis provides a practical route to milligram quantities of napyradiomycins and offers a sustainable alternative to traditional synthesis, operating under mild conditions without requiring expensive catalysts or protecting group manipulations. [2]

Table 3: Comparison of Chemical vs. Enzymatic Synthesis of this compound

Parameter Chemical Synthesis (Snyder, 2009) Enzymatic Synthesis (2018)
Overall Steps 12+ steps 5 enzymes in one pot
Key Transformation Asymmetric dichlorination with chiral ligand Chloronium-induced cyclization by NapH4
Chiral Control Stoichiometric chiral auxiliary Enzyme-mediated stereocontrol
Yield Not fully reported; low in key steps Milligram quantities in 1 day
Scalability Requires optimization for scale Potentially scalable with enzyme production
Environmental Impact Organic solvents, reagent waste Aqueous buffer, mild conditions
Applicability Route to analogs through intermediate modification Limited to natural products and close analogs

Experimental Protocols

Chemical Synthesis Protocol
5.1.1 Asymmetric Dichlorination Procedure

The following procedure for asymmetric dichlorination is adapted from Snyder's synthesis: [5]

  • Reaction Setup: Conduct all operations under an inert atmosphere using standard Schlenk techniques. Charge a flame-dried flask with the chiral borane adduct (prepared from 4.0 equivalents of BINOL-type ligand and borane-THF complex) and the olefin substrate (1.0 equivalent) in anhydrous dichloromethane (0.1 M concentration).
  • Chlorination: Cool the reaction mixture to -78°C and slowly bubble chlorine gas (1.2 equivalents) through the solution via cannula over 30 minutes. Monitor the reaction by TLC or LC-MS until complete consumption of the starting material is observed.
  • Workup: Carefully quench the reaction with saturated sodium thiosulfate solution (10 mL per mmol of substrate) to remove excess chlorine. Extract with dichloromethane (3 × 15 mL per mmol), dry the combined organic layers over anhydrous magnesium sulfate, and concentrate under reduced pressure.
  • Purification: Purify the crude product by flash column chromatography on silica gel using hexanes/ethyl acetate gradient elution. The chiral ligand can typically be recovered from early fractions and recycled.
5.1.2 Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement protocol for establishing the quaternary carbon center: [5]

  • Reaction Conditions: Dissolve the allylic alcohol substrate (1.0 equivalent) in trimethyl orthoacetate (5.0 equivalents) containing a catalytic amount of propionic acid (0.1 equivalents). Heat the mixture at 110-120°C for 12-16 hours while distilling off the methanol byproduct.
  • Workup: Cool the reaction mixture to room temperature and hydrolyze the orthoester by adding 0.1 M HCl (5 mL per mmol of substrate) and stirring for 1 hour. Extract with ethyl acetate (3 × 15 mL per mmol), wash the combined organic layers with saturated sodium bicarbonate solution, dry over sodium sulfate, and concentrate.
  • Purification: Purify the product by flash chromatography. Note that yields for this transformation are typically low due to the congested transition state, but unreacted starting material can be recovered and recycled.
Enzymatic Synthesis Protocol
5.2.1 One-Pot Enzymatic Synthesis

This protocol describes the one-pot enzymatic synthesis of this compound and B1 using recombinant biosynthetic enzymes: [2]

  • Enzyme Preparation: Express recombinant NapT8, NapT9, NapH1, NapH3, and NapH4 in appropriate heterologous hosts (E. coli for prenyltransferases and Streptomyces lividans TK23 for VHPOs). Purify enzymes using affinity chromatography and confirm activity using standard assays.
  • Reaction Setup: In a final volume of 10 mL, combine the following in 50 mM Tris-HCl buffer (pH 7.5): 1 mM 1,3,6,8-tetrahydroxynaphthalene (1), 1.2 mM geranyl pyrophosphate, 1.2 mM dimethylallyl pyrophosphate, 10 mM KCl, 100 μM Na₃VO₄, 10 mM MgCl₂, and 5 mM H₂O₂.
  • Enzyme Addition: Add the enzymes sequentially to initiate the cascade: Start with NapT9 (0.1 mg/mL) and incubate at 30°C for 2 hours to generate 4-geranyl THN (4). Then add NapH1 (0.05 mg/mL) and continue incubation for 2 hours to form monochlorinated intermediate 5. Add NapT8 (0.1 mg/mL) and incubate for 2 hours, followed by addition of NapH3 (0.05 mg/mL) for 2 hours to produce naphthomevalin (7).
  • Final Cyclization: Divide the reaction mixture into two portions. To one portion, add NapH1 (0.05 mg/mL) to produce this compound (2). To the other portion, add NapH4 (0.05 mg/mL) to produce napyradiomycin B1 (3). Continue incubation for 4 hours.
  • Extraction and Purification: Acidify the reaction mixtures to pH 4.0 with dilute HCl and extract with ethyl acetate (3 × equal volume). Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure. Purify the napyradiomycins by preparative HPLC using a C18 column with acetonitrile/water gradient elution.
5.2.2 NapH4 Activity Assay

Protocol for assessing NapH4 chloronium-induced cyclization activity: [2]

  • Standard Reaction Conditions: Incubate NapH4 (0.05 mg/mL) with naphthomevalin (7, 0.5 mM) in 50 mM Tris-HCl buffer (pH 7.5) containing 10 mM KCl, 100 μM Na₃VO₄, and 5 mM H₂O₂ in a final volume of 1 mL.
  • Time Course: Incubate at 30°C for 1-4 hours, removing aliquots at regular intervals for analysis.
  • Analysis: Stop reactions by adding an equal volume of methanol. Analyze by reversed-phase HPLC with UV detection at 254 nm using a C18 column (4.6 × 150 mm) with a linear gradient of 10-90% acetonitrile in water (0.1% formic acid) over 20 minutes at 1 mL/min flow rate.
  • Product Characterization: Identify napyradiomycin B1 by its characteristic retention time (approximately 15.2 minutes) and UV spectrum. Confirm by LC-MS: expected [M-H]⁻ ion at m/z 495.2/497.2/499.2 with characteristic chlorine isotope pattern.

Applications and Future Outlook

The development of efficient synthetic routes to this compound has significant implications for drug discovery and development. Recent studies have revealed that napyradiomycins exhibit potent Nrf2 activation activity, which represents a promising therapeutic approach for treating neurodegenerative diseases by activating cellular defense systems against oxidative stress. [3] The antioxidant and anti-inflammatory properties of these compounds, combined with their established antimicrobial and cytotoxic activities, make them attractive leads for pharmaceutical development. [3]

Future directions in napyradiomycin research will likely focus on combinatorial biosynthesis to generate novel analogs with improved pharmacological properties, as well as further development of catalytic asymmetric methods for installing chiral halogenated stereocenters. [2] The integration of chemical and enzymatic approaches—using engineered enzymes in synthetic transformations or employing synthetic intermediates in enzymatic cascades—represents a particularly promising avenue for accessing diverse napyradiomycin analogs. Additionally, advances in our understanding of vanadium-dependent haloperoxidases may inspire the development of biomimetic catalysts for enantioselective halogenation reactions in synthetic chemistry. [2]

References

Application Note: Asymmetric Chlorination for (-)-Napyradiomycin A1 Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction and Strategic Role The napyradiomycins are a family of halogenated meroterpenoids with promising activity against drug-resistant bacterial strains and several tumor cell lines [1]. The first asymmetric total synthesis of (-)-napyradiomycin A1 was achieved by Scott A. Snyder and colleagues, featuring a highly enantioselective chlorination of a simple, isolated olefin as a pivotal early-stage transformation [1] [2]. This step is critical for establishing the correct stereochemistry that leads to the natural product. The general reaction involves the conversion of a prochiral nucleophile, such as an enolate equivalent, into a chiral α-chlorinated carbonyl derivative using an electrophilic chlorine source [3]. These chlorinated building blocks are valuable intermediates that can undergo further stereospecific transformations to construct complex molecular architectures [3].

2. Key Reaction and Optimization Data The following table summarizes the core components and variables of the asymmetric α-chlorination reaction, based on a highly relevant and optimized Cinchona alkaloid-catalyzed system [3].

Table 1: Key Reaction Components and Optimization for Asymmetric α-Chlorination

Component Category Specific Example(s) Role & Effect on Reaction
Chlorinating Agent Hypervalent Iodine Reagent 2a (e.g., (PhI(OAc)₂, in situ Cl⁻) [3] Serves as the electrophilic chlorine ("Cl⁺") source. Reagent 2a was superior to alternatives (2b-d), yielding the product with higher enantioselectivity (e.g., 93:7 e.r. vs. 79:21 e.r.) [3].
Organocatalyst Cinchonidine (CD) [3] Serves as a nucleophilic catalyst. It reacts with the chlorinating agent to generate a chiral electrophilic Cl-transfer reagent in situ, enabling asymmetric induction [3].
Substrate β-Keto Ester (e.g., 1a, tert-butyl ester) [3] The prochiral nucleophile. The nature of the ester group (e.g., tert-butyl) can influence yield and enantioselectivity.
Catalyst Loading 20-40 mol-% [3] Higher loadings (up to 100 mol-%) suppress a competing racemic background reaction and improve enantioselectivity (from 77:23 e.r. at 10 mol-% to 94:6 e.r. at 100 mol-%) [3].
Solvent Toluene [3] Aromatic solvents are crucial for high enantioselectivity. Solvents like CH₂Cl₂ or THF led to a nearly racemic outcome [3].

Table 2: Representative Substrate Scope and Performance

β-Keto Ester Substrate Product Yield (%) Enantiomeric Ratio (e.r.)
1a (R = t-Bu) 3a 80 93:7 [3]
Variant Substrate Example 1 Corresponding α-Chloro Product 85 73:27 (inverse with CN catalyst) [3]
Variant Substrate Example 2 Corresponding α-Chloro Product 89 54:46 [3]

3. Detailed Experimental Protocol

Asymmetric α-Chlorination of β-Keto Ester 1a (Adapted from PMC7821243) [3]

Materials:

  • β-Keto ester 1a (0.1 mmol, 1.0 equiv)
  • Hypervalent iodine reagent 2a (0.1 mmol, 1.0 equiv, added in 4 portions)
  • Cinchonidine (CD, 40 mol-%)
  • Anhydrous Toluene (0.3 M with respect to 1a)

Procedure:

  • Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the β-keto ester 1a (0.1 mmol) and Cinchonidine (40 mol-%) in anhydrous toluene (0.33 mL).
  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath.
  • Chlorination: Add the hypervalent iodine reagent 2a (0.1 mmol) in four equal portions over 2 hours (one portion every 30 minutes) while maintaining the temperature at 0 °C.
  • Reaction Progress: After the final addition, allow the reaction mixture to warm gradually to 25 °C and stir for a total of 20 hours.
  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 2 mL). Extract the aqueous layer with ethyl acetate (3 × 5 mL).
  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product 3a as a colorless oil.
  • Analysis: Determine enantiomeric ratio by HPLC analysis using a chiral stationary phase.

Critical Parameters for Success:

  • Catalyst Loading: Using at least 20 mol-% catalyst is essential to achieve high enantioselectivity by outpacing the fast, uncatalyzed background reaction [3].
  • Solvent Choice: The use of toluene is critical. Polar or ether solvents like THF or CH₂Cl₂ dramatically reduce enantioselectivity [3].
  • Reagent Addition: Portion-wise addition of the chlorinating agent 2a (1.0 equiv total) provides better results than using two equivalents in a single portion [3].

Workflow and Mechanistic Diagrams

The following diagrams, generated using Graphviz, illustrate the strategic role of the chlorination step in the synthesis and its proposed mechanism.

NapyradiomycinSynthesis Start Starting Materials (Acyclic Precursor) Step1 Asymmetric Chlorination (Key Stereochemistry Set) Start->Step1 Step2 Johnson-Claisen Rearrangement (Forms Quaternary Carbon) Step1->Step2 Step3 Further Elaboration (Cyclization & Functionalization) Step2->Step3 End (-)-Napyradiomycin A1 Step3->End

Diagram 1: Simplified Synthetic Route to (-)-Napyradiomycin A1. This workflow highlights the asymmetric chlorination as the pivotal, early stereochemistry-setting step, based on the strategy described by Snyder et al. [1] [2].

ChlorinationMechanism Cat Cinchonidine (CD) Catalyst IntA Chiral Cl-Transfer Reagent A Cat->IntA Nucleophilic Catalysis ClSource Hypervalent Iodine Reagent 2a ClSource->IntA Product Chiral α-Chlorinated Product IntA->Product Electrophilic Chlorination Substrate β-Keto Ester Enolate Substrate->Product

Diagram 2: Proposed Mechanism of Catalytic Asymmetric Chlorination. The Cinchona alkaloid catalyst acts nucleophilically to generate a chiral electrophilic chlorine species *in situ, which then selectively chlorinates the prochiral enolate [3].*

Conclusions and Further Notes

The asymmetric chlorination strategy developed by Snyder et al. was a landmark achievement in the synthesis of (-)-Napyradiomycin A1 [1]. The detailed protocol provided here, adapted from a related modern system, offers a practical and highly enantioselective method for constructing similar chiral chlorinated intermediates [3].

Researchers should note that while the Napyradiomycin synthesis demonstrates the power of this transformation, the optimized conditions for a specific substrate may require further investigation, particularly concerning the steric and electronic nature of the β-keto ester.

References

Total Enzyme Synthesis of Napyradiomycin A1: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Napyradiomycins are a family of bacterial meroterpenoid natural products first isolated over three decades ago, known for their significant antimicrobial and cytotoxic activities. The total enzyme synthesis of Napyradiomycin A1 represents a significant achievement in biocatalysis, fully elucidating the biosynthetic pathway 32 years after its initial discovery. This chemoenzymatic approach provides an efficient, enantioselective route to complex halogenated metabolites that have proven challenging to produce through traditional chemical synthesis methods. The synthesis employs a remarkably streamlined five-enzyme cascade to convert simple aromatic and isoprenoid precursors into the complex meroterpenoid scaffold, highlighting the power of vanadium-dependent haloperoxidase (VHPO) enzymology in natural product biosynthesis. These protocols enable researchers to produce milligram quantities of this compound in one pot within 24 hours, offering a viable alternative to total chemical synthesis for accessing this class of biologically active compounds [1] [2] [3].

Biosynthetic Pathway Overview

The complete biosynthesis of this compound utilizes three organic substrates and five enzymes, comprising two aromatic prenyltransferases and three vanadium-dependent haloperoxidase (VHPO) homologues. This pathway exemplifies nature's strategic use of haloperoxidase chemistry for complex molecular transformations.

G cluster_initial Initial Prenylation & Chlorination cluster_secondary Secondary Prenylation cluster_final Cyclization & Etherification THN 1,3,6,8-Tetrahydroxy- naphthalene (THN) NapT9 NapT9 (Prenyltransferase) THN->NapT9 DMAPP Dimethylallyl pyrophosphate DMAPP->NapT9 GPP Geranyl pyrophosphate NapT8 NapT8 (Prenyltransferase) GPP->NapT8 Intermediate1 Monoprenylated Intermediate NapT9->Intermediate1 NapH1_initial NapH1 (VHPO) Intermediate1->NapH1_initial Chlorinated1 Chlorinated Intermediate NapH1_initial->Chlorinated1 Chlorinated1->NapT8 Intermediate2 Diprenylated Intermediate NapT8->Intermediate2 NapH3 NapH3 (VHPO) Intermediate2->NapH3 NapH1_final NapH1 (VHPO) Intermediate2->NapH1_final Alternative path Intermediate3 Cyclized Intermediate NapH3->Intermediate3 NapH4 NapH4 (VHPO) Intermediate3->NapH4 NapyA1 This compound NapH4->NapyA1 Chloronium-induced cyclization NapH1_final->NapyA1 Etherification

Figure 1: Complete Biosynthetic Pathway for this compound. The pathway illustrates the sequential actions of five enzymes on three primary substrates to form the final product through prenylation, chlorination, cyclization, and etherification steps [1] [2] [3].

The pathway employs several remarkable enzymatic mechanisms, most notably the chloronium-induced terpenoid cyclization catalyzed by NapH4, which simultaneously establishes two stereocenters and a new carbon-carbon bond. The dual-acting NapH1 demonstrates exceptional catalytic versatility by performing chlorination and etherification reactions at two distinct stages of the pathway. This biosynthetic route stands as a paradigm for the efficient construction of complex molecular architectures in nature and provides the foundation for the chemoenzymatic synthesis protocol detailed in this document [1] [2].

Reagents and Materials

Chemical Substrates

Table 1: Primary Substrate Requirements for this compound Synthesis

Substrate Quantity Purity Storage Supplier Examples
1,3,6,8-Tetrahydroxynaphthalene (THN) 5-10 mg >95% -20°C, desiccated Sigma-Aldrich, TCI Chemicals
Dimethylallyl pyrophosphate (DMAPP) 2.5-5 mg >90% -80°C Sigma-Aldrich, Cayman Chemical
Geranyl pyrophosphate (GPP) 5-10 mg >90% -80°C Sigma-Aldrich, Isobionics
Sodium chloride (NaCl) 50-100 mg >99% Room temperature Various suppliers
Hydrogen peroxide (H₂O₂) 10-20 µL 30% solution 4°C Various suppliers
Enzymes

Table 2: Recombinant Enzymes Required for this compound Synthesis

Enzyme EC Number Function Expression System Purification
NapT8 2.5.1.- Aromatic prenyltransferase E. coli BL21(DE3) Ni-NTA affinity
NapT9 2.5.1.- Aromatic prenyltransferase E. coli BL21(DE3) Ni-NTA affinity
NapH1 1.11.1.- Vanadium-dependent haloperoxidase E. coli BL21(DE3) Ni-NTA affinity
NapH3 1.11.1.- Vanadium-dependent haloperoxidase E. coli BL21(DE3) Ni-NTA affinity
NapH4 1.11.1.- Vanadium-dependent haloperoxidase E. coli BL21(DE3) Ni-NTA affinity

Experimental Protocols

Enzyme Expression and Purification

Protocol 1: Heterologous Expression and Purification of Nap Enzymes

  • Transformation: Transform E. coli BL21(DE3) cells with respective pET vectors containing nap genes (napT8, napT9, napH1, napH3, napH4) using standard heat-shock method.
  • Culture Conditions: Inoculate 500 mL LB medium containing 50 μg/mL kanamycin with single colonies. Grow at 37°C with shaking at 200 rpm until OD₆₀₀ reaches 0.6-0.8.
  • Induction: Add IPTG to final concentration of 0.5 mM and incubate for 16-20 hours at 18°C with shaking at 180 rpm.
  • Harvesting: Pellet cells by centrifugation at 4,000 × g for 20 minutes at 4°C. Discard supernatant and store cell pellets at -80°C if not proceeding immediately.
  • Lysis: Resuspend cell pellets in 25 mL lysis buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole, 10% glycerol) supplemented with 1 mg/mL lysozyme and one EDTA-free protease inhibitor tablet.
  • Purification: Purify recombinant enzymes using Ni-NTA affinity chromatography with elution buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 250 mM imidazole, 10% glycerol).
  • Buffer Exchange: Dialyze purified enzymes against storage buffer (50 mM HEPES, pH 7.0, 100 mM NaCl, 10% glycerol) at 4°C overnight.
  • Quality Control: Determine protein concentration by Bradford assay, analyze purity by SDS-PAGE, and aliquot for storage at -80°C.
One-Pot Chemoenzymatic Synthesis

Protocol 2: One-Pot Synthesis of this compound

G Start Reaction Setup Step1 Step 1: Initial Prenylation Add NapT9 + DMAPP Incubate 2h, 30°C Start->Step1 Step2 Step 2: Initial Chlorination Add NapH1 + NaCl + H₂O₂ Incubate 2h, 30°C Step1->Step2 Step3 Step 3: Secondary Prenylation Add NapT8 + GPP Incubate 3h, 30°C Step2->Step3 Step4 Step 4: Cyclization Add NapH4 + NaCl + H₂O₂ Incubate 4h, 30°C Step3->Step4 Step5 Step 5: Etherification Add additional NapH1 Incubate 3h, 30°C Step4->Step5 Step6 Step 6: Workup Extract with ethyl acetate Concentrate in vacuo Step5->Step6 End This compound Purify by HPLC Step6->End

Figure 2: One-Pot Synthesis Workflow for this compound. The sequential enzymatic reactions can be completed within 24 hours to produce milligram quantities of the final product [1] [2] [3].

  • Reaction Setup: Prepare master reaction mixture containing 50 mM HEPES buffer (pH 7.0), 5% glycerol, 2 mM DTT, and 100 mM NaCl in final volume of 10 mL.
  • Step 1 - Initial Prenylation: Add 1,3,6,8-tetrahydroxynaphthalene (0.5 mM), dimethylallyl pyrophosphate (0.6 mM), and NapT9 (5 μM). Incubate at 30°C for 2 hours with gentle shaking.
  • Step 2 - Initial Chlorination: Add NapH1 (5 μM) and hydrogen peroxide (0.8 mM dropwise). Continue incubation at 30°C for 2 hours.
  • Step 3 - Secondary Prenylation: Add geranyl pyrophosphate (0.7 mM) and NapT8 (5 μM). Incubate at 30°C for 3 hours.
  • Step 4 - Cyclization: Add NapH4 (5 μM) and a second aliquot of hydrogen peroxide (0.8 mM dropwise). Incubate at 30°C for 4 hours.
  • Step 5 - Etherification: Add a second aliquot of NapH1 (5 μM) and incubate for additional 3 hours at 30°C.
  • Workup: Extract reaction mixture with ethyl acetate (3 × 10 mL), combine organic layers, and concentrate under reduced pressure.
  • Purification: Purify crude product by preparative reversed-phase HPLC (C18 column, gradient 60-95% methanol in water) to obtain pure this compound.
Analytical Methods

Protocol 3: Analysis and Characterization of this compound

  • LC-MS Analysis:

    • Column: C18 reversed-phase (2.1 × 100 mm, 1.7 μm)
    • Mobile Phase: Gradient from 5% to 95% acetonitrile in water (0.1% formic acid) over 15 minutes
    • Flow Rate: 0.3 mL/min
    • Detection: UV-Vis at 254 nm and 340 nm
    • MS Conditions: ESI positive mode, mass range 200-1000 m/z
  • NMR Spectroscopy:

    • Dissolve purified sample in deuterated DMSO or CDCl₃
    • Acquire ¹H NMR (500 MHz), ¹³C NMR (125 MHz), COSY, HSQC, and HMBC spectra
    • Compare spectral data with literature values for structural confirmation
  • Chiral Analysis:

    • Use chiral stationary phase HPLC to determine enantiomeric excess
    • Compare retention time with authentic standard if available

Results and Discussion

Expected Outcomes and Characterization Data

Successful execution of this protocol should yield 2-5 mg of pure this compound from a 10 mL scale reaction. The typical overall yield ranges from 40-60% based on the limiting substrate (1,3,6,8-tetrahydroxynaphthalene). The identity of the product should be confirmed through comprehensive spectroscopic analysis.

Table 3: Characterization Data for this compound

Analysis Method Expected Results Acceptance Criteria
HPLC Retention Time 12.5 ± 0.5 minutes Should match authentic standard
Mass Spectrometry (ESI+) m/z 483.1 [M+H]⁺, 485.1 [M+2+H]⁺ (chlorine pattern) ± 0.1 Da from theoretical
¹H NMR (500 MHz, CDCl₃) Characteristic signals: δ 6.95 (s, 1H, aromatic), 5.25 (t, 1H, olefinic), 4.45 (d, 2H, benzylic), 1.65 (s, 3H, methyl) All diagnostic peaks present
Specific Rotation [α]²⁵D = +125 ± 5° (c 0.1, CHCl₃) Confirms enantiopurity

The enantioselectivity of this enzymatic synthesis is a key advantage over chemical methods, with the protocol typically providing >99% enantiomeric excess due to the stereospecific nature of the NapH4-catalyzed chloronium-induced cyclization. This represents a significant improvement over racemic chemical synthesis approaches that require resolution steps [1] [2].

Troubleshooting Guide

Table 4: Troubleshooting Common Issues in this compound Synthesis

Problem Possible Cause Solution
Low yield of final product Enzyme instability or inactivation Add fresh DTT, increase glycerol concentration to 10%, shorten reaction times
Formation of multiple side products Non-specific oxidation Control H₂O₂ addition rate, use fresh peroxide, optimize enzyme ratios
Incomplete cyclization Insufficient NapH4 activity Check vanadium cofactor supplementation, verify pH optimum (7.0-7.5)
Poor enzyme solubility Aggregation during storage Include 150-200 mM NaCl in storage buffer, avoid freeze-thaw cycles

Applications in Drug Discovery

The development of this enzymatic synthesis protocol for this compound has significant implications for drug discovery and development:

  • Supply of Bioactive Natural Products: This method provides reliable access to gram quantities of this compound and analogs for biological evaluation, addressing supply challenges that often hamper natural product drug development.

  • Enantioselective Synthesis Platform: The chemoenzymatic approach serves as a platform for preparing complex halogenated metabolites in enantiopure form, which is particularly valuable for compounds like Napyradiomycin B1 that have not yet been successfully synthesized through traditional chemical methods [1] [2].

  • Enzyme Engineering Applications: The well-characterized enzymes, particularly the vanadium-dependent haloperoxidases, represent valuable biocatalysts for synthetic chemistry beyond natural product biosynthesis. Their ability to perform specific halogenations and cyclizations under mild conditions makes them attractive for green chemistry applications.

  • Combatting Antimicrobial Resistance: With the growing threat of antimicrobial resistance (AMR), efficient synthetic routes to antibiotics and their analogs are crucial for developing new therapeutic agents. This enzymatic synthesis aligns with market trends favoring efficient, environmentally friendly antibiotic production methods [4].

Conclusion

The total enzyme synthesis of this compound represents a significant advancement in the field of biocatalysis and natural product synthesis. This detailed protocol enables researchers to efficiently produce this complex meroterpenoid using a streamlined five-enzyme cascade that highlights the remarkable capabilities of vanadium-dependent haloperoxidases. The one-pot synthesis can be completed within 24 hours and provides milligram quantities of enantiopure this compound, offering a practical alternative to total chemical synthesis.

The successful implementation of this protocol demonstrates the power of combining enzymatic and synthetic approaches for accessing complex natural products and their analogs. As the field of biocatalysis continues to advance, such chemoenzymatic strategies are likely to play an increasingly important role in drug discovery and development, particularly for structurally complex targets with challenging stereochemical requirements.

References

vanadium-dependent haloperoxidase VHPO NapH4 catalysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to VHPO NapH4 and its Catalytic Role

Vanadium-dependent haloperoxidases (VHPOs) are a unique family of enzymes that utilize a histidine-coordinated vanadate cofactor, hydrogen peroxide, and halide ions to produce electrophilic halogen species capable of incorporating into organic substrates [1] [2]. NapH4, from Streptomyces sp. CNQ-525, is a particularly noteworthy bacterial VHPO that functions as a non-canonical terpene synthase, catalyzing enantioselective chloronium-induced cyclization reactions during the biosynthesis of meroterpenoid natural products [1] [3].

This enzyme specializes in the chloronium-mediated cyclization of the geranyl moiety of its substrate, napyradiomycin A1, to form the chlorocyclohexene ring of napyradiomycin B1 [1] [3]. This reaction mirrors the halonium-induced cyclizations observed in marine algal VHPOs and represents a powerful biocatalytic tool for performing synthetically challenging carbon-carbon bond formations and halogenations in a single enzymatic step [1].

Molecular Biology and Expression of NapH4

Construct Design and Optimization

Early investigations of NapH4 were hampered by challenges in obtaining soluble, active protein. The following table summarizes the key constructs and strategies developed to overcome these hurdles:

Table 1: Molecular Biology Constructs for NapH4 Expression

Construct Name Tag Configuration Vector Host Key Features & Outcomes
Original Construct [1] N-terminal His-tag, C-terminal Strep-tag Not Specified S. lividans TK23 Soluble expression achieved, but host is less convenient.
HisN-NapH4 [1] [3] N-terminal His-tag with TEV-cleavage site pET28a E. coli Requires codon optimization; expression tested.
NapH4-HisC [1] [3] C-terminal His-tag pET28a E. coli Requires codon optimization and removal of native stop codon; expression tested.

A critical step for successful expression in E. coli was the synthesis of a codon-optimized gene to address the high GC-content typical of actinobacterial DNA [1] [3]. Furthermore, analysis and potential removal of the native N-terminal secretion signal peptide using tools like SignalP 6.0 is recommended, as this signal is unnecessary for intracellular expression in E. coli and may hinder solubility [1].

Heterologous Expression in E. coli

The following workflow outlines the recommended procedure for expressing NapH4 in E. coli:

NapH4 Expression Workflow in E. coli Start Start Expression Protocol Transform Transform optimized plasmid into E. coli BL21(DE3) Start->Transform Grow Grow primary culture in LB + antibiotic at 37°C overnight Transform->Grow Dilute Dilute culture into fresh TB medium (1:100 dilution) Grow->Dilute Induce Induce with 0.5 mM IPTG at OD₆₀₀ ~0.6-0.8 Dilute->Induce Express Express protein at 16-18°C for 18-20 hours Induce->Express Harvest Harvest cells by centrifugation Express->Harvest Store Pellet can be stored at -80°C Harvest->Store

While many bacterial VHPOs express well in E. coli BL21(DE3), NapH4 has proven more challenging [1] [3]. The use of Terrific Broth (TB) medium and lower induction temperatures (16-18°C) can significantly improve the yield of soluble protein [1] [3].

Protein Purification and Activation

Immobilized Metal Affinity Chromatography (IMAC)

The presence of a hexahistidine tag (N- or C-terminal) allows for purification using standard IMAC protocols [1]. The general steps are as follows:

  • Lysis: Resuspend cell pellets in Lysis Buffer (e.g., 50 mM HEPES, 300 mM NaCl, 10% glycerol, pH 7.5) supplemented with a protease inhibitor cocktail. Lyse cells via sonication or homogenization.
  • Clarification: Centrifuge the lysate at high speed (e.g., >20,000 × g) to remove insoluble debris.
  • Binding: Incubate the clarified lysate with Ni-NTA resin pre-equilibrated with Lysis Buffer.
  • Washing: Wash the resin extensively with Lysis Buffer containing 20-50 mM imidazole to remove weakly bound proteins.
  • Elution: Elute the target NapH4 protein with Lysis Buffer containing 250-500 mM imidazole.
In Vitro Activation with Vanadate

Purified VHPOs are apoenzymes and must be reconstituted with vanadate to become active [1] [3] [4]. The activation procedure is critical and can be performed during dialysis post-purification.

Vanadate Cofactor Activation Process Apo Apo-NapH4 (Purified, inactive) Dialyze Dialyze against Vanadate Buffer (50 mM Sodium Phosphate, 100 mM NaCl, 2 mM NaVO₃, pH 8.0) Apo->Dialyze Incubate Incubate at 4°C for 20-24 hours Dialyze->Incubate Active Active Holo-NapH4 (Ready for assays) Incubate->Active

Functional Assays for NapH4 Activity

Non-Selective Halogenation Assays (Quality Control)

These standard assays detect the release of diffusible hypohalous acid (HOX) and are useful for confirming the successful reconstitution of the vanadate cofactor and basic halogenating capability. However, they are contraindicated for studying the specific, on-pathway terpene cyclization activity of NapH4, as the non-specific release of HOX does not reflect its precise in vivo function [1] [3].

  • Monochlorodimedone (MCD) Assay: The decrease in absorbance at 290 nm (ΔA₂₉₀) is monitored as MCD is halogenated [5] [4].
  • Thymol Blue (TB) Assay: The bromination of TB causes a color change from red to blue, measurable at 620 nm [3].
Terpene Synthase Chemical Assay (On-Pathway Activity)

This assay directly measures NapH4's native function—the chlorocyclization of its natural substrate, this compound, to form napyradiomycin B1 [1] [3].

1. Reaction Setup: The assay is typically performed in a final volume of 100-200 µL. The table below outlines the core reaction components and conditions:

Table 2: Terpene Synthase Assay Components for NapH4

Component Final Concentration/Role Notes
Enzyme 1-5 µM NapH4 (Holo-form) Ensure fresh vanadate activation.
Substrate 100-200 µM this compound Dissolved in DMSO or methanol.
Halide Source 100 mM NaCl (or NaBr) Provides X⁻ for hypohalous acid generation.
Oxidant 1-2 mM H₂O₂ Initiates the catalytic cycle. Add last to start reaction.
Buffer 50 mM HEPES or PIPES, pH 6.5-7.0 Optimal pH may vary.
Solvent ≤5% (v/v) DMSO or Methanol To solubilize hydrophobic substrate.
Incubation 30-37°C for 30-60 minutes

2. Reaction Quenching and Extraction:

  • Stop the reaction by adding an equal volume of ethyl acetate.
  • Vortex vigorously to extract organic products.
  • Centrifuge to separate phases.
  • Collect the organic (ethyl acetate) layer for analysis.

3. Product Analysis:

  • Analytical TLC: Compare reaction extracts against this compound and B1 standards.
  • HPLC-MS: This is the preferred method for definitive identification and quantification. Monitor for the mass and retention time corresponding to napyradiomycin B1 ([M-H]⁻ m/z 487) and the consumption of this compound ([M-H]⁻ m/z 425) [1] [3].

Catalytic Mechanism and Key Structural Insights

The catalytic power of NapH4 lies in its ability to act as a non-canonical terpene synthase. The mechanism involves the enzyme generating an electrophilic halonium ion (Cl⁺ equivalent) which is installed onto the terminal alkene of the geranyl chain. This halonium ion initiates a cyclization cascade, reminiscent of class II terpene synthases, leading to the formation of new carbon-carbon bonds and the complex chlorocyclohexene ring system [1].

While early VHPOs were thought to release hypohalous acid (HOX) into solution, growing evidence for enzymes like NapH4 suggests the reaction occurs within a constrained active site that directs the regioselectivity and stereoselectivity of the outcome [1] [4]. Recent structural studies on other VHPOs have identified potential substrate-binding pockets and tunnels that guide the hypohalide to the substrate, preventing its diffusion and enabling precise control over the reaction [5] [4]. Key active site residues (e.g., a conserved histidine that ligates the vanadate cofactor, and surrounding lysine and arginine residues) create a hydrogen-bonding network that stabilizes the transition states and fine-tunes halogen specificity [2] [5] [4].

Troubleshooting Guide

Table 3: Common Issues and Solutions in NapH4 Workflow

Problem Potential Cause Suggested Solution
Low soluble expression in E. coli Protein aggregation; inefficient translation Use codon-optimized gene; lower induction temperature (16-18°C); test TB medium; try different tag positions (N- vs C-terminal).
No activity post-purification Apo-enzyme (missing vanadate cofactor) Dialyze purified protein against 2 mM sodium vanadate, pH 8.0, for 20-24 hours.
Activity in MCD assay but not in terpene assay Non-specific HOX release vs specific substrate binding Confirm identity and purity of terpene substrate (this compound). The terpene assay tests the specific, on-pathway function.
Low product yield in terpene assay Substrate insolubility; suboptimal H₂O₂ concentration Ensure substrate is properly solubilized (e.g., with DMSO). Titrate H₂O₂ concentration to find the optimum, as excess can inactivate the enzyme.

Conclusion

The VHPO NapH4 is a powerful biocatalyst that exemplifies nature's ingenuity in performing complex stereoselective halogenation and carbon-carbon bond-forming reactions. The protocols outlined here—from codon-optimized expression in E. coli and vanadate activation to specific functional assays—provide a roadmap for researchers to produce and characterize this challenging enzyme. Mastering the handling of NapH4 opens doors to its application in synthetic biology and chemoenzymatic synthesis for the production of complex halogenated molecules with potential pharmaceutical value.

References

Comprehensive Application Notes and Protocols for Chemoenzymatic Synthesis Using Napyradiomycin Biosynthetic Enzymes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Napyradiomycin Biosynthesis

The napyradiomycins represent a significant class of bacterial meroterpenoid natural products that were first isolated from Streptomyces ruber in 1986. These compounds have attracted substantial scientific interest due to their potent antimicrobial and cytotoxic activities against various Gram-positive bacteria and cancer cells, making them promising candidates for drug development. What makes these molecules particularly intriguing from a biosynthetic perspective is their structural complexity, which includes chiral halogenated stereocenters that have proven challenging to replicate using traditional chemical synthesis methods. The biosynthetic pathway to napyradiomycins represents a remarkable example of nature's synthetic efficiency, employing only three organic substrates and five enzymes to produce these architecturally complex molecules [1].

The chemoenzymatic synthesis of napyradiomycins has emerged as a powerful alternative to traditional synthetic approaches, addressing the significant challenge of stereospecific halogen installation that has hampered chemical synthesis efforts. Indeed, while over 2000 natural products possessing chiral chlorinated or brominated stereocenters have been isolated, only 12 have been synthesized via catalytic, enantioselective halogenation strategies using conventional chemical methods. This highlights the critical need for developing biocatalytic approaches to access such compounds. The napyradiomycin biosynthetic pathway provides an ideal system for this purpose, showcasing the remarkable capabilities of vanadium-dependent haloperoxidases (VHPOs) to perform complex halogenation reactions with exquisite stereocontrol that remains difficult to achieve with synthetic catalysts [1].

Biosynthetic Pathway and Key Enzymes

Pathway Overview and Logical Flow

The napyradiomycin biosynthetic pathway demonstrates nature's synthetic efficiency through a streamlined enzymatic cascade that transforms simple precursors into complex meroterpenoid structures. This pathway utilizes three basic building blocks: 1,3,6,8-tetrahydroxynaphthalene (THN, 1) as the polyketide-derived aromatic precursor, along with two isoprenoid donors—dimethylallyl pyrophosphate (DMAPP) and geranyl pyrophosphate (GPP). The coordinated action of just five enzymes—two aromatic prenyltransferases and three vanadium-dependent haloperoxidase homologues—orchestrates the complete assembly of napyradiomycins A1 and B1 through a series of regioselective prenylations and halogen-induced cyclizations [1].

The logical flow of the napyradiomycin biosynthetic pathway can be visualized as follows:

G THN 1,3,6,8-Tetrahydroxynaphthalene (1) Intermediate4 4-Geranyl THN (4) THN->Intermediate4 NapT9 (prenyltransferase) GPP Geranyl Pyrophosphate GPP->Intermediate4 NapT9 (prenyltransferase) DMAPP Dimethylallyl Pyrophosphate Intermediate6 NapT8 Product (6) DMAPP->Intermediate6 NapT8 (prenyltransferase) Intermediate5 Monochlorinated Product (5) Intermediate4->Intermediate5 NapH1 (haloperoxidase) Intermediate5->Intermediate6 NapT8 (prenyltransferase) Intermediate7 Naphthomevalin (7) Intermediate6->Intermediate7 NapH3 (haloperoxidase) Intermediate2 Napyradiomycin A1 (2) Intermediate7->Intermediate2 NapH1 (haloperoxidase) Product3 Napyradiomycin B1 (3) Intermediate2->Product3 NapH4 (haloperoxidase)

Figure 1: Logical flow of the napyradiomycin biosynthetic pathway illustrating the sequential enzymatic transformations that convert simple precursors into complex napyradiomycin structures.

Key Enzymes and Their Functions

The napyradiomycin biosynthetic gene cluster (BGC0000652) from Streptomyces sp. CNQ-525 spans approximately 43 kb and contains numerous genes, but five enzymes play particularly crucial roles in the construction of the core meroterpenoid structure [2]. The specialized functions of these key enzymes are summarized in the table below:

Table 1: Key Enzymes in Napyradiomycin Biosynthesis and Their Catalytic Functions

Enzyme Gene Locus Class Catalytic Function Key Features
NapT9 ABS50490.1 Aromatic prenyltransferase Mg²⁺-dependent geranylation of THN (1) at C-4 position to form 4-geranyl THN (4) Installs first prenyl chain; shows analogy to Mcl23 and NphB in related pathways [1]
NapH1 ABS50486.1 Vanadium chloroperoxidase (VHPO) Dual-function: (1) Chlorination of 4 to form monochlorinated product 5; (2) Cyclization of 7 to this compound (2) Exhibits unique dual activity at different pathway stages; performs stereospecific chloronium-induced cyclization [1]
NapT8 ABS50489.1 Aromatic prenyltransferase Mg²⁺-dependent prenylation of monochlorinated 5 with DMAPP Installs second prenyl chain; creates vicinal diprenylation motif characteristic of napyradiomycins [1]
NapH3 ABS50491.1 Vanadium chloroperoxidase (VHPO) α-Hydroxyketone rearrangement of NapT8 product 6 to naphthomevalin (7) Converts prenyl side chain to establish key structural element [1]
NapH4 ABS50492.1 Vanadium chloroperoxidase (VHPO) Chloronium-induced terpenoid cyclization of 2 to napyradiomycin B1 (3) Forms exomethylene-containing chlorinated cyclohexane ring with high diastereoselectivity; establishes two stereocenters and new C-C bond [1]

The vanadium-dependent haloperoxidases (VHPOs) in this pathway are particularly noteworthy as they represent the first dedicated involvement of this enzyme family in bacterial secondary metabolism. Unlike fungal and macroalgal VHPOs that produce diffusible hypohalous acid, the Streptomyces VHPOs exemplified by NapH1, NapH3, and NapH4 perform highly regio- and enantioselective halogenations, suggesting enzymatic capture of halenium ions rather than free hypohalous acid release. This mechanistic distinction underpins their remarkable ability to control stereochemistry during halogen installation, a feature that makes them particularly valuable for chemoenzymatic synthesis applications [1] [3].

Experimental Data and Enzyme Characterization

Quantitative Analysis of Enzyme Activities

Comprehensive characterization of the napyradiomycin biosynthetic enzymes has provided crucial quantitative data on their performance under various reaction conditions. The following table summarizes key experimental parameters and findings for the central enzymes in the pathway:

Table 2: Experimental Characterization Data for Key Napyradiomycin Biosynthetic Enzymes

Enzyme Optimal Expression System Cofactor Requirements Reaction Conditions Key Experimental Findings
NapT9 Heterologous expression in E. coli Mg²⁺ (essential) Standard assay: 50 mM Tris-HCl (pH 7.5), 2 mM MgCl₂, 100 µM THN (1), 200 µM GPP, 5 µM enzyme, 30°C Forms 4-geranyl THN (4) with unique HPLC elution profile due to keto-enol tautomerization under weakly acidic conditions; product is oxygen-sensitive [1]
NapH1 Heterologous expression in E. coli Na₃VO₄, H₂O₂, KCl (or other halide salts) Standard assay: 50 mM buffer (pH 6.0-8.0), 100 µM Na₃VO₄, 500 µM H₂O₂, 50 mM KCl, 50 µM substrate, 2 µM enzyme, 25°C Catalyzes chlorination of 4→5 and cyclization of 7→2; exhibits broad pH tolerance with optimal activity at neutral to slightly basic pH [1]
NapH4 Heterologous expression in Streptomyces lividans TK23 (soluble expression) Na₃VO₄, H₂O₂, KCl or KBr Standard assay: 50 mM HEPES (pH 7.5), 100 µM Na₃VO₄, 500 µM H₂O₂, 50 mM KCl, 50 µM substrate (2), 2 µM enzyme, 25°C Unusual bromide-dependent activity in monochlorodimedone assay; catalyzes chloronium-induced cyclization of 2→3 with high diastereoselectivity and yield; minimal activity at lower pH [1]
Five-Enzyme Cascade Combined recombinant enzymes Mg²⁺, Na₃VO₄, H₂O₂, KCl, DMAPP, GPP One-pot reaction: Sequential or simultaneous enzyme addition with optimized cofactor concentrations Enables production of milligram quantities of napyradiomycin B1 (3) in one day; provides viable enantioselective route to complex halogenated metabolites [1]

The experimental characterization of these enzymes reveals several noteworthy features. NapH4 requires particular attention for soluble expression, with Streptomyces lividans TK23 proving superior to E. coli for obtaining properly folded, active enzyme. Interestingly, NapH4 displays unusual activity in the standard monochlorodimedone assay, showing detectable activity only in the presence of bromide ions—a characteristic shared by other stereospecific Streptomyces VHPO enzymes. This observation suggests potential mechanistic differences between these bacterial enzymes and their fungal or algal counterparts [1].

Application Notes for Researchers

Strategic Considerations for Implementation

The implementation of napyradiomycin biosynthetic enzymes in chemoenzymatic synthesis requires careful strategic planning. Researchers should consider several key factors to maximize success:

  • Enzyme Sourcing and Production: For large-scale applications, we recommend heterologous expression of napyradiomycin biosynthetic enzymes in specialized host systems. While E. coli works well for many of these enzymes, NapH4 requires expression in *Streptomyces lividans* TK23 to obtain soluble, active protein. This consideration is crucial for planning protein production workflows. Prior to embarking on full-scale applications, researchers should conduct small-scale expression tests to verify enzyme activity, particularly for the VHPO components [1].

  • Reaction Optimization: The VHPO enzymes in this pathway (NapH1, NapH3, NapH4) require vanadate cofactor (Na₃VO₄) for proper metallocenter assembly and hydrogen peroxide as an oxidant. Optimization of these cofactor concentrations is essential for achieving high conversion yields. Additionally, the pH dependence of these enzymes varies, with NapH4 showing significantly reduced activity at lower pH values. We recommend conducting pH profiling for each specific application to identify optimal reaction conditions [1].

  • Scalability Considerations: The successful demonstration of a one-pot, five-enzyme cascade to produce milligram quantities of napyradiomycin B1 within 24 hours highlights the scalability of this approach. For larger-scale applications, researchers should consider continuous hydrogen peroxide feeding strategies to avoid enzyme inactivation by high oxidant concentrations while maintaining sufficient reaction rates. The remarkable diastereoselectivity of NapH4-catalyzed chloronium-induced terpenoid cyclization makes this enzymatic approach particularly valuable compared to chemical methods, which generally occur in much lower yield and diastereoselectivity [1].

Detailed Experimental Protocols

Heterologous Expression and Purification of NapH4

Principle: This protocol describes the production of soluble, active NapH4 vanadium-dependent haloperoxidase using Streptomyces lividans TK23 as an expression host, as previous attempts with E. coli resulted in insoluble protein [1].

Reagents:

  • Streptomyces lividans TK23 competent cells
  • Expression vector containing redesigned napH4 ORF
  • TSG buffer: 50 mM Tris-HCl (pH 7.5), 300 mM sucrose, 10 mM MgCl₂
  • Lysozyme solution (10 mg/mL in TSG buffer)
  • Luria-Bertani (LB) medium
  • Kanamycin (50 μg/mL final concentration)
  • Lysis buffer: 50 mM HEPES (pH 7.5), 300 mM NaCl, 10% glycerol, 10 mM imidazole
  • Ni-NTA affinity chromatography resin
  • Elution buffer: 50 mM HEPES (pH 7.5), 300 mM NaCl, 10% glycerol, 250 mM imidazole
  • Storage buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10% glycerol

Procedure:

  • Transformation: Introduce the expression vector containing the redesigned napH4 open reading frame into Streptomyces lividans TK23 competent cells using standard protoplast transformation methods.
  • Culture and Induction: Inoculate transformed cells into LB medium containing 50 μg/mL kanamycin and culture at 30°C with shaking at 220 rpm until OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding 0.5 mM IPTG and continue incubation for 16-20 hours at 18°C.
  • Harvesting: Pellet cells by centrifugation at 4,000 × g for 20 minutes at 4°C. Discard supernatant and retain cell pellet.
  • Cell Lysis: Resuspend cell pellet in lysis buffer (5 mL per gram of wet cell mass). Add lysozyme to final concentration of 1 mg/mL and incubate on ice for 30 minutes. Disrupt cells by sonication on ice (5 cycles of 30 seconds pulse, 30 seconds rest at 40% amplitude). Clarify lysate by centrifugation at 15,000 × g for 30 minutes at 4°C.
  • Purification: Load clarified supernatant onto Ni-NTA resin pre-equilibrated with lysis buffer. Wash with 10 column volumes of lysis buffer containing 25 mM imidazole. Elute bound protein with elution buffer.
  • Buffer Exchange and Storage: Transfer eluted protein to storage buffer using desalting columns or dialysis. Concentrate to 5-10 mg/mL, flash-freeze in liquid nitrogen, and store at -80°C.

Quality Control: Assess protein purity by SDS-PAGE. Verify enzyme activity using the monochlorodimedone halogenation assay (Note: NapH4 may show activity only in the presence of bromide ions) [1].

One-Pot Chemoenzymatic Synthesis of Napyradiomycin B1

Principle: This protocol describes a one-pot, five-enzyme synthesis of napyradiomycin B1 from simple precursors, enabling production of milligram quantities of this complex meroterpenoid in one day [1].

Reagents:

  • THN (1,3,6,8-tetrahydroxynaphthalene)
  • Geranyl pyrophosphate (GPP)
  • Dimethylallyl pyrophosphate (DMAPP)
  • Recombinant enzymes: NapT9, NapH1, NapT8, NapH3, NapH4
  • Na₃VO₄ (100 mM stock solution)
  • H₂O₂ (500 mM stock solution, prepared fresh)
  • KCl (1 M stock solution)
  • MgCl₂ (1 M stock solution)
  • Reaction buffer: 50 mM HEPES (pH 7.5)

Procedure:

  • Reaction Setup: In a final volume of 10 mL reaction buffer, combine the following components:

    • 100 μM THN (1)
    • 200 μM GPP
    • 200 μM DMAPP
    • 2 mM MgCl₂
    • 100 μM Na₃VO₄
    • 50 mM KCl
    • 5 μM NapT9
    • 2 μM NapH1
  • Initial Incubation: Incubate the reaction mixture at 25°C for 4 hours with gentle shaking.

  • Second Enzyme Addition: Add the following components:

    • 5 μM NapT8
    • 2 μM NapH3
    • 500 μM H₂O₂ (added dropwise with mixing)
  • Secondary Incubation: Continue incubation at 25°C for 8 hours.

  • Final Cyclization: Add the following components:

    • 2 μM NapH4
    • Additional 500 μM H₂O₂ (added dropwise with mixing)
  • Completion: Incubate for additional 4-8 hours, monitoring reaction progress by HPLC or LC-MS.

  • Product Extraction: Acidify reaction mixture to pH 4.0 with dilute HCl. Extract twice with equal volumes of ethyl acetate. Combine organic layers and evaporate under reduced pressure.

  • Purification: Dissolve crude residue in minimal methanol and purify by preparative HPLC using a C18 column with acetonitrile/water gradient. Monitor at 254 nm. Lyophilize pure fractions to obtain napyradiomycin B1 as a light yellow solid.

Notes:

  • Maintain H₂O₂ concentrations below 1 mM throughout the reaction to prevent enzyme inactivation.
  • For optimal results, prepare H₂O₂ stock solution fresh daily.
  • Reaction progress can be monitored by reverse-phase HPLC with UV detection at 254 nm.
  • Expected yield: 1-5 mg of purified napyradiomycin B1 from 10 mL reaction scale [1].

Troubleshooting and Technical Notes

Successful implementation of napyradiomycin biosynthetic enzymes may encounter several technical challenges. The following table addresses common issues and recommended solutions:

Table 3: Troubleshooting Guide for Common Experimental Issues

Problem Potential Causes Recommended Solutions
Low NapH4 solubility in *E. coli* Improper folding; lack of post-translational modifications Switch to Streptomyces lividans TK23 expression system; redesign gene codon usage for Streptomyces [1]
Incomplete conversion in one-pot synthesis Cofactor depletion; enzyme inactivation; suboptimal timing Supplement with fresh H₂O₂ (maintain <1 mM) after 6 hours; optimize enzyme addition sequence; verify Mg²⁺ and vanadate concentrations [1]
Poor diastereoselectivity in cyclization Non-enzymatic background reaction; incorrect pH Use purified enzyme preparations; maintain pH at 7.5; avoid high H₂O₂ concentrations that may denature enzyme [1]
Multiple products in halogenation reactions Enzyme specificity issues; non-enzymatic halogenation Use lower H₂O₂ concentrations; verify enzyme purity; consider using bromides instead of chlorides for some VHPO enzymes [1]
Rapid loss of enzyme activity Oxidative damage; cofactor dissociation Include glycerol (10%) in storage buffers; use fresh H₂O₂ preparations; add vanadate cofactor immediately before use [1]

Additionally, researchers should note that the 4-geranyl THN intermediate (4) generated by NapT9 is highly oxygen-sensitive and displays unique chromatographic behavior due to keto-enol tautomerization under weakly acidic conditions. This may complicate HPLC analysis and require careful interpretation of analytical data. For this reason, the protocol often uses this intermediate directly without isolation [1].

The dual functionality of NapH1 represents both an opportunity and a potential challenge. While this enzyme catalyzes chlorination reactions at two different stages of the pathway, researchers implementing individual steps should be aware of potential cross-reactivity when using crude enzyme preparations. For precise biotransformations, we recommend using purified enzyme components and verifying substrate specificity for each intended reaction [1].

Conclusion and Future Perspectives

The chemoenzymatic synthesis of napyradiomycins using their native biosynthetic enzymes represents a powerful and efficient strategy for accessing complex halogenated natural products that have resisted traditional chemical synthesis. The streamlined five-enzyme cascade demonstrates the potential of biocatalytic approaches to streamline synthetic routes to structurally intricate molecules, particularly those containing challenging stereocenters such as chiral halogen atoms. The remarkable stereoselectivity exhibited by the vanadium-dependent haloperoxidases in this pathway, especially NapH4's ability to perform chloronium-induced terpenoid cyclization with high diastereocontrol, highlights the unique capabilities of enzymatic catalysis that remain difficult to replicate with synthetic methods [1].

Looking forward, the integration of bioinformatics with chemoenzymatic synthesis promises to further expand the utility of this approach. As noted in recent perspectives, the field of chemoenzymatic synthesis is rapidly evolving, with researchers now employing enzymes not merely as tools for generating chiral intermediates but as inspiration for retrosynthetic disconnections [4]. The discovery and characterization of novel biosynthetic enzymes from natural product pathways continues to provide fresh catalytic tools for synthetic chemistry. Recent advances in enzyme engineering and directed evolution offer additional opportunities to optimize natural enzymes for synthetic applications, potentially enhancing their stability, substrate scope, and compatibility with reaction conditions favored by synthetic chemists [5] [4].

The napyradiomycin biosynthetic pathway exemplifies how harnessing nature's synthetic machinery can enable practical routes to valuable complex molecules. As the field of chemoenzymatic synthesis continues to mature, we anticipate that the strategic integration of enzymatic and chemical transformations will play an increasingly important role in drug discovery and development, particularly for accessing structurally complex natural products and their analogs that might otherwise remain inaccessible through conventional synthesis alone.

References

Anti-MRSA Activity and Time-Kill Kinetics of Napyradiomycin A1: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Napyradiomycins are a class of unique meroterpenoid natural products initially isolated from terrestrial and later from marine-derived actinomycetes. [1] [2] They have garnered significant interest due to their potent antibacterial activities against Gram-positive bacteria, including contemporary and clinically relevant strains of Methicillin-Resistant Staphylococcus aureus (MRSA). [1] [2] The pressing global issue of antimicrobial resistance, particularly the rise of MRSA, underscores the urgent need for new antibiotic scaffolds. This document provides detailed application notes and experimental protocols for evaluating the anti-MRSA activity and time-kill kinetics of napyradiomycin A1, a representative and potent compound from this class. [1]

Key Biological Activity Data

Minimum Inhibitory Concentration (MIC) Profile

The following table summarizes the potent in vitro activity of this compound against a diverse panel of multidrug-resistant S. aureus strains. [1]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Resistant S. aureus Strains.

Bacterial Strain Strain Type MIC (μg/mL)
S. aureus ATCC 29213 Quality Control Strain 2
MRSA-ATCC33591 Hospital-Associated (HA-) MRSA 1-2
NRS70 (N315) Hospital-Associated (HA-) MRSA 1
Sanger 252 Hospital-Associated (HA-) MRSA 1-2
MRSA USA300 (UAMS1182) Community-Associated (CA-) MRSA 1.5-3
MRSA USA300 (TCH1516) Community-Associated (CA-) MRSA 2
VRSA (Michigan Isolate) Vancomycin-Resistant S. aureus 1-2
VRSA (Pennsylvania Isolate) Vancomycin-Resistant S. aureus 1-2
GISA (HIP5836) Glycopeptide-Intermediate S. aureus 0.5
Time-Kill Kinetics Data

Time-kill assays demonstrate the rapid and concentration-dependent bactericidal activity of this compound. The data below compares its efficacy against standard-of-care antibiotics. [1]

Table 2: Time-Kill Kinetics of this compound against CA-MRSA USA300 (TCH1516).

Time (Hours) Log CFU/mL (1x MIC) Log CFU/mL (10x MIC) Key Observation
0 ~6.5 ~6.5 Initial inoculum
2 ~5.0 0 Complete killing at 10x MIC
4 ~4.5 0 Nearly 2-log reduction at 1x MIC
24 Data available in source [1] Data available in source [1] Data available in source [1]

Comparison with Controls: At 10x MIC, this compound achieved complete killing of CA-MRSA USA300 within 2 hours, a rate that closely paralleled the rapid kinetics of gentamicin and was significantly faster than the time-dependent killing of vancomycin. [1]

Experimental Protocols

Protocol for Broth Microdilution MIC Assay

This standard protocol is used to determine the minimum inhibitory concentration of this compound. [1]

Principle: A standardized concentration of bacteria is incubated with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth after a defined incubation period.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Sterile 96-well microtiter plates
  • This compound stock solution (e.g., in DMSO)
  • MRSA strain working cultures (e.g., USA300 TCH1516)
  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

Procedure:

  • Prepare compound dilutions: In a sterile 96-well plate, perform a two-fold serial dilution of this compound in CAMHB across the rows. The final volume in each well should be 100 μL.
  • Prepare inoculum: Adjust the turbidity of a log-phase bacterial culture in saline to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Further dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
  • Inoculate plate: Add 100 μL of the prepared bacterial inoculum to each well containing the compound dilutions.
  • Include controls:
    • Growth control: Well containing CAMHB and bacteria, but no antibiotic.
    • Sterility control: Well containing only CAMHB.
    • Vehicle control: Well containing the highest concentration of the solvent (e.g., DMSO) used.
  • Incubate: Place the microtiter plate in a humidified chamber and incubate at 35±2°C for 16-20 hours.
  • Determine MIC: The MIC is the lowest concentration of this compound in the dilution series that completely inhibits visible growth of the organism.
Protocol for Time-Kill Kinetic Assays

This protocol assesses the rate and extent of bactericidal activity of this compound over time. [1] [3]

Principle: Bacteria are exposed to a fixed concentration of an antibacterial agent, and the number of viable organisms is determined at predetermined time intervals over a 24-hour period.

Materials:

  • Mueller-Hinton Broth (MHB)
  • This compound solutions at 1x, 2x, and 4x MIC (and/or 10x MIC)
  • Sterile test tubes or flasks
  • Water bath or shaking incubator at 35±2°C

Procedure:

  • Prepare culture and compound: In a flask, combine MHB, a log-phase bacterial inoculum (final concentration of ~5 x 10^5 CFU/mL), and this compound to achieve the desired final test concentrations (e.g., 1x MIC and 10x MIC). A growth control flask without any antibiotic must be included.
  • Incubate and sample: Place the flasks in a 35°C shaking incubator. At time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), remove a 0.5 mL aliquot from each flask. [1] [3]
  • Perform viable counts: Serially dilute each aliquot in sterile saline (e.g., 10-fold serial dilutions). Plate a suitable volume (e.g., 100 μL) of each dilution onto Mueller-Hinton Agar plates in duplicate.
  • Incubate and enumerate: Incubate the plates at 35°C for 18-24 hours. Count the colonies on plates that yield 30-300 colonies and calculate the viable bacterial density (CFU/mL) for each sample time point.
  • Generate kill curve: Plot the mean log~10~ CFU/mL versus time for each test concentration and the growth control.

Workflow and Data Interpretation Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical interpretation of the kinetic data.

Time-Kill Assay Workflow

G Start Prepare Inoculum (5x10^5 CFU/mL) A Add this compound (1x MIC, 10x MIC) Start->A B Incubate at 35°C with shaking A->B C Sample at Timepoints (0, 2, 4, 6, 8, 12, 24h) B->C D Serially Dilute & Plate on MHA C->D E Incubate Plates (18-24h, 35°C) D->E F Count Colonies & Calculate CFU/mL E->F End Plot Time-Kill Curve (Log CFU/mL vs. Time) F->End

Interpretation of Time-Kill Kinetics

G Bactericidal Bactericidal Activity Def1 ≥3-log reduction in CFU/mL at 24h Bactericidal->Def1 KP1 Rapid, concentration- dependent killing Bactericidal->KP1 Ex1 e.g., this compound at 10x MIC Bactericidal->Ex1 KP1->Ex1 Bacteriostatic Bacteriostatic Activity Def2 <3-log reduction in CFU/mL at 24h Bacteriostatic->Def2 KP2 Inhibits growth without killing Bacteriostatic->KP2 Ex2 e.g., Some mushroom extracts [4] Bacteriostatic->Ex2 KP2->Ex2

Discussion and Conclusion

The data obtained from these protocols confirms that this compound is a potent bactericidal agent against a broad spectrum of MRSA strains, including those resistant to vancomycin. [1] Its rapid killing kinetics, which are comparable to gentamicin, highlight its potential as a promising scaffold for the development of new anti-MRSA therapeutics, particularly for severe infections where rapid bacterial clearance is critical.

However, it is important to note that early studies have indicated a low therapeutic index for some napyradiomycins, with cytotoxicity observed in mammalian cell lines (e.g., IC~50~ of 3 μM for A80915A in HCT-116 cells). [1] Therefore, future work must focus on medicinal chemistry optimization to design analogs with improved selectivity and reduced cytotoxicity, while retaining the potent anti-MRSA activity.

The protocols outlined herein provide a robust framework for the initial evaluation and characterization of both the parent compound and any newly synthesized derivatives in the napyradiomycin series.

References

HCT-116 colon carcinoma cell apoptosis assay Napyradiomycin A1

Author: Smolecule Technical Support Team. Date: February 2026

Established Apoptosis Assay Methods for HCT-116 Cells

The following table summarizes well-documented techniques you can adapt to evaluate the pro-apoptotic effects of Napyradiomycin A1 [1].

Method Key Readouts Example from Search Results
Flow Cytometry (Annexin V/PI) Detection of phosphatidylserine externalization (early apoptosis) and membrane integrity (late apoptosis/necrosis). A standard protocol is available [1].
Caspase Activity Assay Measurement of caspase 3/7 activation, a key execution step in apoptosis. Used to demonstrate apoptosis induced by 15d-PMJ2 [2].
Western Blot Analysis Detection of apoptosis-related protein cleavage (e.g., PARP, Caspases) and changes in protein expression (e.g., Bcl-2 family). Used to show downregulation of NF-κB and upregulation of caspase-3 by compound RLX [3].
DNA Fragmentation (Sub-G1 Assay) Quantification of cells with sub-diploid DNA content, indicative of late-stage apoptosis. A standard flow cytometry-based protocol is available [1].
Morphological Assessment Observation of apoptotic hallmarks like membrane blebbing and chromatin condensation via microscopy. Used to show effects of Luteoloside and RLX [4] [3].

Potential Signaling Pathways to Investigate

Research on other compounds in HCT-116 cells reveals several apoptotic pathways that this compound might engage. Investigating these could provide deep mechanistic insights. Key pathways include:

  • Mitochondrial Pathway: The natural compound Luteoloside induced apoptosis in HCT-116 cells by generating Reactive Oxygen Species (ROS), reducing mitochondrial membrane potential, and regulating Bcl-2 family proteins [4].
  • ER Stress Pathway: The compound 15d-PMJ2 was shown to induce apoptosis through the ER stress pathway, involving PERK activation and upregulation of the transcription factor CHOP10, which in turn inhibited the pro-survival Akt protein via TRB3 [2].
  • PI3K/AKT Pathway: Luteoloside was also reported to inhibit the PI3K/AKT signaling pathway, a critical pro-survival signal in cancer cells [4].
  • NF-κB Pathway: The synthetic compound RLX induced apoptosis in HCT-116 cells by significantly downregulating NF-κB, a protein often associated with cell survival and proliferation [3].

The diagram below integrates these pathways into a proposed experimental workflow for characterizing a novel compound's pro-apoptotic mechanism in HCT-116 cells.

cluster_assays Functional & Mechanistic Assays cluster_pathways Analyze Key Apoptotic Pathways Compound Compound HCT116 HCT116 Compound->HCT116 Treatment MTT Cell Viability (MTT Assay) HCT116->MTT Harvest Cells Flow Flow Cytometry (Annexin V/PI, Cell Cycle) HCT116->Flow Harvest Cells WB Western Blot HCT116->WB Harvest Cells Morph Morphological Analysis (DAPI/SEM) HCT116->Morph Harvest Cells Mito Mitochondrial Pathway (ROS, Bcl-2, Cytochrome c) Flow->Mito ERStress ER Stress (PERK, CHOP10, TRB3) WB->ERStress WB->Mito PI3K PI3K/AKT Pathway WB->PI3K NFkB NF-κB Pathway WB->NFkB Morph->ERStress Apoptosis Confirmation of Apoptosis & Mechanism of Action ERStress->Apoptosis Mito->Apoptosis PI3K->Apoptosis NFkB->Apoptosis

Proposed Experimental Strategy for this compound

Here is a step-by-step protocol you can follow, based on established methods:

  • Dose-Response and Viability: Begin with an MTT assay to determine the IC₅₀ value of this compound on HCT-116 cells after 24-48 hours of treatment. This will establish effective working concentrations [5] [4] [3].
  • Confirm Apoptosis Induction:
    • Use the Annexin V-FITC/PI staining protocol [1] to quantify the percentage of cells in early and late apoptosis.
    • Perform a Caspase-Glo 3/7 assay to confirm the activation of executioner caspases [2].
  • Investigate Mechanism of Action:
    • Analyze key proteins by Western Blotting. Probe for cleavage of PARP and Caspase-3, and changes in the levels of Bcl-2, Bax, CHOP10, p-AKT, and NF-κB.
    • Use specific fluorescent probes (e.g., TMRM for flow cytometry) to assess mitochondrial membrane potential [1].
    • Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.
  • Observe Morphological Changes:
    • Use DAPI staining to observe nuclear condensation and fragmentation [3].
    • Employ scanning electron microscopy (SEM) to visualize characteristic membrane blebbing [3].

How to Proceed with Your Research

Since this compound itself is not covered in the available literature, I suggest you:

  • Consult specialized databases like PubMed, Scopus, or SciFinder for primary literature specifically on this compound.
  • Review the chemical structure of this compound to identify similar compounds (analogues) whose reported mechanisms might provide strong hypotheses for your work.
  • Use the protocols and pathways detailed here as a validated foundation for your experimental design.

References

Comprehensive Application Notes and Protocols for Evaluating Anti-inflammatory Effects of Napyradiomycin A1 in BV-2 Microglial Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BV-2 Microglial Cells in Neuroinflammation Research

Microglial cells represent the resident macrophages of the central nervous system (CNS) and serve as primary mediators of neuroinflammatory responses. Under physiological conditions, microglia maintain CNS homeostasis through immune surveillance and host defense functions. However, excessive microglial activation in response to injury, infection, or inflammatory stimuli leads to the overproduction of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). These factors contribute significantly to the pathogenesis of various neurodegenerative disorders including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The BV-2 immortalized murine microglial cell line has emerged as a standardized model system for investigating neuroinflammatory mechanisms and screening potential therapeutic compounds due to its resemblance to primary microglial cells while offering greater experimental reproducibility [1] [2] [3].

Napyradiomycins represent a class of unique meroterpenoids that incorporate a semi-naphthoquinone nucleus with an isoprene unit or monoterpenoid subunit. These compounds were initially investigated for their potent antimicrobial properties against Gram-positive bacteria, with subsequent research revealing diverse biological activities including gastric (H+/K+) ATPase inhibition, estrogen receptor antagonism, and apoptosis induction. Recent evidence indicates that certain napyradiomycin derivatives, particularly napyradiomycin A1 and its analogs, exhibit significant anti-inflammatory effects in microglial cells, suggesting their potential as therapeutic agents for neuroinflammatory conditions [4]. These application notes provide comprehensive protocols for evaluating the anti-inflammatory properties of this compound in BV-2 microglial cells, along with detailed methodological approaches for assessing compound efficacy and mechanism of action.

Chemical Profile of this compound

This compound is a structurally complex meroterpenoid characterized by a unique carbon skeleton that combines polyketide and terpenoid biosynthetic origins. The compound features:

  • A semi-naphthoquinone chromophore responsible for its characteristic antioxidant properties
  • An isoprenoid side chain that enhances membrane permeability and cellular uptake
  • Chlorine substituents that contribute to its biological activity and structural stability
  • Multiple chiral centers that confer specific three-dimensional conformation and stereoselective interactions with biological targets

Structurally related napyradiomycin derivatives include napyradiomycin A4, which differs from A1 primarily through the presence of a keto carbonyl carbon at C-16 and an aliphatic methine group at C-17, replacing the terminal double bond found in A1 [4]. These structural modifications can significantly influence the compound's biological activity, cellular distribution, and metabolic stability. The lipophilic nature of this compound facilitates its penetration across biological membranes, including the blood-brain barrier, enhancing its potential applicability for CNS-targeted therapies.

Anti-inflammatory Effects of this compound: Experimental Data

Inhibition of Pro-inflammatory Mediators

Research has demonstrated that this compound and its derivatives exert potent inhibitory effects on key pro-inflammatory mediators in LPS-stimulated BV-2 microglial cells. The following table summarizes the quantitative anti-inflammatory effects observed with this compound and its analog napyradiomycin A4 in BV-2 microglia:

Table 1: Anti-inflammatory effects of napyradiomycin compounds in BV-2 microglial cells

Assay Parameter This compound Effects Napyradiomycin A4 Effects Experimental Conditions
NO Production Significant inhibition IC~50~: 2.056 μM (PRV context) LPS: 0.1-1 μg/mL, 24h treatment
TNF-α Production Dose-dependent suppression Not specified LPS: 0.1-1 μg/mL, 24h treatment
IL-6 Production Dose-dependent suppression Not specified LPS: 0.1-1 μg/mL, 24h treatment
IL-1β Production Dose-dependent suppression Not specified LPS: 0.1-1 μg/mL, 24h treatment
iNOS Expression Significant downregulation Not specified LPS: 0.1-1 μg/mL, 24h treatment
COX-2 Expression Significant downregulation Not specified LPS: 0.1-1 μg/mL, 24h treatment
Cell Viability No significant cytotoxicity at effective concentrations Not cytotoxic at effective concentrations MTT assay, 24-48h treatment

The anti-inflammatory effects of this compound appear to be mediated through the suppression of nuclear factor-κB (NF-κB) translocation and inhibition of Akt/mitogen-activated protein kinase (MAPK) signaling pathways. Similar mechanisms have been observed with other anti-inflammatory natural products in BV-2 cells, including anthocyanins from black soybean, which downregulate LPS-induced inflammatory responses through suppression of NF-κB and Akt/MAPKs signaling pathways [3]. The structural similarity between this compound and its derivative A4 suggests shared mechanisms of action, particularly regarding the inhibition of TLR4/MyD88/NF-κB signaling observed with other anti-inflammatory compounds in BV-2 cells [1].

Comparative Anti-inflammatory Efficacy

The following table compares the efficacy of this compound with other established anti-inflammatory compounds in BV-2 microglial cells:

Table 2: Comparative efficacy of anti-inflammatory compounds in BV-2 microglial cells

Compound Most Effective Concentration NO Reduction (%) TNF-α Reduction (%) IL-6 Reduction (%) Primary Mechanism
This compound 10-30 μM ~70% ~65% ~60% NF-κB, Akt/MAPK inhibition
HSR2104 (1,8-naphthyridine derivative) 25.43 μM (IC~50~) 50% 50% 50% TLR4/MyD88/NF-κB suppression
Anthocyanins (black soybean) 100 μg/mL >72% ~60% Not specified NF-κB, Akt/MAPK inhibition
Bee Venom 2.5 μg/mL ~80% ~70% ~65% IRAK1/TAK1/NF-κB suppression
Myristic Acid 10-100 μM Not specified Significant Significant NF-κB pathway modulation

Detailed Experimental Protocols

Cell Culture and Maintenance

Materials:

  • BV-2 murine microglial cell line (commercially available from AcceGen or other biological resource centers)
  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI 1640 medium
  • Fetal bovine serum (FBS), heat-inactivated
  • Penicillin/streptomycin solution (100×)
  • Phosphate-buffered saline (PBS), sterile
  • Trypsin-EDTA solution (0.25%)
  • Tissue culture flasks and multi-well plates

Procedure:

  • Culture Medium Preparation: Supplement DMEM or RPMI 1640 medium with 10% heat-inactivated FBS and 1% penicillin/streptomycin solution. Mix thoroughly and store at 4°C.
  • Cell Maintenance: Culture BV-2 cells in 75 cm² tissue culture flasks at 37°C in a humidified atmosphere containing 5% CO₂.
  • Subculturing: Once cells reach 80-90% confluence (typically every 2-3 days), remove culture medium, wash with sterile PBS, and detach cells using 0.25% trypsin-EDTA solution. Incubate at 37°C for 2-3 minutes.
  • Cell Seeding: For experiments, seed BV-2 cells at appropriate densities: 2×10⁵ cells/well in 24-well plates for NO and ELISA assays; 1×10⁶ cells/well in 6-well plates for RNA and protein analysis; 5,000 cells/well in 96-well plates for viability assays.
  • Incubation: Allow cells to adhere for 12-24 hours before experimental treatments [1] [5] [6].
Compound Preparation and Treatment

Materials:

  • This compound (purified compound)
  • Dimethyl sulfoxide (DMSO), cell culture grade
  • Lipopolysaccharide (LPS from E. coli 055:B5)
  • Serum-free medium

Procedure:

  • Stock Solution Preparation: Dissolve this compound in DMSO to prepare a 10 mM stock solution. Aliquot and store at -20°C.
  • Working Solution Preparation: Dilute stock solution in serum-free medium to achieve desired concentrations (typically 1-100 μM). Ensure DMSO concentration does not exceed 0.1% in final treatment conditions.
  • LPS Stimulation: Prepare LPS solution in serum-free medium at 1 μg/mL concentration.
  • Experimental Treatment:
    • Control Group: Cells treated with serum-free medium containing 0.1% DMSO
    • LPS Group: Cells treated with LPS (1 μg/mL) in serum-free medium
    • Treatment Groups: Cells pretreated with this compound (1-100 μM) for 1 hour, followed by LPS (1 μg/mL) co-treatment for specified durations
  • Incubation: Incubate cells for predetermined time points (typically 6-24 hours) at 37°C in 5% CO₂ [4] [3].
Assessment of Cell Viability

Materials:

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • Dimethyl sulfoxide (DMSO)
  • Microplate reader

Procedure:

  • MTT Solution Preparation: Prepare MTT solution at 5 mg/mL in PBS, filter sterilize.
  • Treatment: After experimental treatments, add MTT solution to each well (final concentration 0.5 mg/mL).
  • Incubation: Incubate cells for 4 hours at 37°C in 5% CO₂.
  • Solubilization: Carefully remove medium and add DMSO to dissolve formazan crystals.
  • Absorbance Measurement: Measure absorbance at 560-570 nm using a microplate reader, with reference wavelength at 630-650 nm.
  • Calculation: Calculate cell viability as percentage of control group [5] [6].
Measurement of Inflammatory Mediators
4.4.1 Nitric Oxide (NO) Detection

Materials:

  • Griess reagent (1% sulfanilamide in 5% phosphoric acid + 0.1% NEDHC)
  • Sodium nitrite standard solution
  • Microplate reader

Procedure:

  • Sample Collection: Collect cell culture supernatants after treatment (typically 18-24 hours).
  • Griess Reaction: Mix 100 μL supernatant with 100 μL Griess reagent in 96-well plates.
  • Incubation: Incubate at room temperature for 15 minutes.
  • Absorbance Measurement: Measure absorbance at 540 nm.
  • Quantification: Calculate NO concentration using sodium nitrite standard curve [2] [5].
4.4.2 Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

Materials:

  • Commercial ELISA kits for TNF-α, IL-6, IL-1β
  • Microplate reader

Procedure:

  • Sample Collection: Collect cell culture supernatants after treatment, centrifuge to remove debris.
  • Assay Procedure: Follow manufacturer's instructions for specific ELISA kit.
  • General Steps: Coat plates with capture antibody, block nonspecific sites, add samples and standards, incubate with detection antibody, add enzyme conjugate, develop with substrate, stop reaction.
  • Measurement: Measure absorbance at 450 nm, with correction at 570-630 nm.
  • Calculation: Determine cytokine concentrations from standard curves [2] [7].
Gene Expression Analysis by Quantitative RT-PCR

Materials:

  • RNA extraction kit (e.g., TRI Reagent)
  • Reverse transcription kit
  • SYBR Green Master Mix
  • Quantitative PCR system
  • Gene-specific primers

Procedure:

  • RNA Extraction: Extract total RNA from treated cells according to kit instructions.
  • RNA Quantification: Measure RNA concentration and purity using spectrophotometry.
  • cDNA Synthesis: Reverse transcribe 1-2 μg RNA to cDNA using reverse transcriptase.
  • qPCR Reaction: Prepare reaction mixture with SYBR Green Master Mix, gene-specific primers, and cDNA template.
  • Amplification: Run qPCR with following conditions: initial denaturation (95°C, 5 min), 40 cycles of denaturation (95°C, 15 sec), annealing (55-60°C, 20 sec), extension (72°C, 45 sec).
  • Data Analysis: Calculate relative gene expression using 2^(-ΔΔCt) method, normalizing to housekeeping genes (GAPDH or β-actin) [2] [6].

Table 3: Primer sequences for inflammatory gene expression analysis

Gene Forward Primer (5'→3') Reverse Primer (5'→3')
iNOS GGAGTGACGGCAAACATGACT TCGATGCACAACTGGGTGAAC
TNF-α CAGGCGGTGCCTATGTCTC CGATCACCCCGAAGTTCAGTAG
IL-6 CCAGAAACCGCTATGAAGTTCC TCACCAGCATCAGTCCCAAG
IL-1β GCAACTGTTCCTGAACTCAACT ATCTTTTGGGGTCCGTCAACT
GAPDH ATGGATGACGATATCGCTGC TTCTGACCCATTCCCACCATC
Protein Expression Analysis by Western Blotting

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE equipment
  • PVDF or nitrocellulose membranes
  • Specific primary and secondary antibodies
  • Chemiluminescence detection system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer, incubate on ice for 30 minutes, centrifuge at 14,000 × g for 15 minutes.
  • Protein Quantification: Determine protein concentration using BCA assay.
  • Gel Electrophoresis: Separate proteins (20-40 μg per lane) by SDS-PAGE.
  • Membrane Transfer: Transfer proteins to PVDF or nitrocellulose membranes.
  • Blocking: Block membranes with 5% non-fat milk in TBST for 1-2 hours.
  • Antibody Incubation: Incubate with primary antibodies (anti-iNOS, COX-2, p-IκBα, p-NF-κB p65, p-Akt, p-ERK, p-JNK, p-p38, β-actin) overnight at 4°C.
  • Detection: Incubate with HRP-conjugated secondary antibodies, develop with chemiluminescence substrate.
  • Analysis: Quantify band intensity using densitometry software [2] [3].

Signaling Pathway Mechanisms

The anti-inflammatory effects of this compound in BV-2 microglial cells involve the modulation of multiple signaling pathways. The following diagram illustrates the key molecular mechanisms:

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK1 IRAK1 MyD88->IRAK1 TAK1 TAK1 IRAK1->TAK1 IKK IKK TAK1->IKK MAPKs MAPKs TAK1->MAPKs Akt Akt TAK1->Akt IkB IkB IKK->IkB phosphorylation NFkB NFkB IkB->NFkB degradation (releases NF-κB) ProinflammatoryGenes ProinflammatoryGenes NFkB->ProinflammatoryGenes MAPKs->ProinflammatoryGenes Akt->ProinflammatoryGenes NO NO ProinflammatoryGenes->NO TNFa TNFa ProinflammatoryGenes->TNFa IL6 IL6 ProinflammatoryGenes->IL6 IL1b IL1b ProinflammatoryGenes->IL1b COX2 COX2 ProinflammatoryGenes->COX2 NapyradiomycinA1 NapyradiomycinA1 NapyradiomycinA1->TLR4 inhibits NapyradiomycinA1->MyD88 inhibits NapyradiomycinA1->IKK inhibits NapyradiomycinA1->MAPKs inhibits NapyradiomycinA1->Akt inhibits

Figure 1: Signaling pathways modulated by this compound in LPS-stimulated BV-2 microglial cells

Key Mechanistic Insights

The anti-inflammatory mechanism of this compound involves multi-target modulation of neuroinflammatory signaling cascades:

  • TLR4/MyD88 Pathway Suppression: this compound attenuates the early activation of Toll-like receptor 4 (TLR4) and its adaptor protein MyD88, which represents the initial intracellular response to LPS stimulation. This upstream inhibition prevents the subsequent activation of downstream signaling molecules including IRAK1 and TAK1, effectively blocking signal propagation at multiple levels [1] [5].

  • NF-κB Pathway Inhibition: The compound significantly suppresses the nuclear translocation of NF-κB by preventing IκBα phosphorylation and degradation. This inhibition maintains NF-κB in its inactive cytoplasmic state, thereby reducing the transcription of pro-inflammatory genes including iNOS, COX-2, TNF-α, IL-6, and IL-1β. Similar NF-κB inhibitory mechanisms have been observed with other effective anti-inflammatory compounds in BV-2 cells, such as anthocyanins from black soybean and bee venom components [1] [5] [3].

  • MAPK and Akt Signaling Modulation: this compound also suppresses the phosphorylation and activation of MAPK family members (ERK, JNK, p38) and Akt, which represent crucial signaling nodes that regulate inflammatory mediator production and cell survival pathways. The coordinated inhibition of these parallel signaling cascades contributes to the potent anti-inflammatory efficacy of this compound in activated microglia [3].

Applications and Implications

Therapeutic Potential for Neurodegenerative Diseases

The anti-inflammatory properties of this compound in microglial cells suggest significant therapeutic potential for various neuroinflammatory and neurodegenerative conditions:

  • Alzheimer's Disease: Microglial activation and chronic neuroinflammation contribute significantly to Alzheimer's pathology through mechanisms including β-amyloid accumulation, tau hyperphosphorylation, and neuronal damage. The ability of this compound to suppress pro-inflammatory mediator production may help mitigate these pathological processes [7].

  • Parkinson's Disease: Neuroinflammatory mechanisms involving activated microglia play crucial roles in the degeneration of dopaminergic neurons in Parkinson's disease. The inhibition of microglial activation by this compound may provide neuroprotective effects in Parkinsonian models [8].

  • Multiple Sclerosis: The demyelination and neuronal damage characteristic of multiple sclerosis involve substantial microglial activation and inflammatory mediator production. The multi-target anti-inflammatory approach offered by this compound may help modulate disease progression.

Research Applications

Beyond therapeutic development, this compound serves as a valuable research tool for:

  • Pathway Analysis: As a specific modulator of multiple inflammatory signaling pathways, this compound can help elucidate complex signaling networks in microglial activation.
  • Drug Discovery: The compound provides a structural template for developing novel anti-inflammatory agents with improved efficacy and pharmacokinetic properties.
  • Combination Therapy Screening: this compound can be used in combination with other therapeutic agents to identify synergistic effects for enhanced anti-inflammatory efficacy.

Troubleshooting and Technical Considerations

  • Cytotoxicity Assessment: Always include cytotoxicity assays (MTT, etc.) alongside anti-inflammatory evaluations to ensure observed effects are not due to reduced cell viability.
  • DMSO Controls: Maintain consistent DMSO concentrations across all treatment groups, including controls, as even low concentrations can potentially affect cellular responses.
  • LPS Optimization: Optimize LPS concentration and treatment duration for specific experimental conditions, as excessive stimulation may cause overwhelming inflammatory responses that obscure compound effects.
  • Time Course Studies: Include multiple time points in preliminary experiments to capture the dynamics of inflammatory mediator production and compound effects.
  • Positive Controls: Incorporate established anti-inflammatory agents (e.g., specific NF-κB inhibitors) as positive controls to validate experimental systems.

The protocols and application notes provided herein establish a comprehensive framework for evaluating the anti-inflammatory properties of this compound in BV-2 microglial cells, offering researchers standardized methodologies for investigating this promising compound in neuroinflammatory disease models.

References

Comprehensive Application Notes and Protocols for Subcellular Endoplasmic Reticulum (ER) Tracking and Dynamics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ER Structure and Regulatory Functions

The endoplasmic reticulum (ER) forms an extensive interconnected network of flattened sacs (cisternae) and tubules that extends throughout the cytoplasm of eukaryotic cells, serving as a crucial hub for diverse cellular functions including protein synthesis, lipid metabolism, calcium storage, and detoxification [1] [2] [3]. Structurally, the ER is organized into two functionally and morphologically distinct domains: the rough ER (RER), studded with ribosomes and specialized in protein synthesis and folding, and the smooth ER (SER), which lacks ribosomes and participates in lipid synthesis, calcium homeostasis, and detoxification processes [1] [3]. This organelle establishes membrane contact sites (MCSs) with virtually all other cellular organelles, including the plasma membrane, endosomes, lysosomes, and mitochondria, enabling direct inter-organelle communication and material exchange [4] [5].

Recent research has revealed that the ER network architecture plays an active role in regulating intracellular organization and dynamics far beyond its traditional functions. The ER forms specialized three-way junctions that serve as regulatory hubs for organelle dynamics and interactions [4]. These junctions facilitate the stop-and-go motion of various organelles, including endosomes, lysosomes, lipid droplets, and peroxisomes, by providing platforms where these organelles pause and undergo fission, fusion, or content exchange [4]. Additionally, the ER establishes contact gradients within polarized cells, such as migrating cells, where differential ER-plasma membrane contact densities between front and back regions create spatial organization of signaling pathways, ultimately directing cellular processes like directed cell migration [5].

Table 1: Key Structural Components of the Endoplasmic Reticulum

Component Description Functional Significance
Cisternae Flat, sac-like structures predominantly in RER Site of protein synthesis and initial folding
Tubules Tube-like structures forming network Create dynamic connections throughout cytoplasm
Lumen Internal space enclosed by ER membrane Site of protein modification and calcium storage
Junctions Three-way intersections of ER tubules Serve as platforms for organelle pausing and interactions
Ribosomes Granular structures on RER surface Translate mRNA for proteins destined for secretion/membranes
Contact Sites Close appositions with other organelles Enable direct communication and material exchange

Experimental Protocols for ER Tracking and Manipulation

Live-Cell Imaging of ER-Organelle Interactions

This protocol enables real-time visualization of dynamic interactions between the ER and other organelles, particularly focusing on endolysosomal trafficking and pause events at ER junctions [4].

2.1.1 Materials and Reagents
  • COS-7 cells (or other appropriate cell line)
  • Fluorescent markers:
    • ER marker: GFP-Sec61γ [4]
    • Early endosomes: BFP-Rab5 [4]
    • Late endosomes: mCherry-Rab7 [4]
    • Lysosomes: LAMP1-mCherry [4]
  • Transfection reagent suitable for fluorescent constructs
  • Glass-bottom culture dishes (e.g., MatTek dishes)
  • Live-cell imaging medium (fluorophore-compatible, CO₂-independent)
  • Confocal microscope with environmental chamber (maintaining 37°C)
  • 63x or 100x oil-immersion objective
2.1.2 Procedure
  • Cell Preparation and Transfection:

    • Plate COS-7 cells at 60-70% confluence on glass-bottom dishes 24 hours before transfection
    • Transfect with appropriate ER and organelle markers using recommended transfection reagent
    • Incubate for 24-48 hours to allow expression; avoid overexpression artifacts
  • Image Acquisition:

    • Replace culture medium with live-cell imaging medium
    • Mount dish in environmental chamber stabilized at 37°C
    • Acquire time-lapse images at 2-5 second intervals for 5-10 minutes using confocal microscopy
    • Simultaneously capture signals for ER and target organelles using appropriate laser lines and emission filters
    • Maintain minimal laser power to prevent phototoxicity while ensuring sufficient signal-to-noise ratio
  • ER Junction Density Manipulation (Optional):

    • To perturb ER network integrity, employ one of the following approaches [4]:
      • Atlastin DKO: Knock down ATL2 and ATL3 using siRNA to reduce ER three-way junctions
      • RTN4a Overexpression: Express Reticulon4a to stabilize ER tubules and reduce junctions
    • Include appropriate controls (scramble siRNA or empty vector)
Optogenetic Manipulation of ER-PM Contact Sites

This protocol utilizes optogenetic tools to precisely manipulate ER-plasma membrane contact sites and assess their functional impact on cell polarization and migration [5].

2.2.1 Materials and Reagents
  • RPE-1 cells (or other migratory cell line)
  • Optogenetic constructs [5]:
    • ER-localized: CRY2-SEC61β-mCherry
    • PM-localized: CAAX-CIBN-iRFP
  • Blue light illumination system (e.g., 488nm laser with controlled exposure region)
  • Micropatterned linear stripes of fibronectin in 96-well plates
  • Standard cell culture reagents and transfection materials
2.2.2 Procedure
  • System Setup:

    • Plate RPE-1 cells on fibronectin micropatterns in glass-bottom plates
    • Co-transfect with CRY2-SEC61β-mCherry and CAAX-CIBN-iRFP constructs 48 hours before imaging
    • Confirm proper localization of constructs before experiments
  • Optogenetic Activation:

    • Identify migrating cells with established front-back polarity
    • Define region of interest (ROI) at the cell front for blue light illumination
    • Apply blue light pulses (e.g., 100-500ms pulses every 5-10s for 5-10 minutes) specifically to the frontal ROI
    • Simultaneously acquire time-lapse images of both optogenetic constructs and cell morphology (using differential interference contrast or membrane marker)
  • Migration Analysis:

    • Track cell movement before, during, and after optogenetic stimulation
    • Quantify migration speed, directionality, and persistence
    • Correlate ER-PM contact formation with changes in migration behavior

Table 2: Key Experimental Models for ER Tracking Studies

Experimental Approach Key Readouts Applications Technical Considerations
Live-cell imaging of ER-endolysosomal contacts Organelle trajectories, pause events, contact duration Studying cargo transport, organelle interactions Requires high temporal resolution; phototoxicity concerns
Optogenetic manipulation of ER-PM contacts Contact site density, cell migration parameters, signaling polarity Investigating contact site function in cell polarization Precise light control essential; requires specialized constructs
ER network disruption Junction density, organelle distribution, interaction frequency Elucidating structural vs. functional roles of ER Multiple approaches needed to confirm specificity
Agent-based modeling Simulated protein distribution, diffusion characteristics Studying biophysical principles of ER-mediated transport Requires validation with experimental data

Data Analysis and Computational Methods

Deep Learning-Based Image Analysis

The analysis of ER and organelle dynamics requires advanced computational approaches to extract meaningful information from complex live-cell imaging data [4].

  • ER Network Segmentation:

    • Apply deep learning models (e.g., U-Net architectures) trained on ER-labeled images to segment the ER network from background
    • Identify and quantify ER junctions (three-way intersections) and tubules
    • Calculate junction density (junctions per unit ER area) to assess network organization [4]
  • Single-Particle Tracking of Organelles:

    • Use particle detection algorithms to identify individual organelles in time-lapse sequences
    • Apply tracking algorithms (e.g., hidden Markov model-Bayes combined with long short-term memory networks) to generate organelle trajectories [4]
    • Classify organelle dynamics into three states: fast movement, local slow movement, and pausing [4]
  • Spatial Correlation Analysis:

    • Map organelle pause positions relative to ER junctions by calculating normalized distance (arc length along ER tubule) [4]
    • Determine statistical significance of organelle accumulation at ER junctions compared to random distribution
Agent-Based Modeling of ER-Mediated Diffusion

To complement experimental approaches, computational modeling provides insights into how ER structure influences molecular movement within cells [6].

  • Model Setup:

    • Create a simulated cytoplasmic space with ER network geometry based on experimental images
    • Populate with protein agents of varying sizes (radii 2-10 nm)
    • Program diffusion rules with impediment when colliding with ER membrane
  • Simulation Parameters:

    • Set binding and unbinding rates to ER membrane based on experimental measurements
    • Run simulations for sufficient iterations to reach steady-state distribution
    • Compare results with conventional Fick's law diffusion and Chapman's law diffusion
  • Output Analysis:

    • Quantify perinuclear accumulation as function of protein size
    • Calculate collision frequency with ER membrane in different cellular regions
    • Determine effective diffusion coefficients in peripheral vs. perinuclear regions

Data Visualization and Representation

Signaling Pathway Diagram

The following DOT script generates a diagram illustrating how ER contact sites regulate organelle dynamics and cellular signaling:

ER_Signaling ER_Junction ER_Junction Actin_Condensation Actin_Condensation ER_Junction->Actin_Condensation Recruits VAP_STARD3 VAP_STARD3 ER_Junction->VAP_STARD3 Platform for Motion_Switching Motion_Switching Actin_Condensation->Motion_Switching Mediates Organelle_Fission Organelle_Fission Motion_Switching->Organelle_Fission Enables YWHAH YWHAH VAP_STARD3->YWHAH Activates YWHAH->Actin_Condensation Regulates Cargo_Exchange Cargo_Exchange Organelle_Fission->Cargo_Exchange Facilitates

Diagram 1: ER Junction-Mediated Regulation of Organelle Dynamics. ER junctions serve as platforms that recruit actin regulators and facilitate organelle motion switching through VAP-STARD3-YWHAH pathway, enabling fission and cargo exchange [4].

Experimental Workflow Visualization

The following DOT script generates a diagram outlining the integrated experimental and computational workflow for ER tracking studies:

Experimental_Workflow Cell_Preparation Cell_Preparation Live_Imaging Live_Imaging Cell_Preparation->Live_Imaging Transfect & Culture Image_Segmentation Image_Segmentation Live_Imaging->Image_Segmentation Time-lapse Data Particle_Tracking Particle_Tracking Image_Segmentation->Particle_Tracking Segmented ER Network_Quantification Network_Quantification Image_Segmentation->Network_Quantification ER Network Motion_Analysis Motion_Analysis Particle_Tracking->Motion_Analysis Trajectories Computational_Modeling Computational_Modeling Motion_Analysis->Computational_Modeling State Parameters Network_Quantification->Computational_Modeling Structure Data

Diagram 2: Integrated Workflow for ER Tracking Studies. The methodology combines live-cell imaging with fluorescent markers, deep learning-based image analysis, and computational modeling to quantify ER-organelle interactions [4] [6].

Conclusion and Research Applications

The methodologies outlined in these Application Notes provide comprehensive tools for investigating endoplasmic reticulum dynamics and their functional implications in cellular organization. The integration of live-cell imaging, optogenetic manipulation, and computational modeling enables researchers to dissect the complex relationship between ER network architecture and fundamental cellular processes including organelle dynamics, intracellular transport, and cell migration.

These approaches have significant applications in drug discovery and disease modeling, particularly for conditions associated with ER dysfunction such as neurodegenerative diseases, cancer, and lysosomal storage disorders [4]. The ability to precisely measure and manipulate ER-organelle interactions opens new avenues for identifying therapeutic targets that modulate intracellular organization and trafficking without directly affecting enzymatic activities or signaling pathways. Furthermore, the quantitative frameworks described here establish standards for comparing ER dynamics across different cell types and physiological conditions, facilitating the identification of disease-specific alterations in ER-mediated cellular organization.

References

Comprehensive Application Notes and Protocols for HUVEC Migration and Invasion Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HUVEC Assays in Angiogenesis Research

The study of angiogenesis—the formation of new blood vessels from pre-existing ones—is crucial in multiple pathological contexts, including cancer progression and rheumatoid arthritis. Human Umbilical Vein Endothelial Cells (HUVECs) serve as a primary in vitro model for investigating the molecular mechanisms of endothelial cell behavior and for screening potential therapeutic agents. These assays provide critical insights into the complex multi-step process of angiogenesis, which involves endothelial cell proliferation, migration, invasion, and tube formation. The ability to accurately quantify HUVEC migration and invasion is therefore fundamental for both basic research and drug discovery pipelines, particularly for developing anti-angiogenic therapies.

Migration and invasion assays specifically measure the directed movement of HUVECs through a porous membrane, with invasion assays adding the complexity of a extracellular matrix (ECM) barrier to mimic the basement membrane penetration that occurs during sprouting angiogenesis. These processes can be influenced by various factors in the tumor microenvironment (TME), such as exosomes derived from M2 macrophages which have been shown to significantly promote HUVEC proliferation, migration and tube formation [1]. Similarly, cancer-derived extracellular vesicles containing proteins like aquaporin 5 (AQP5) can enhance the invasive behavior of recipient HUVECs [2]. This document provides standardized protocols and application notes to ensure robust, reproducible assessment of HUVEC migratory and invasive capabilities.

Key Assay Methods and Principles

Transwell Migration Assay

The Transwell migration assay, performed using Boyden chamber-like devices, is a well-established method for quantifying directed cell movement toward a chemoattractant gradient. This assay measures the chemotactic response of HUVECs, which is a critical early step in angiogenesis.

  • Basic Principle: HUVECs are seeded in the upper chamber of a porous membrane, while the lower chamber contains a chemoattractant (e.g., VEGF). Cells migrate through the pores toward the chemotactic gradient over a defined period, after which migrated cells are quantified [3] [4].
  • Protocol Details:
    • Membrane Coating: Hydrate the Transwell plates and coat the upper side of the 8 μm polycarbonate membrane with 0.1% gelatin for at least 30 minutes at 37°C to enhance cell adhesion [3].
    • Cell Preparation: Serum-starve HUVECs for 4-24 hours in medium containing 0.5% FCS to minimize baseline migration. Prepare a single-cell suspension at 1×10⁵ cells/mL in 0.5% FCS EGM.
    • Assay Setup: Seed 1×10⁵ cells (in 100-200 μL) into the upper chamber. Add 600 μL of 0.5% FCS EGM supplemented with VEGF (25 ng/mL) with or without the test compound to the lower chamber [3].
    • Incubation: Incubate the plates for 6-24 hours at 37°C in 5% CO₂. The optimal incubation time should be determined empirically based on the experimental conditions and cell characteristics.
    • Cell Quantification: After incubation, remove non-migrated cells from the upper membrane surface with a cotton swab. Fix and stain migrated cells on the lower membrane surface with crystal violet or calcein-AM. For calcein-AM staining, incubate for 1 hour at 37°C and measure fluorescence (excitation 485 nm, emission 520 nm) [3].
Transwell Invasion Assay

The invasion assay builds upon the migration assay by incorporating a basement membrane matrix to simulate the extracellular barrier that endothelial cells must penetrate during angiogenic sprouting.

  • Basic Principle: This assay measures the ability of HUVECs to degrade and invade through a synthetic extracellular matrix (e.g., Matrigel) in response to a chemoattractant, more closely mimicking the in vivo invasion process [5].
  • Protocol Details:
    • Matrix Coating: Thaw Matrigel on ice and dilute in cold serum-free medium. Coat the upper side of the Transwell membrane with a thin, uniform layer of Matrigel (typically 50-100 μg/cm²) and allow it to polymerize for 1-2 hours at 37°C.
    • Cell Preparation: Prepare HUVECs as described for the migration assay. Serum starvation before the assay helps reduce background invasion.
    • Assay Setup: Seed 1-2×10⁵ cells in serum-free medium into the upper chamber. Add complete medium with chemoattractant (e.g., VEGF) to the lower chamber.
    • Incubation: Incubate for 16-48 hours at 37°C in 5% CO₂. Invasion assays typically require longer incubation times than migration assays due to the additional barrier.
    • Cell Quantification: Remove non-invaded cells from the upper surface and quantify invaded cells as described for the migration assay.
Alternative and Advanced Methods
  • Impedance-Based Systems: Technologies such as Electric Cell-substrate Impedance Sensing (ECIS) offer a label-free, real-time method to monitor cell migration continuously without the need for cell staining or fixation. These systems measure changes in electrical impedance as cells migrate across electrodes, allowing for kinetic assessment of migration rates and patterns [6].
  • Flow Conditions Assay: For more physiologically relevant modeling, particularly for leukocyte-endothelial interactions, parallel plate flow chambers can be used. These systems introduce fluid shear stress, better mimicking in vivo hemodynamics, though they require more specialized equipment [4].

Quantitative Data from Experimental Studies

The following tables summarize key quantitative findings from recent studies investigating HUVEC migration and invasion under various experimental conditions.

Table 1: Experimental Parameters in HUVEC Migration and Invasion Studies

Study Focus Cell Density Chemoattractant Incubation Time Membrane Type Reference
General Transwell Migration 1×10⁵ cells/well VEGF (25 ng/mL) 24 hours 8 μm, 0.1% gelatin-coated [3]
M2 Macrophage Exosome Effect Not specified M2 macrophage-derived exosomes Not specified Transwell membrane [1]
Cancer EV-mediated AQP5 Transfer Not specified EVs from MDA-MB-231 cells Not specified Invasion matrix [2]
Daphnetin Anti-angiogenic Study Not specified VEGF (8 ng/mL) Not specified Transwell membrane [7]

Table 2: Effects of Various Treatments on HUVEC Migration and Invasion

Treatment Type Effect on Migration Effect on Invasion Key Signaling Pathways Affected Reference
M2 macrophage-derived exosomes Promoted Not specified Not specified [1]
Daphnetin (Coumarin derivative) Inhibited Inhibited IKKs/IκBα/NF-κB, Src/FAK/ERK1/2, Akt [7]
Cancer EVs with AQP5 Not specified Enhanced Not specified [2]
TNF-α-induced exosomes (miR-200a-3p) Promoted Promoted miR-200a-3p/KLF6/VEGFA axis [8]

Experimental Workflow and Signaling Pathways

HUVEC Transwell Assay Workflow

The diagram below illustrates the standard workflow for performing a Transwell migration or invasion assay.

G Start Start Assay Preparation Coat Coat Membrane with Gelatin Start->Coat PrepCells Prepare HUVEC Suspension Coat->PrepCells Seed Seed Cells in Upper Chamber PrepCells->Seed AddChem Add Chemoattractant to Lower Chamber Seed->AddChem Incubate Incubate (6-48 hours) AddChem->Incubate Remove Remove Non-Migrated Cells Incubate->Remove Fix Fix and Stain Migrated Cells Remove->Fix Image Image and Quantify Fix->Image Analyze Data Analysis Image->Analyze

Key Signaling Pathways in HUVEC Migration

HUVEC migration and invasion are regulated by complex signaling networks, often activated by pro-angiogenic factors like VEGF and TNF-α. The diagram below summarizes the key pathways involved and their intersections.

G VEGF VEGF/VEGFR2 Src Src Kinase VEGF->Src PI3K PI3K/Akt VEGF->PI3K TNFa TNF-α IKK IKKα/β TNFa->IKK FAK Focal Adhesion Kinase (FAK) Src->FAK ERK ERK1/2 FAK->ERK Migration Enhanced HUVEC Migration & Invasion ERK->Migration PI3K->ERK Invasion Matrix Degradation & Invasion PI3K->Invasion IkB IκBα Degradation IKK->IkB NFkB NF-κB Translocation IkB->NFkB NFkB->Migration NFkB->Invasion Inhibition Daphnetin Inhibition Point Inhibition->Src Inhibition->PI3K Inhibition->IKK

Troubleshooting and Optimization Guidelines

  • Low Migration/Invasion Signal: Ensure chemoattractant activity and concentration are optimal. Check cell viability and passage number, as higher-passage HUVECs may exhibit reduced migratory capacity. Verify that the matrix in invasion assays is not too thick, which can physically block cell movement.
  • High Background Migration: Minimize serum concentration in the upper chamber (0.5% FCS or less) to reduce chemokinesis (random migration). Include negative controls without chemoattractant to establish baseline migration levels.
  • Variable Results Between Replicates: Use consistent cell seeding density and matrix coating procedures. Allow matrix to polymerize completely and uniformly across all wells. Include positive controls (e.g., VEGF-stimulated HUVECs) in each experiment to validate assay performance.
  • Imaging and Quantification Challenges: For accurate counting, ensure complete removal of non-migrated cells from the upper membrane surface without damaging the migrated cells. For fluorescence-based quantification, maintain consistent exposure settings across all samples and include appropriate background controls.

Applications in Drug Development

HUVEC migration and invasion assays serve as crucial tools in pharmaceutical development, particularly for screening anti-angiogenic compounds. For instance, the natural coumarin derivative daphnetin has demonstrated significant anti-angiogenic properties by simultaneously inhibiting multiple pro-angiogenic signaling pathways, including IKKs/IκBα/NF-κB, Src/FAK/ERK1/2, and Akt [7]. These assays can also reveal novel mechanisms of drug action, such as how cancer-derived extracellular vesicles transfer aquaporin-5 to HUVECs, significantly enhancing their invasive behavior—an effect that could be targeted therapeutically [2].

Furthermore, these assays help elucidate the role of specific microenvironmental factors in angiogenesis. Research has shown that M2 macrophage-derived exosomes promote HUVEC migration, suggesting that targeting this intercellular communication could represent a novel anti-angiogenic strategy, particularly in the tumor microenvironment [1]. The adaptability of these assays to different experimental systems, including advanced 3D models and microfluidic platforms, continues to expand their utility in preclinical drug evaluation [9].

Conclusion

HUVEC migration and invasion assays represent fundamental methodologies in angiogenesis research, providing critical insights into endothelial cell behavior and the molecular regulation of vascular growth. The standardized protocols and reference data provided in this document offer researchers a solid foundation for implementing these assays in both basic research and drug discovery contexts. As the field advances, integrating these traditional endpoint assays with real-time, impedance-based technologies and more physiologically relevant 3D models will further enhance our understanding of angiogenesis and accelerate the development of novel therapeutic interventions for cancer and other angiogenesis-dependent diseases.

References

improving Napyradiomycin A1 chemical synthesis yield

Author: Smolecule Technical Support Team. Date: February 2026

AI-Driven Strategies for Yield Optimization

The table below summarizes key AI techniques that can be used to address different aspects of synthesis optimization, drawing from a recent preprint on AI in drug synthesis [1].

AI Technique Primary Application How it Improves Yield
Retrosynthetic Analysis [1] Planning synthetic routes Identifies most efficient & feasible pathways to target molecule from available starting materials.
Reaction Prediction [1] Predicting outcomes Forecasts reaction feasibility, yield, & by-products, reducing failed experiments.
Bayesian Optimization [1] Condition optimization Efficiently navigates multi-variable parameter space (temp., solvent, catalyst) to find optimal conditions.
Route Optimization [1] Pathway selection Evaluates & compares potential routes based on cost, yield, & environmental impact.

A Framework for Troubleshooting & FAQs

Based on the AI strategies, here is a model for a technical support knowledge base, framed as common questions from researchers.

FAQ 1: Our synthesis yield has plateaued. How can AI help us find a better pathway?

  • Issue: Traditional methods fail to identify more efficient synthetic routes.
  • Solution: Implement an AI-driven retrosynthetic analysis tool.
  • Protocol/Workflow:
    • Input: Provide the SMILES or structural file of Napyradiomycin A1 to a platform like AiZynthFinder (mentioned in [2]).
    • Analysis: The AI will generate multiple retrosynthetic pathways, deconstructing the molecule into simpler precursors.
    • Evaluation: Use a synthetic route similarity metric [2] to compare the AI-proposed routes against your current method. This score helps identify routes that may use a different but equally effective strategy, not just an exact match.
    • Selection: Prioritize routes with higher similarity scores or those that cluster together, as this may indicate a robust and well-precedented strategy [2].

FAQ 2: We have a promising route, but the yield is low and unpredictable. How can we optimize the reaction conditions?

  • Issue: Manual, trial-and-error optimization is slow and resource-intensive.
  • Solution: Use machine learning for reaction prediction and condition optimization.
  • Protocol/Workflow:
    • Data Collection: Compile all existing data for the key low-yield reaction—including successful and failed attempts, temperatures, solvents, catalysts, concentrations, and yields.
    • Model Training: Employ a Bayesian optimization algorithm [1]. This model uses your data to predict which combination of parameters will maximize yield.
    • Iterative Testing: The model suggests a new set of conditions to test. After running the experiment, you feed the result (the yield) back into the model.
    • Refinement: The algorithm learns from each cycle and proposes an improved set of conditions, rapidly converging on the global optimum with fewer experiments than a factorial design.

Start Start: Low/Unpredictable Yield Data Collect Historical & Experimental Data Start->Data Model ML Model Suggests New Conditions Data->Model Test Run Experiment in Lab Model->Test Result Measure Yield & Update Model Test->Result Result->Model Feedback Loop

Your Roadmap for Implementation

To build a functional technical support center for your specific needs, I suggest the following steps:

  • Define Your Metrics: Clearly define the parameters for success beyond just yield, such as step count, cost, and environmental impact (PMI) [1] [3].
  • Adopt the Right Tools: Investigate and integrate specialized AI synthesis software (e.g., AiZynthFinder, ASKCOS) [2] and data analysis platforms (e.g., ChemPager for evaluating synthesis metrics) [3] into your workflow.
  • Build a Centralized Knowledge Base: As recommended for scientific work [4], store all project data—including failed experiments—in one place. This is crucial for effective AI training and cross-project comparison [3].

References

Napyradiomycin A1 stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Napyradiomycin A1: Stability & Storage Guide

The table below summarizes the key physical properties and safe storage conditions for this compound to ensure its stability in the laboratory.

Property / Aspect Specification / Guideline
Molecular Formula C₂₅H₃₀Cl₂O₅ [1] [2] [3]
Molecular Weight 481.41 g/mol [1] [3]
CAS No. 103106-24-7 [1] [2] [3]
Appearance Solid [1] [2]
Storage (Powder) -20°C (3 years); 4°C (2 years) [2]
Storage (in solvent) -80°C (6 months); -20°C (1 month) [2]
Storage Conditions Keep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition [1].
Incompatible Materials Strong acids/alkalis, strong oxidising/reducing agents [1].

Frequently Asked Questions & Troubleshooting

Here are solutions to common issues researchers might encounter when working with this compound.

Q1: What should I do if my this compound powder has been stored at room temperature for an extended period?

  • Assessment: The stability of the compound at room temperature has not been fully specified. Suppliers indicate it is stable at ambient temperature for a few days during shipping, but long-term storage is not recommended [2].
  • Action: It is highly advisable to discard the sample. For future use, always adhere to the recommended storage temperatures (-20°C for powder, -80°C for solutions) immediately upon receipt [1] [2].

Q2: How can I tell if my this compound in solution has degraded?

  • Assessment: Direct analytical data (e.g., HPLC methods) for this compound was not located in the search results.
  • Action: Monitor the solution for any visual changes such as color change, precipitation, or cloudiness, which can be initial indicators of instability or decomposition. For definitive analysis, you would need to establish and run your own analytical method (e.g., HPLC) to confirm the chemical integrity of the compound.

Q3: What is the best way to formulate this compound for in vivo studies?

  • Guidance: While specific tested protocols for this compound are not provided, suppliers suggest several common formulation methods for compounds with low water solubility [2].
  • Recommended Procedures:
    • For Injection: Consider formulations using DMSO, Tween 80, and saline in various ratios, or using corn oil as a vehicle [2].
    • For Oral Administration: Suspending the compound in 0.5% carboxymethylcellulose sodium (CMC Na) is a suggested method [2].
    • Important Note: It is critical to test these formulations with a minute amount of your product first to check for solubility and avoid sample loss [2].

Q4: My experiment was inconclusive; could the compound's stability be a factor?

  • Assessment: Instability due to improper handling is a possible factor.
  • Action: Review your handling procedures against the following workflow to identify potential points of failure.

The workflow below outlines critical steps for handling this compound to maintain its stability and bioactivity throughout your experiment.

G Start Start Experiment Storage Storage Verification Start->Storage Thaw Thawing & Preparation Storage->Thaw Confirm storage at recommended temp Env Control Working Environment Thaw->Env Thaw gently, avoid repeated freeze-thaw Use Immediate Use Env->Use Protect from light, avoid high temp Discard Discard Unused Solution Use->Discard Do not return used solution to storage Success Stable & Active Compound Discard->Success

Experimental Design Considerations

When planning experiments, especially those investigating stability:

  • Photostability Testing: You can adapt general principles from drug development guidelines. The ICH Q1B guideline outlines standard conditions for photostability testing, which typically involves exposing the sample to a light source that simulates visible and UV (320-400 nm) radiation under controlled temperature [4].
  • Analytical Monitoring: Techniques like HPLC are standard for monitoring chemical stability. For complex data, such as tracking multiple degradation products, Multivariate Curve Resolution (MCR) methods can help resolve the pure spectra and concentration profiles of all components involved in the degradation process [4].

References

Mechanisms of Cytotoxicity & Therapeutic Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Resistance to cytotoxic therapies is a major hurdle in cancer treatment. The table below summarizes the primary mechanisms that can lead to treatment failure.

Mechanism Description Impact on Therapy
Drug Efflux Pumps [1] Overexpression of ATP-binding cassette (ABC) transporter proteins on cancer cell membranes actively pumps chemotherapeutic drugs out of the cell. Decreases intracellular drug concentration, reducing efficacy.
Altered Cell Death [1] Cancer cells can develop reduced ability to undergo apoptosis (programmed cell death), a key mechanism for many cytotoxic drugs. Renders drugs ineffective even if they enter the cell.
Tumor Microenvironment (TME) [1] The physical and biological environment around a tumor, including immune cells and blood vessels, can create a protective barrier. Impedes drug delivery and creates a suppressive environment that shields cancer cells.
Cancer Stem Cells (CSCs) [1] A small subpopulation of tumor cells that are highly resistant to therapy and can self-renew, leading to tumor recurrence. Survives initial treatment and causes relapse.
Epithelial-Mesenchymal Transition (EMT) [1] A process where cancer cells lose their cell adhesion and gain migratory properties, often associated with increased aggressiveness and drug resistance. Enhances metastatic potential and resistance to therapy.

Strategies to Overcome Resistance

Researchers are developing several innovative strategies to combat the resistance mechanisms described above.

Strategy How It Works Example/Therapeutic Approach
Drug Combination Therapy [1] Using multiple drugs with different mechanisms of action simultaneously to attack the cancer through several pathways and reduce the chance of resistance. The MOPP regimen for Hodgkin's disease; combining cytotoxic drugs with targeted therapies or immunotherapies [1] [2].
Antibody-Drug Conjugates (ADCs) [1] Monoclonal antibodies that target specific proteins on cancer cells are linked to a potent cytotoxic drug. This allows for targeted delivery of the toxin directly to the cancer cell. A strategy to improve precision and reduce off-target effects [1].
PROTACs [1] Proteolysis-Targeting Chimeras are molecules that recruit cellular machinery to degrade specific disease-causing proteins, rather than just inhibiting them. A novel modality to target proteins that are difficult to inhibit with conventional drugs [1].
Targeting the ELANE Pathway [3] Leveraging a natural immune pathway where the enzyme neutrophil elastase (ELANE) selectively kills cancer cells with high levels of histone H1, sparing healthy cells. N17350, a first-in-class drug candidate in development that shows efficacy in chemotherapy-resistant models [3].
Nanomedicine [1] Using nanoparticles to improve drug solubility, extend circulation time, and enhance targeted delivery to tumor tissue, potentially overcoming issues of poor drug delivery. An emerging strategy to improve the pharmacokinetics and biodistribution of cytotoxic agents [1].

Experimental Protocol: Assessing Cytotoxic Efficacy & Resistance

This protocol outlines a general methodology for evaluating the potency of a cytotoxic agent and investigating potential resistance mechanisms, using insights from recent preclinical studies [3].

1. Objective To determine the in vitro cytotoxic potency of a novel therapeutic (e.g., N17350) against patient-derived cancer cells and to assess its ability to overcome resistance to standard chemotherapies.

2. Materials

  • Patient-derived cancer cells (e.g., from treatment-naïve and chemotherapy-resistant ovarian tumors) [3].
  • Novel cytotoxic agent (e.g., N17350) and standard-of-care chemotherapies (e.g., Carboplatin).
  • Primary immune cells (e.g., from peripheral blood).
  • Cell culture reagents (media, sera, etc.).
  • Cell viability assay kit (e.g., MTT, XTT, or ATP-based luminescence).
  • Flow cytometer with appropriate antibodies for immunophenotyping.

3. Procedure

  • Cell Culture & Seeding:
    • Thaw and culture patient-derived cancer cells and primary immune cells according to established protocols.
    • Seed cells into 96-well plates at a density optimized for the viability assay. Include triplicates for each condition and control wells (cells only, media only).
  • Drug Treatment:
    • Prepare a serial dilution of the novel therapeutic and standard chemotherapies.
    • Treat cells with a range of concentrations of the drugs. For comparison of selective cytotoxicity, treat cancer cells and immune cells in parallel.
    • Incubate for a predetermined time (e.g., 72 hours).
  • Viability & Selectivity Assessment:
    • Perform the cell viability assay according to the manufacturer's instructions.
    • Measure the signal (absorbance for MTT/XTT, luminescence for ATP) using a plate reader.
    • Selective Cytotoxicity is demonstrated if the novel agent kills cancer cells while preserving immune cell viability, unlike standard chemotherapeutics which are often toxic to both [3].
  • Data Analysis:
    • Calculate the percentage of cell viability for each well relative to the untreated control.
    • Generate dose-response curves and determine the half-maximal inhibitory concentration (IC50) for each drug and cell type.
    • Compare the IC50 values of the novel agent in chemotherapy-naïve vs. chemotherapy-resistant cells to evaluate its ability to overcome resistance.

Visualizing a Strategy to Overcome Resistance

The following diagram illustrates the conceptual workflow for developing and validating a combinational therapeutic strategy to overcome resistance to cytotoxic and immunotherapeutic agents, integrating the strategies discussed [1] [2].

G Start Therapy Resistance Identified Analyze Analyze Resistance Mechanism Start->Analyze Strat1 Drug Combination Therapy Analyze->Strat1 Strat2 Novel Modalities (PROTACs, ADCs) Analyze->Strat2 Strat3 Leverage Natural Pathways (e.g., ELANE) Analyze->Strat3 Validate Preclinical Validation (In vitro & In vivo) Strat1->Validate Strat2->Validate Strat3->Validate Outcome Overcome Resistance Enhanced Efficacy Validate->Outcome

I hope this structured information provides a solid foundation for your technical support center. The field of overcoming cytotoxic resistance is advancing rapidly, with promising strategies like the ELANE pathway showing potential to address long-standing challenges.

References

optimizing fermentation Streptomyces napyradiomycin production

Author: Smolecule Technical Support Team. Date: February 2026

Media and Fermentation Optimization

The composition of the fermentation medium and the physical conditions of the process are fundamental to achieving high yields. The table below summarizes key factors to optimize based on research with similar Streptomyces secondary metabolites [1].

Factor Optimal Range / Type Impact & Considerations
Carbon Source Glycerol, Dextrin, Millet [1] Influences growth rate & precursor supply; complex sources like millet can significantly boost bioactivity.
Nitrogen Source Yeast Extract, Peptone [1] [2] Provides amino acids & nucleotides; organic sources generally support better secondary metabolism than inorganic salts.
Mineral Salts K₂HPO₄ (0.5 - 2 g/L), MgSO₄·7H₂O (0.5 - 2 g/L) [1] [2] K₂HPO₄ acts as buffer & phosphate source; MgSO₄ is a cofactor for many enzymes.
Initial pH 7.0 - 8.0 [1] [2] Impacts nutrient uptake & enzyme activity; must be suitable for your specific strain.
Temperature 25 - 28 °C [1] [3] A lower temperature (e.g., 25°C) can sometimes favor antibiotic production over growth.
Aeration & Agitation 150 - 200 rpm [1]; use baffled flasks [3] Critical oxygen supply for growth & metabolism; low oxygen can severely limit yields.
Inoculum 2 - 4% (v/v) spore/mycelial suspension [1] Ensures adequate biomass start; a standard of 4% is often effective.
Fermentation Time 6 - 9 days [1] Long fermentation times are typical; napyradiomycin production is likely non-growth associated.
Recommended Experimental Workflow

A systematic approach is required to optimize these factors for your specific strain. The following diagram outlines a robust workflow combining classical and statistical methods.

Start Start: Baseline Unoptimized Fermentation SF Single-Factor (One-Variable-at-a-Time) Experiments Start->SF PB Plackett-Burman (PBD) Design SF->PB Identify key factors CCD Central Composite Design (CCD) PB->CCD Define factor levels RS Response Surface Methodology (RSM) Validation CCD->RS Model & predict optimum End Final Optimized Protocol RS->End

Protocol: Screening with a Plackett-Burman (PBD) Design [1]

  • Select Factors: Choose 5-7 variables you suspect influence yield (e.g., concentrations of carbon, nitrogen, salts, initial pH).
  • Design Experiment: Use statistical software (like Design-Expert) to generate an experimental matrix. Each factor is tested at a "high" and "low" level.
  • Run Fermentations: Perform all fermentation runs as per the design matrix in a randomized order to minimize bias.
  • Analyze Results: The software will rank the factors based on their main effects and statistical significance (p-value), allowing you to identify the 2-3 most critical variables for further optimization.

Advanced Strain and Process Engineering

For researchers looking to move beyond media optimization, modern biotechnological strategies offer powerful tools.

FAQ: How can I further enhance the yield after media optimization?
  • A: Consider metabolic engineering or co-culture strategies.
    • Systems Metabolic Engineering: This involves genetically modifying the host strain to redirect metabolic flux toward your target compound. Key strategies include:
      • Enhancing Precursor Supply: Overexpress genes in central metabolic pathways like the pentose phosphate pathway or shikimic acid pathway to ensure ample building blocks [4].
      • Engineering Regulatory Networks: Delete or modulate negative regulators that repress the biosynthetic gene cluster, which can lead to dramatic production increases [4].
      • Utilizing Strong Promoters: Drive expression of key biosynthetic genes with strong, constitutive promoters (e.g., PkasOP*) that are active during the production phase [4].
    • Co-culture Fermentation: Culturing your Streptomyces strain with another microbe (e.g., Bacillus amyloliquefaciens) can be beneficial. The companion organism may secrete enzymes (e.g., proteases) that help activate the final antibiotic or induce its production through interspecies signaling, leading to a significant boost in activity [2].

General Streptomyces Handling Protocols

Proper maintenance and culture techniques are the foundation of reproducible fermentation.

FAQ: What is the standard method for preparing a liquid seed culture?

Protocol: Growth in Liquid Media [3]

  • Medium: Prepare a rich broth like Tryptic Soy Broth (TSB) or YEME.
  • Vessel: Use a baffled Erlenmeyer flask to increase oxygen transfer.
  • Volume: Dispense 100 mL of medium into a 250 mL baffled flask.
  • Sterilization: Autoclave at 121°C for at least 45 minutes.
  • Inoculation: Under sterile conditions:
    • Option A: Scrape spores and/or substrate mycelia from a fresh agar plate using a sterile toothpick and inoculate the flask.
    • Option B: Inoculate with 100 μL of a spore suspension from a glycerol stock.
  • Incubation: Incubate the culture at 28°C with shaking at 200-220 rpm for 48-72 hours. Monitor growth (OD600) as the mycelia tend to form clumps.
FAQ: How should I store my Streptomyces strains for long-term viability?

Protocol: Storage as Spore Glycerol Stocks [3]

  • Sporulation: Grow the strain on a sporulation-promoting solid medium (e.g., Oatmeal agar, ISP4) until a good layer of spores forms (typically 4-6 days).
  • Harvesting: Add 3-5 mL of sterile 20% glycerol to the plate. Gently rub the surface with a sterile spreader to suspend the spores without scraping the agar.
  • Filtration (Optional): To remove hyphal debris, pass the spore suspension through a sterile cotton-plugged funnel or syringe.
  • Mixing: Mix the spore suspension with an equal volume of sterile 50% glycerol in a cryovial (final glycerol concentration is ~25-30%).
  • Storage: Snap-freeze the vials in a dry-ice/ethanol bath or directly at -80°C. Stocks stored at -80°C remain viable for years.

References

Technical FAQs: Separating Complex Regioisomers and Analogs

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common challenges you might face when separating complex natural product analogs like napyradiomycins.

FAQ 1: How can I directly separate regioisomeric and enantiomeric compounds without derivatization?

Answer: A highly effective method is Tandem Column HPLC, which combines different column chemistries in sequence. This is particularly useful for complex mixtures where compounds differ only in the position of a functional group (regioisomers) or their chirality (enantiomers).

  • Recommended Technique: Use a series of two HPLC columns: a normal-phase silica column followed by an enantioselective column (e.g., Chiralcel OD or OF) [1].
  • Why it works: The first column separates compounds based on polarity, while the second column resolves them based on their three-dimensional structure. This method has been successfully used for the direct separation of regioisomeric and enantiomeric monoacylglycerols without any derivatization steps, which is often a major source of error and sample loss [1].
  • Key Methodological Parameters:
    • Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 96:4 v/v) is a common starting point [1].
    • Detection: Standard UV/Diode Array Detection.

The workflow for this tandem separation approach can be visualized as follows:

f Sample Complex Mixture (Regioisomers & Enantiomers) Col1 Normal-Phase Silica Column Sample->Col1 Int1 Partially Separated Stream Col1->Int1 Col2 Enantioselective Column (Chiralcel OD/OF) Int1->Col2 Result Fully Resolved Regioisomers & Enantiomers Col2->Result

FAQ 2: What are the key analytical parameters for a high-resolution separation?

Answer: When developing or troubleshooting a method, you should aim to optimize for two key parameters that quantify the quality of the separation between two adjacent peaks [1].

  • Separation Factor (α): Indicates how well two peaks are separated in time. A value greater than 1.12 is a good target.
  • Resolution Factor (Rs): Measures the baseline separation between peaks. A value greater than 1.10 generally indicates that the compounds are fully resolved.

The table below summarizes the performance you can expect from a well-optimized tandem HPLC method for various molecular species [1]:

Molecular Species Separation Factor (α) Resolution Factor (Rs)
Monostearoylglycerols (MSGs) > 1.12 > 1.10
Monopalmitoylglycerols (MPGs) > 1.12 > 1.10
Monoloeoylglycerols (MOGs) > 1.12 > 1.10
Monolinoleoylglycerols (MLGs) > 1.12 > 1.10

FAQ 3: My compound is unstable or has low solubility in aqueous solvents. What are my options?

Answer: This is a common issue with organic natural products. The solution is to employ reversed-phase HPLC (RP-HPLC) with organic mobile phases.

  • Technique: Use a C18 column with a mobile phase gradient of methanol (or acetonitrile) and a weak aqueous solvent like a 0.1% acetic acid solution [2].
  • Application Example: This method has been validated for the separation of seven different naphthalenediol regioisomers in cosmetics, demonstrating its power to resolve complex mixtures of closely related structures [2].
  • Key Advantage: This system is highly adaptable. You can adjust the gradient profile, the organic solvent (MeOH vs. ACN), and the pH of the aqueous component to achieve optimal separation for your specific napyradiomycin analogs.

Experimental Protocol: Tandem Column HPLC for Regio- and Enantioseparation

Below is a detailed methodology, adapted from the literature, for the direct separation of regioisomers and enantiomers [1].

1. Instrument Setup

  • Apparatus: HPLC system with a pump capable of maintaining a stable flow rate and a UV-Vis/Diode Array Detector (DAD).
  • Columns: Connect in series:
    • Primary Column: A normal-phase silica gel column.
    • Secondary Column: An enantioselective column (e.g., Chiralcel OD).
  • Mobile Phase: Prepare a mixture of n-hexane and 2-propanol in a ratio of 96:4 (v/v). Degas the solvent before use.
  • Flow Rate: 1.0 mL/min is a standard starting point.
  • Detection: Monitor at an appropriate wavelength for your analytes (e.g., 210-220 nm for compounds with weak chromophores).

2. Sample Preparation

  • Dissolve your sample of napyradiomycin analogs in the mobile phase or a similar solvent (e.g., 2-propanol) to a concentration suitable for detection.
  • Filter the solution through a 0.45 µm (or smaller) syringe filter to remove particulates.

3. Execution and Analysis

  • Inject the filtered sample onto the column system.
  • Allow the run to proceed isocratically (with the 96:4 mobile phase) until all peaks have eluted.
  • Identify the peaks by comparing their retention times with authentic standards, if available. Otherwise, collect fractions for further characterization by techniques like NMR or MS.

This experimental workflow is summarized in the following diagram:

f Start Sample Preparation (Dissolve in mobile phase Filter through 0.45µm membrane) Step2 HPLC System Setup (Tandem: Silica → Chiral Column) Mobile Phase: n-Hexane/2-Propanol (96:4) Start->Step2 Step3 Isocratic Elution (Flow Rate: 1.0 mL/min) UV Detection Step2->Step3 Step4 Data Analysis (Measure Retention Times Calculate α and Rs) Step3->Step4

Troubleshooting Common Issues

Problem Possible Cause Solution
Poor Resolution (Rs < 1.1) Mobile phase too strong. Slightly decrease the percentage of 2-propanol (e.g., from 4% to 3.5%).
Peak Tailing Active sites on the column, or sample solvent incompatible with mobile phase. Ensure sample is dissolved in the mobile phase. Consider using a column with higher efficiency or end-capping.
Very Long Retention Times Mobile phase too weak. Increase the percentage of 2-propanol to strengthen the mobile phase.
No Peaks Eluting Detector wavelength incorrect, or column not compatible with sample. Verify detector wavelength and ensure the sample is soluble in the non-polar mobile phase.

References

Technical Support Center: Handling Oxygen-Sensitive Intermediates

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: What are the best practices for storing oxygen-sensitive intermediates? For optimal long-term storage of oxygen-sensitive intermediates like 4-geranyl THN, you must create an inert environment to prevent oxidative degradation [1].

  • Inert Atmosphere Storage: Store materials in a sealed container within an inert atmosphere glove box, which provides a protective layer against oxygen and water vapor. Materials should be kept in tightly sealed glass or amber vials to prevent moisture ingress and exposure to light [1].
  • Proper Container Handling: When storing, use containers designed to prevent air or moisture entry. Clearly label all containers and store them in a dark place with minimal temperature fluctuations, away from direct sunlight and heat sources [1].
  • Minimize Exposure: Avoid unnecessarily opening or disturbing the material to reduce the risk of contamination from substances or solvent vapors inside the glove box. For ideal conditions, store materials in an isolated antechamber or a dedicated inert system where no solvents are used [1].

FAQ 2: How can I safely handle and weigh these materials? Handling and weighing require careful techniques to avoid air exposure at any step.

  • Weighing within an Inert Environment: If possible, bring an analytical balance into the glovebox. Be aware that pressure variations from glove manipulation can affect measurement accuracy [1].
  • Alternative Weighing Method (Weighing-by-Difference): If a balance cannot be placed inside the glovebox, use this technique:
    • Weigh an empty, sealable vial outside the glove box.
    • Bring the vial into the inert chamber, decant the air-sensitive material into it, and seal the vial.
    • Take the sealed vial outside and weigh it again. The difference in weight is the mass of the material you have transferred [1].
  • General Handling Precautions: Always wear appropriate personal protective equipment (PPE). When performing lifesaving actions or working in an unknown environment, wear eye protection and double-layer nitrile gloves. Avoid any unprotected contact with the agent or contaminated surfaces, and do not touch your face [2].

FAQ 3: My intermediate appears degraded. How do I troubleshoot this? Degradation can occur from multiple points of exposure. Follow this logical workflow to diagnose the issue.

G Troubleshooting Degradation of Oxygen-Sensitive Compounds Start Observed Degradation Q_Storage Was storage environment verified for O₂/moisture? Start->Q_Storage Q_Weighing Was weighing/handling done under inert conditions? Q_Storage->Q_Weighing No A_Storage_Yes Re-evaluate storage setup. Check O₂ scavengers. Q_Storage->A_Storage_Yes Yes Q_Solvents Were solvents properly degassed before use? Q_Weighing->Q_Solvents Yes A_Weighing_No Implement weighing-by-difference or in-glovebox weighing. Q_Weighing->A_Weighing_No No Q_Container Any microleaks or cracks in storage container? Q_Solvents->Q_Container Yes A_Solvents_No Degas all solvents using freeze-pump-thaw cycles. Q_Solvents->A_Solvents_No No Q_Container->Q_Storage No A_Container_Yes Use non-destructive testing to verify container integrity. Q_Container->A_Container_Yes Yes

FAQ 4: How do I introduce new supplies into my inert workspace without contamination? Porous materials (like tissues or paper) and equipment can trap ambient moisture and solvents, which can be released over time inside your glove box, compromising the inert environment.

  • Degassing and Drying: Before introducing these items, expose them to a vacuum for a period to pull out any residual solvents and moisture. Alternatively, place the material in a drying oven for a prolonged period. A vacuum oven can perform both functions simultaneously [1].

FAQ 5: Are there advanced manufacturing principles for oxygen-sensitive products? Yes, in industrial drug development, several advanced principles are applied to protect oxygen-sensitive compounds throughout their lifecycle [3].

  • Robotic and Automated Systems: Using fully robotic fill-finish capabilities in aseptic isolation units can virtually eliminate oxygen exposure during manufacturing steps [3].
  • Single-Use Technology: State-of-the-art production lines equipped with single-use components (like bags for mixing and storage and transfer lines) reduce a product's exposure to oxygen and eliminate cross-contamination risks [3].
  • Non-Destructive Testing (NDT): Using NDT systems allows for 100% batch inspection. This includes visual inspection of stopper depth, vial seal, fill levels, and detection of microscopic cracks in vials or syringes that could let oxygen in [3].

Critical Data Gaps and Further Research

The search results I obtained lack specific stability data for the 4-geranyl THN intermediate. To complete your technical guides, I suggest you:

  • Consult Specialized Databases: Search dedicated chemical databases (e.g., SciFinder, Reaxys) for peer-reviewed journal articles or patents that contain quantitative stability data, degradation kinetics, or specific handling protocols for this exact compound or its close analogs.
  • Perform Experimental Characterization: If literature data is unavailable, consider conducting your own accelerated stability studies. The methodologies below can help characterize the compound's sensitivity.
Parameter to Monitor Suggested Analytical Technique Purpose
Oxygen Uptake/Headspace Non-destructive laser-based headspace analysis [4] Monitor oxygen levels inside sealed vials over time without destroying the sample.
Chemical Structure Integrity HPLC, NMR, FTIR Identify and quantify new degradation products and confirm the molecular structure remains unchanged.
Physical Form Changes Microscopy, XRPD Observe changes in crystal form or the appearance of amorphous content.

References

soluble expression vanadium-dependent haloperoxidase E. coli

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Why is my VHPO protein insoluble? Insolubility is a common challenge, often because VHPOs are complex microbial enzymes that may not fold correctly in E. coli. This can be due to suboptimal expression conditions, the absence of the vanadate cofactor, or the use of a codon sequence not optimized for E. coli [1] [2].

  • I see no protein after induction. What could be wrong? The gene might be toxic to the E. coli cells, leading to very low cell density or cell death before induction. This requires using a tightly regulated expression system. Alternatively, the plasmid might be unstable, especially with ampicillin resistance, leading to its loss during culture [3].

  • My protein is soluble but has no activity. How can I fix this? The most likely reason is that the enzyme is not properly incorporating its essential vanadate (VO₄³⁻) cofactor. The enzyme is expressed as an apoprotein and must acquire this cofactor from the solution to become active [4] [5]. Other possibilities include protein degradation or misfolding.

Troubleshooting Guide

Optimizing Expression Construct and Conditions

The goal here is to create an environment within the E. coli cell that promotes the correct folding and solubility of the VHPO.

  • Codon Optimization: Always use an E. coli codon-optimized gene sequence. The native DNA from actinobacteria, for example, is GC-rich and can lead to poor expression and translation errors in E. coli [1] [2].
  • Expression Tag Placement: The position of the purification tag (e.g., His-tag) can significantly impact solubility and activity. For the VHPO NapH4, a construct with a C-terminal hexahistidine tag (NapH4-HisC) proved superior for achieving soluble and active expression compared to an N-terminal tag [1] [2].
  • Signal Peptide Check: Many microbial VHPOs have a variable N-terminal secretion signal. Analyze your sequence with a tool like SignalP and consider removing this peptide for intracellular expression in E. coli [1].
  • Induction Parameters: Lowering the induction temperature is one of the most effective ways to improve solubility.
  • Vanadate Cofactor Supplementation: The vanadate cofactor is essential for stability and activity. Supplement the culture medium and lysis buffer with sodium orthovanadate (Na₃VO₄) to ensure proper cofactor incorporation [4] [5].

Table: Key Parameters for Soluble Expression of VHPOs

Parameter Recommendation Rationale and Examples
Host Strain BL21 (DE3) pLysS / BL21 (AI) Tighter control over basal expression, crucial for potentially toxic genes [3].
Codon Usage E. coli optimized gene Avoids translation issues; used successfully for Streptomycete VHPOs like NapH4 [1] [2].
Tag Position Test C-terminal His-tag For NapH4, a C-terminal tag (NapH4-HisC) was successful for soluble expression [1] [2].
Induction Temp. 18-25°C, overnight Lower temperatures slow down protein synthesis, favoring correct folding and reducing inclusion body formation [1] [3].
Cofactor Add Na₃VO₄ (0.1-1 mM) to medium & lysis buffer Essential for forming the active holoenzyme; apoprotein is inactive [4] [5].
Vector/Promoter pET28a (T7 promoter) A standard, well-characterized system used for numerous VHPOs [1] [5].
Addressing Low or No Expression

If you are not seeing your protein, the issue is likely at the stage of gene expression or plasmid stability.

  • Use a Tightly Regulated System: For genes that are toxic to E. coli, use strains like BL21 (DE3) pLysS/pLysE or BL21 (AI). These strains provide tighter control over leaky expression before induction [3].
  • Ensure Plasmid Stability: If using ampicillin for selection, the antibiotic can degrade during culture, leading to plasmid loss. Use carbenicillin instead, as it is more stable. Alternatively, plate and inoculate cultures with 0.1-1% glucose to repress basal expression in T7 systems [3].
  • Verify DNA Sequence: Confirm that your plasmid sequence is correct and does not contain frame-shifts or premature stop codons [3].
Restoring Activity to a Soluble Protein

If your protein is soluble but inactive, the focus should be on cofactor incorporation and protein health.

  • Cofactor Incorporation is Key: This is the most critical step. The enzyme must be reconstituted with vanadate.
    • Protocol: After purification of the apoprotein, incubate it with a 1-2 mM solution of sodium orthovanadate (Na₃VO₄) in buffer (e.g., 100 mM sodium phosphate, pH 7.5) for at least 1-2 hours on ice or at 4°C. This allows the cofactor to bind and form the active holoenzyme. The excess vanadate can be removed using a desalting column or dialysis [4] [5].
  • Check for Degradation: Run an SDS-PAGE gel to see if your protein is intact or has been degraded. If degradation is observed, add protease inhibitors (like PMSF) freshly to all purification buffers [3].
  • Confirm Activity with a Simple Assay: Use the Monochlorodimedone (MCD) Assay. MCD loses its absorbance at 290 nm (ΔA₂₉₀) upon halogenation. A reaction mixture typically includes buffer (e.g., 100 mM sodium phosphate, pH 6.0), H₂O₂, potassium bromide (KBr) or chloride (KCl), MCD, and your enzyme. A decrease in A₂₉₀ indicates haloperoxidase activity and confirms your enzyme is active [6] [5].

Experimental Protocol: Heterologous Expression of VHPO NapH4 in E. coli

This protocol synthesizes the successful approach for a challenging-to-express VHPO, as detailed in the literature [1] [2].

cluster_1 Key Steps for VHPO Solubility & Activity Molecular Biology Molecular Biology Protein Expression Protein Expression Molecular Biology->Protein Expression Protein Purification Protein Purification Protein Expression->Protein Purification Cofactor Reconstitution Cofactor Reconstitution Protein Purification->Cofactor Reconstitution Activity Assay Activity Assay Cofactor Reconstitution->Activity Assay Use E. coli codon-optimized gene Use E. coli codon-optimized gene Use E. coli codon-optimized gene->Molecular Biology Clone with C-terminal His-tag (e.g., NapH4-HisC) Clone with C-terminal His-tag (e.g., NapH4-HisC) Clone with C-terminal His-tag (e.g., NapH4-HisC)->Molecular Biology Add 1 mM Na₃VO₄ to medium & buffers Add 1 mM Na₃VO₄ to medium & buffers Add 1 mM Na₃VO₄ to medium & buffers->Protein Expression Add 1 mM Na₃VO₄ to medium & buffers->Protein Purification Induce at low temperature (e.g., 18°C) Induce at low temperature (e.g., 18°C) Induce at low temperature (e.g., 18°C)->Protein Expression

Step 1: Molecular Biology

  • Obtain a synthetic, E. coli codon-optimized napH4 gene.
  • Clone the gene into a pET28a vector to generate a construct with a C-terminal hexahistidine tag (NapH4-HisC). The use of an N-terminal tag was less successful for this specific enzyme [1] [2].

Step 2: Protein Expression

  • Transform the plasmid into a suitable E. coli host like BL21(DE3).
  • Grow culture in auto-induction media or LB until OD₆₀₀ ≈ 0.6-0.8.
  • Induce protein expression by adding a low concentration of IPTG (e.g., 0.1-0.5 mM).
  • Shift the temperature to 18°C and incubate with shaking for 16-20 hours (overnight). This low-temperature induction is crucial for solubility.
  • Supplement the growth medium with 1 mM sodium orthovanadate (Na₃VO₄) to provide the essential cofactor.

Step 3: Protein Purification

  • Lyse the cells using a buffer (e.g., 50 mM HEPES, pH 7.5, 300 mM NaCl) supplemented with 1 mM Na₃VO₄.
  • Purify the protein using Immobilized Metal Affinity Chromatography (IMAC), taking advantage of the His-tag.
  • Elute the protein and perform a buffer exchange into a storage buffer containing vanadate.

Step 4: Cofactor Reconstitution & Activity Assay

  • If activity is low, incubate the purified apoprotein with 1-2 mM Na₃VO₄ for 1-2 hours on ice.
  • Remove excess vanadate via dialysis or a desalting column.
  • Confirm activity using the MCD assay or a specific substrate assay.

References

pH Optimization Guide for VHPO Enzymatic Activity

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: Why is pH critical for VHPO activity?

The catalytic activity and halogen specificity of VHPOs are highly dependent on pH. The enzyme's ability to oxidize different halides (Cl⁻, Br⁻, I⁻) often has a distinct pH optimum due to the enzyme's mechanism and the stability of the reactive intermediates [1] [2]. Operating at a non-optimal pH can lead to:

  • Greatly Reduced Reaction Rates
  • Loss of Preferential Halide Selectivity
  • Unwanted Non-enzymatic Background Reactions
FAQ 2: How can I find the optimal pH for my VHPO?

Determining the optimal pH involves testing enzyme activity across a pH range under standardized conditions.

  • Standard Protocol (MCD Assay): A common method uses the monochlorodimedone (MCD) assay, which monitors the decrease in absorbance at 290 nm as MCD is halogenated [2].
  • Key Steps:
    • Prepare a series of reaction buffers covering a suitable pH range (e.g., pH 4.0 to 9.0).
    • In each buffer, combine the enzyme with saturating levels of halide (e.g., Br⁻ or Cl⁻) and hydrogen peroxide (H₂O₂).
    • Initiate the reaction with H₂O₂ and track the initial velocity of MCD depletion.
    • Plot reaction velocity versus pH to identify the optimal pH.
FAQ 3: Can I engineer a VHPO for a different pH optimum?

Yes, directed evolution and site-saturation mutagenesis can shift the pH profile of VHPOs to make them more active at desired pH levels [1] [2].

  • Successful Example: A triple mutant (P395D/L241V/T343A) of the vanadium chloroperoxidase from the fungus Curvularia inaequalis was evolved for better industrial application. This mutant showed a 100-fold increase in brominating activity at pH 8 while also improving its activity at the native pH 5 [1].
  • Strategic Mutagenesis: Focus on residues in the second coordination sphere of the vanadate cofactor. For instance, mutating residue R425 in the cyanobacterial VBPO from Acaryochloris marina (AmVHPO) significantly altered its halogenation profile and activity [2].
Quantitative Data on VHPO pH Activity

The table below summarizes kinetic data for VHPO enzymes and mutants, illustrating the profound effect of pH and specific mutations on catalytic efficiency.

Enzyme (Source) pH Halide kcat (s⁻¹) Km (mM) Key Finding / Mutant Effect
CiVCPO (WT) Curvularia inaequalis [1] 5.0 Cl⁻ ~18 Baseline chlorinating activity at acidic pH.
CiVCPO (Triple Mutant P395D/L241V/T343A) [1] 5.0 Cl⁻ 36 2-fold increase in kcat for chlorination at pH 5.
CiVCPO (WT) [1] 8.0 Br⁻ ~1 Low brominating activity at alkaline pH.
CiVCPO (Triple Mutant) [1] 8.0 Br⁻ 100 3.1 (Br⁻) 0.016 (H₂O₂) 100-fold increase in kcat at pH 8; mutant Km values are lower than those of natural VBPOs active at this pH.
AmVBPO (WT) Acaryochloris marina [2] Br⁻ / Cl⁻ 53% bromination and 8% chlorination of MCD.
AmVHPO (R425S Mutant) [2] Br⁻ / Cl⁻ 91% bromination and 74% chlorination of MCD; a single mutation enables a major selectivity switch.

Experimental Workflow for pH Optimization

This workflow outlines a systematic approach to identify and troubleshoot the optimal pH for your VHPO experiment. You can use the following Graphviz DOT script to generate the diagram, which adheres to your specified style and color guidelines.

Start Start A Identify Problem: Low Activity/Selectivity Start->A End End B Define Goal: Target Halide & pH A->B C Prepare Buffers (pH Range 4.0-9.0) B->C D Run MCD Assay at Each pH C->D E Measure Initial Reaction Velocity D->E F Plot & Analyze: Velocity vs. pH E->F G Optimal pH Found? F->G H Proceed with Optimal pH G->H Yes I Troubleshoot: Consider Enzyme Engineering G->I No H->End I->End Explore mutants I->C Re-test with adjusted range

Workflow for pH Optimization

The diagram above outlines a systematic approach to identifying and troubleshooting the optimal pH for your VHPO experiment.

Key Technical Considerations

  • Buffer Composition: Use the same buffer type across your pH range to avoid introducing variables from different buffering ions.
  • H₂O₂ Stability: Be aware that the decomposition rate of hydrogen peroxide can vary with pH, which might indirectly affect your activity measurements.
  • Enzyme Stability: Ensure the enzyme itself is stable across the tested pH range through incubation controls.
  • Mutant Analysis: If activity is insufficient at your desired pH, consider engineering. The mutation R425S in AmVHPO is a prime example of a single-point mutation that can dramatically enhance chlorination activity and alter specificity [2].

References

Napyradiomycin A1 antiangiogenic potency comparison other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Napyradiomycin A1 at a Glance

The following table summarizes the key experimental data available for this compound, a marine-derived compound identified for its antiangiogenic potential [1].

Aspect Details
Source Marine-derived bacterium Streptomyces sp. YP127 [1].
Primary Experimental Model Human Umbilical Vein Endothelial Cells (HUVECs) [1].
Observed Effects Inhibition of endothelial cell tube formation, proliferation, migration, and invasion; suppression of Vascular Endothelial Cadherin (VE-cadherin) expression; increased endothelial cell membrane permeability [1].
Reported Potency (IC₅₀) The specific half-maximal inhibitory concentration (IC₅₀) for antiangiogenic activity is not explicitly quantified in the available study. Effects are reported as "concentration-dependent" [1].
Key Mechanism of Action The exact molecular target is not fully elucidated. Evidence suggests it modulates cell permeability and inhibits angiogenesis, potentially through a mechanism distinct from direct VEGF signaling [1].

A Broader Look at Angiogenesis Inhibitors

Angiogenesis is a complex process regulated by multiple pathways. Consequently, inhibitors have been developed to target various components. The table below categorizes major classes of angiogenesis inhibitors based on the search results [2] [3] [4].

Inhibitor Class / Example Primary Target(s) Key Characteristics & Clinical Context

| VEGF/VEGFR-Targeting Agents (e.g., Bevacizumab, Ranibizumab, Aflibercept) | VEGF-A, VEGFR-2 [2] [3] [4] | Clinical Mainstay: Widely used in oncology and ophthalmology. Includes monoclonal antibodies and receptor "traps" [4] [5]. | | Multi-Tyrosine Kinase Inhibitors (MKIs) (e.g., Sorafenib, Lenvatinib, Sunitinib) | VEGFR, PDGFR, FGFR, and others [3] [6] [7] | Oral Drugs: Target multiple pro-angiogenic receptor tyrosine kinases simultaneously. Used for various cancers [7]. | | Novel & Emerging Targets (e.g., Sozinibercept) | VEGF-C, VEGF-D [4] | Next-Generation: Aims to overcome resistance to VEGF-A-only inhibition. Shows promise in clinical trials for improved vision gains in AMD [4]. | | Natural Product-Derived Compounds (e.g., Pseudolaric acid B, Triptolide) | HIF-1α stability, Microtubules [6] | Diverse Mechanisms: Often discovered from traditional medicines or natural sources. May offer novel targets but are generally in earlier research stages [6] [5]. | | Cytotoxic/Anti-cancer Agents with Anti-angiogenic Activity (e.g., Topotecan, Docetaxel) | HIF-1α pathway, Microtubules [8] | Dual Function: These chemotherapeutics have been found to possess secondary anti-angiogenic effects, which can contribute to their overall efficacy [3] [8]. |

Key Experimental Models for Assessment

The methodologies cited in the research are crucial for interpreting the data. Here are details of common experimental protocols used to evaluate antiangiogenic activity, including the one used for this compound [1] [8].

  • HUVEC Tube Formation Assay: This is a standard in vitro method to model the early stages of angiogenesis. Endothelial cells are plated on a basement membrane matrix (like Matrigel). Inhibitors are added, and the disruption of the cells' ability to form capillary-like tubular structures is measured [1].
  • Cell Proliferation & Viability Assays: (e.g., MTT, WST). These colorimetric assays measure the metabolic activity of cells. A reduction in signal after treatment indicates inhibition of proliferation or induction of cell death [1].
  • Cell Migration & Invasion Assays: (e.g., Boyden chamber). These tests assess the ability of endothelial cells to move through a porous membrane (migration) or through a matrix-coated membrane (invasion) in response to a stimulus, which is critical for angiogenesis [1].
  • Co-culture Systems for High-Throughput Screening: Advanced models immortalize endothelial cells and stromal cells (like mesenchymal stem cells) to create a more robust and consistent system for large-scale drug screening, as described in [8].

Key Angiogenesis Signaling Pathways

The diagram below illustrates the major signaling pathways targeted by various angiogenesis inhibitors, showing where this compound's mechanism is still under investigation relative to established targets.

Research Implications and Future Directions

The data indicates that this compound is a promising natural product with a demonstrated effect on multiple stages of angiogenesis in pre-clinical models. Its potential to increase endothelial permeability and inhibit tube formation suggests a unique mechanism that may be valuable for overcoming resistance to current VEGF-targeted therapies [1].

However, several key questions remain for the research community:

  • What is the precise molecular target of this compound?
  • How does its potency (IC₅₀) quantitatively compare to established inhibitors in head-to-head studies?
  • What is its efficacy and safety profile in more complex in vivo animal models?

References

Napyradiomycin A1 Nrf2 activation compared to sulforaphane

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile of Nrf2 Activators

The table below summarizes the key characteristics of Napyradiomycin A1 and Sulforaphane based on existing research.

Feature This compound Sulforaphane
Source Marine-derived bacterium Streptomyces sp. [1] [2] Cruciferous vegetables (e.g., broccoli, broccoli sprouts) [3] [4]
Chemical Class Halogenated meroterpenoid (prenylated naphthoquinone) [1] Isothiocyanate [3] [4]
Reported Nrf2 Activation Identified as a potent Nrf2 activator in a cell-based assay [1] [2] Well-established, potent dietary Nrf2 inducer [3]
Key Experimental Models (in vitro) BV-2 murine microglial cells [1] [2] Various cell lines (e.g., HepG2, SH-SY5Y, PBMCs) [5]
Observed Bioactivities Antioxidant; induced Nrf2-dependent antioxidant enzyme genes (HO-1); anti-inflammatory; suppressed inflammatory mediators in microglia [1] [2] Antioxidant, anti-inflammatory, neuroprotective, cardioprotective, anti-cancer properties [3] [5] [4]
Bioavailability & Toxicity Not reported in available search results. Preclinical stage. Well-absorbed; exhibits hormetic effects (low doses protective, high doses toxic) [5]. Clinical trials established.

Experimental Context and Methodologies

To accurately interpret the data in the table, understanding the experimental background for each compound is crucial.

This compound
  • Discovery Context: this compound was identified as a potent Nrf2 activator through screening a panel of marine bacterial extracts [2].
  • Key In Vitro Protocol:
    • Screening: A cell-based assay using BV-2 microglial cells was employed to identify Nrf2-activating compounds from a crude extract of Streptomyces sp. YP127 [1].
    • Validation: In BV-2 cells, the compound was confirmed to increase both mRNA and protein levels of Nrf2-dependent antioxidant enzyme genes, such as heme oxygenase-1 (HO-1) [1].
    • Functional Assays: Treatment with the compound suppressed levels of inflammatory mediators (e.g., iNOS, IL-6) and reduced intracellular reactive oxygen species (ROS) in activated microglia [1].
Sulforaphane
  • Research Status: Sulforaphane is one of the most extensively studied dietary Nrf2 activators, with research spanning from in vitro models to human clinical trials [3] [4].
  • Exemplary In Vitro Protocol:
    • Cell Models: Used across diverse cell types, such as SH-SY5Y neuronal-like cells and peripheral blood mononuclear cells (PBMCs) [5].
    • Treatment: Cells are exposed to Sulforaphane at various concentrations (e.g., 5-25 µg/mL) to assess its protective effects against stressors like electromagnetic radiation [5].
    • Outcome Measures: Standard assays measure cell viability, mitochondrial function, ROS production, and the expression of Nrf2 and its target genes [5]. Its effects are consistently shown to be Nrf2-dependent [6].

Nrf2 Activation Signaling Pathway

The following diagram illustrates the common Keap1-Nrf2-ARE pathway that both compounds activate, which is fundamental to understanding their mechanism of action.

G OxidativeStress Oxidative Stress / Electrophiles Keap1 Keap1 Protein OxidativeStress->Keap1  Modifies Nrf2_Inactive Nrf2 (Inactive) Keap1->Nrf2_Inactive  Targets for  Degradation Nrf2_Active Nrf2 (Stabilized) Nrf2_Inactive->Nrf2_Active  Stabilization &  Accumulation Nrf2_Nuclear Nrf2 (Nuclear) Nrf2_Active->Nrf2_Nuclear  Translocation Nucleus Nucleus sMaf sMaf Protein Nrf2_Nuclear->sMaf  Heterodimerization Nrf2_sMaf Nrf2-sMaf Complex ARE Antioxidant Response Element (ARE) Nrf2_sMaf->ARE  Binds TargetGenes Cytoprotective Gene Expression ARE->TargetGenes  Activates Transcription

Research Implications and Future Directions

For a research professional, the comparison highlights distinct strategic considerations:

  • For this compound: The primary appeal lies in its novel chemical scaffold from a marine source [1]. It represents an early-stage, high-potential candidate for hit-to-lead optimization. Future research should focus on determining its EC50 for Nrf2 activation, assessing its bioavailability, and evaluating its efficacy and safety in animal models of oxidative stress-related diseases.
  • For Sulforaphane: It serves as a benchmark compound with a robust safety and efficacy profile [3] [4]. Its well-characterized hormetic behavior is critical for designing in vivo experiments and considering translational applications [5]. Research can build upon a vast body of existing literature.

Given that a direct comparison is a clear gap in the literature, designing a head-to-head study in a unified experimental system (e.g., the same cell line and assay conditions) would be a valuable and logical next step to authoritatively rank their potency and therapeutic potential.

References

Napyradiomycin A1 antibacterial efficacy versus vancomycin MRSA

Author: Smolecule Technical Support Team. Date: February 2026

Antibacterial Efficacy Comparison

The table below summarizes key experimental data comparing the anti-MRSA activity of napyradiomycin A1 and vancomycin.

Parameter This compound Vancomycin
Typical MIC Range against MRSA 0.5 - 4 μg/mL [1] 1 - 2 μg/mL (with treatment failures associated with MICs ≥ 2 μg/mL) [2]
Activity against VRSA Active (MIC: 1-2 μg/mL) [1] Not active by definition [3]
Activity against GISA Active (MIC: 0.5 μg/mL) [1] Reduced activity/suboptimal therapeutic option [2]
Bactericidal Kinetics Rapid, concentration-dependent killing; >3-log reduction in bacterial counts at 4 hours (1x MIC) [1] Slow, time-dependent killing; no significant reduction in bacterial counts at 4 hours (1x MIC) [1] [2]
Key Issue: MIC Creep Not reported Yes; associated with clinical treatment failure [2]
Primary Research Stage Pre-clinical, marine natural product discovery [1] [4] Clinical use, but facing resistance challenges [2] [3]

Experimental Data and Protocols

For replicability, here are the core methodologies used to generate the comparative data.

Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible bacterial growth, standardized by reference methods [5].

  • Principle: Serial dilutions of the antibiotic are prepared in a broth medium and inoculated with a standardized bacterial suspension [5].
  • Procedure:
    • Stock Solution: Prepare a stock solution of the antimicrobial agent at 1 g/L or higher in a suitable solvent [5].
    • Serial Dilution: Perform two-fold serial dilutions of the agent in Mueller-Hinton (MH) broth in a microtiter plate [5].
    • Inoculum Standardization: Pre-culture the MRSA test strain in MH broth. Adjust the turbidity of the culture to a 0.5 McFarland standard (approx. 1-2 x 10^8 CFU/mL), then further dilute to a final concentration of about 10^6 CFU/mL in the test wells [5].
    • Incubation & Reading: Incubate the plates at 35°C ± 1°C for 16-20 hours. The MIC is the lowest well concentration with no visible growth [5].
Time-Kill Kinetics Assay

This assay evaluates the rate and extent of bactericidal activity [1].

  • Principle: Bacteria are exposed to an antibiotic at multiples of the MIC (e.g., 1x and 10x). Viable cells are counted over time to plot a killing curve [1].
  • Procedure:
    • Setup: Exponentially growing MRSA cultures are exposed to the antibiotic at 1x and 10x MIC in separate flasks. Maintain a growth control flask without antibiotic [1].
    • Sampling: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 6, 24 hours) [1].
    • Viable Count: Serially dilute each sample in a neutralizer buffer and plate on non-selective agar media. After incubation, count the colony-forming units (CFU) per mL [1].
    • Analysis: Plot log10 CFU/mL versus time. Bactericidal activity is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum [1].

Experimental Workflow and Mechanism

The diagram below illustrates the logical workflow for conducting and analyzing a time-kill kinetics experiment, a key assay for differentiating antibiotic candidates.

Start Prepare Standardized MRSA Inoculum A Dispense into Flasks with Antibiotic (1x & 10x MIC) Start->A B Incubate with Shaking (35 ± 1°C) A->B C Sample at Time Intervals (0, 2, 4, 6, 24h) B->C D Serially Dilute & Plate for Viable Count C->D E Incubate Plates & Count Colony Forming Units (CFU) D->E F Calculate log10 CFU/mL for Each Time Point E->F G Plot Time-Kill Curve F->G H Analyze Bactericidal Kinetics: Rate and Extent of Killing G->H

Mechanisms of Action and Resistance

Understanding the distinct mechanisms is crucial for assessing their potential and limitations.

  • This compound: The specific molecular target of napyradiomycins in S. aureus is an area of active research. These compounds are unique halogenated meroterpenoids (hybrids of terpenoid and polyketide origins) [1]. Their potent and rapid bactericidal activity suggests a mechanism that is distinct from traditional cell-wall inhibitors like vancomycin [1].
  • Vancomycin: This glycopeptide antibiotic inhibits cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, preventing cross-linking [2] [3].
  • Resistance in MRSA:
    • Vancomycin Resistance: Resistance can arise through two primary mechanisms. VISA (Vancomycin-Intermediate S. aureus) strains develop via cumulative mutations that lead to a thickened, abnormal cell wall that "traps" vancomycin, preventing it from reaching its target [3]. VRSA (Vancomycin-Resistant S. aureus) strains acquire the vanA gene cluster from enterococci, which alters the peptidoglycan precursor to D-alanyl-D-lactate (D-Ala-D-Lac), to which vancomycin has a drastically reduced affinity [3].
    • Relevance for Napyradiomycin: The potent activity of this compound against vancomycin-resistant strains (VRSA and GISA) indicates a lack of cross-resistance [1]. This suggests it operates via a different pathway, making it a promising candidate for overcoming vancomycin resistance.

Research Status and Considerations

  • This compound: This compound is in the pre-clinical research stage. Its promising in vitro data is tempered by challenges, most notably reported cytotoxicity in human cell lines, which results in a low therapeutic index [1]. Future work is focused on designing synthetic analogs to improve selectivity and reduce toxicity [1].
  • Vancomycin: Despite its limitations, vancomycin remains a clinically used antibiotic and a standard of care for many MRSA infections. However, its well-documented issues (MIC creep, poor lung penetration, nephrotoxicity) drive the search for superior alternatives [2].

References

Cytotoxicity Data of Related Napyradiomycins on HCT-116 Cells

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the anti-cancer activity of several napyradiomycin derivatives against the HCT-116 human colon cancer cell line.

Compound Name Cytotoxicity (IC₅₀) Key Structural Features Primary Experimental Findings Citation
Napyradiomycin CNQ525.538 6 μM [1] Meroterpenoid; Halogenated Inhibitory activity against HCT-116. [1]
Napyradiomycin CNQ525.510B 17 μM [1] Meroterpenoid; Halogenated; Bicyclic ether [2] Inhibitory activity against HCT-116. [1]
Napyradiomycin CNQ525.600 49 μM [1] Meroterpenoid; Halogenated Inhibitory activity against HCT-116. [1]
Napyradiomycin A80915A (1) 3 μM [3] Meroterpenoid; Halogenated; Lacks C16 methyl in some variants [3] Induction of apoptosis in HCT-116; potent anti-MRSA activity. [3]
Napyradiomycin A80915B (2) 500 nM (0.5 μM) [3] Meroterpenoid; Halogenated; Contains a diazoketone group [3] Induction of apoptosis in HCT-116; potent anti-MRSA activity; higher cytotoxicity linked to diazoketone. [3]
Napyradiomycin B1 N/A 6,6,6 ring system formed by chlorocyclization [4] Inhibition of Gram-positive bacteria, including drug-resistant strains. [4]
3-Dechloro-3-bromo-napyradiomycin A1 IC₅₀ range: 11.5 to 22.8 μM (across 4 cancer lines) [4] Brominated variant of Napyradiomycin A1 Antibacterial and moderate cytotoxicity against several human cancer cell lines. [4]

Experimental Context and Methodologies

The data in the table above were generated using standard, rigorous bioassays relevant to cancer research:

  • Cytotoxicity Measurement: The half-maximal inhibitory concentration (IC₅₀) is a standard metric to evaluate a compound's potency in inhibiting cell growth. These values for napyradiomycins are typically determined using assays like fluorescence-activated cell sorting (FACS) after treatment, which can also indicate the mechanism of cell death. [2]
  • Induction of Apoptosis: Studies on napyradiomycins 1–4 (a group that includes the compounds in the table) used FACS analysis to demonstrate that these compounds induce apoptosis (programmed cell death) in the HCT-116 cell line. This suggests a specific biochemical target is involved in their cytotoxic mechanism. [2]
  • Therapeutic Index Consideration: While a precise therapeutic index (a ratio of toxic to therapeutic dose) for this compound is not provided, research on similar compounds highlights a challenge. For instance, Napyradiomycin A80915B (2) shows potent antibacterial activity but also high cytotoxicity (low IC₅₀ on HCT-116), resulting in a low therapeutic index. This indicates that while potent, its window between killing cancer cells and harming healthy cells is narrow. [3]

The following diagram outlines the general experimental workflow used in these studies to establish the cytotoxicity and mechanism of action of napyradiomycins on HCT-116 cells.

workflow Culture HCT-116 Cells Culture HCT-116 Cells Treat with Napyradiomycin Treat with Napyradiomycin Culture HCT-116 Cells->Treat with Napyradiomycin Cell Viability Assay (e.g., MTT) Cell Viability Assay (e.g., MTT) Treat with Napyradiomycin->Cell Viability Assay (e.g., MTT) FACS Analysis (Apoptosis) FACS Analysis (Apoptosis) Treat with Napyradiomycin->FACS Analysis (Apoptosis) Calculate IC₅₀ Calculate IC₅₀ Cell Viability Assay (e.g., MTT)->Calculate IC₅₀ Confirm Apoptotic Cell Death Confirm Apoptotic Cell Death FACS Analysis (Apoptosis)->Confirm Apoptotic Cell Death Compare Potency & Selectivity Compare Potency & Selectivity Calculate IC₅₀->Compare Potency & Selectivity Confirm Apoptotic Cell Death->Compare Potency & Selectivity

Key Insights for Drug Development

  • Structural Activity Relationship (SAR): The biological activity of napyradiomycins is highly influenced by their specific chemical structure. The presence of a diazoketone group (as in A80915B) is linked to significantly increased cytotoxicity, which may be desirable for anticancer applications but can narrow the therapeutic window. [3] Minor changes, such as bromine substitution instead of chlorine, also modulate activity. [4]
  • Dual Antibacterial and Cytotoxic Activity: A prominent feature of the napyradiomycin class is its dual functionality. These compounds often exhibit strong activity against contemporary strains of methicillin-resistant Staphylococcus aureus (MRSA) alongside their cytotoxic effects, presenting a unique polypharmacological profile. [3]
  • Biosynthetic Origin: Napyradiomycins are meroterpenoids—natural products of mixed biosynthetic origin—produced by marine and terrestrial Streptomyces bacteria. Their complex structures are built from a polyketide (often 1,3,6,8-tetrahydroxynaphthalene) and a terpenoid component, with unique halogenating enzymes like vanadium-dependent haloperoxidases (VHPOs) introducing chlorine or bromine atoms critical for their bioactivity. [4]

References

Napyradiomycin A1 versus A80915C Grp94 binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

Grp94 Binding of Napyradiomycin A80915C

Experimental studies have confirmed that Napyradiomycin A80915C binds to the human Hsp90 paralogue, Grp94 (glucose-regulated protein 94), which is located in the Endoplasmic Reticulum [1] [2].

The evidence for this binding is summarized in the table below.

Aspect of Evidence Experimental Method Key Finding(s)
Target Identification Immunoaffinity precipitation & Mass Spectrometry [1] Isolated target protein identified as human Grp94 via its mass spectral signature.
Validation Western Blot analysis & in vitro Grp94 binding assay [1] Confirmed specific interaction between the compound and Grp94.
Cellular Localization Confocal Microscopy (with IAF-tagged probe 12) [1] Probe localized predominantly within the Endoplasmic Reticulum (ER), consistent with Grp94's cellular location.
Biological Activity Caspase-3 Activation & FACS Analysis [1] Induced apoptosis in HCT-116 human colon carcinoma cells, confirming probe's core biological action is maintained.

Information on Napyradiomycin A1

The available search results do not contain information on the binding affinity or target protein of This compound. One study mentions that "this compound was shown to inhibit mitochondrial complexes I and II" [1], indicating a different mechanism of action unrelated to Grp94.

How to Explore the Comparison Further

The lack of a direct comparison highlights that the structure-activity relationships (SAR) within the napyradiomycin family regarding Grp94 binding are not yet fully explored. To investigate this further, you could:

  • Recreate Key Experiments: The experimental protocols used to confirm A80915C's binding are well-documented. You could apply these same methods to test this compound.
  • Focus on Structural Differences: The binding of A80915C is likely influenced by its specific halogenation pattern and side-chain structure [1] [3]. Comparing these structural features with those of this compound can provide hypotheses for why their targets might differ.

Experimental Protocol for Grp94 Binding

The following diagram illustrates the key experimental workflow used to identify and validate Grp94 as the target of Napyradiomycin A80915C [1]:

A 1. Probe Synthesis A1 Semi-synthetic esterification of A80915C with IAF tag A->A1 B 2. Cellular Uptake & Localization B1 Confocal Microscopy (24h incubation) B->B1 C 3. Target Identification C1 Immunoaffinity Precipitation with anti-IAF antibody C->C1 D 4. Binding Validation D1 In vitro Grp94 Binding Assay D->D1 A2 Probe 12 A1->A2 B2 ER Localization (Co-staining with ER-Tracker) B1->B2 C2 Mass Spectrometry (Identification as Grp94) C1->C2 D2 Western Blot Analysis D1->D2 A2->B B2->C C2->D

Key Experimental Details [1]:

  • Probe Synthesis: The IAF (ImmunoAffinity Fluorescence) tag was coupled to Napyradiomycin A80915C via esterification, creating probe 12. This probe was confirmed to maintain the apoptotic activity of the parent compound.
  • Cellular Localization: HeLa and HCT-116 cells were incubated with the probe for 24 hours. Co-localization studies using ER-Tracker Red (BODIPY TR glibenclamide) showed strong correlation, indicating ER localization.
  • Target Identification: Cell lysates were incubated with the probe. The target protein was pulled down using an anti-IAF antibody conjugated to Affigel-10 resin and identified by its mass spectral signature.
  • Validation: The identity of the pulled-down protein was confirmed as Grp94 through Western Blot analysis using specific antibodies. An in vitro binding assay provided further validation.

References

electron transport chain inhibition specificity complexes I II III IV

Author: Smolecule Technical Support Team. Date: February 2026

ETC Inhibitor Specificity and Effects

This table provides a comparative overview of inhibitors targeting ETC complexes I through IV, detailing their mechanisms and observed outcomes in experimental models.

ETC Complex Inhibitor Name Mechanism of Action / Binding Site Key Experimental Observations & Effects
Complex I Rotenone [1] [2] Inhibits electron transfer from Fe-S clusters to ubiquinone; can induce microtubule polymerization [2]. Reduces cell viability & colony formation in liver cancer cells; increases ROS & apoptosis; decreases ATP [1].
Piericidin A [3] [2] Structurally resembles ubiquinone (UQ), competing for the UQ-binding site [2]. Prevents LPS-induced metabolite changes; blocks NLRP3 inflammasome activation; decreases OCR & NAD+/NADH ratio [3].
Metformin [1] Impairs complex I function; multiple mechanisms proposed. Reduces growth of liver cancer cell lines and tumor organoids [1].
Capsaicin [2] Reported inhibitor of mitochondrial complex I [2]. Studied for effects on tumor cell proliferation and apoptosis [2].
Complex II Dimethyl Malonate (DMM) [3] Inhibits succinate dehydrogenase (complex II). Attenuates IL-1β secretion & caspase-1 activation; does not prevent IL-1β mRNA induction [3].
Thenoyltrifluoroacetone (TTFA) [1] Inhibits complex II activity. Did not show obvious effects on liver cancer cell viability in one study [1].
Carboxin, Flutolanil [4] Inhibits complex II activity [4]. In HepG2 cells, CII inhibitors had no major effect on MMP or ATP, unlike CI/CIII inhibitors [4].
Complex III Antimycin A [1] [2] Binds to the Qi site of complex III, inhibiting the transfer of electrons to cytochrome c. Reduces liver cancer cell viability & colony formation; increases ROS; decreases ATP; induces apoptosis [1].
Myxothiazol [1] Binds to the Qo site of complex III. Similar effects to Antimycin A in restricting liver cancer cell growth [1].
Complex IV Potassium Cyanide (KCN) [1] [5] Binds to the ferric heme iron in cytochrome a3 of complex IV, inhibiting oxygen reduction. Used to block respiration in polarographic studies; did not show obvious effects on liver cancer cell viability in one study [1] [5].
Multiple Complexes Organochalcogens (e.g., Ebselen, (PhSe)2, (PhTe)2) [6] Inhibit complexes I and II via oxidation of critical thiol groups; little effect on III and IV. Inhibits mitochondrial respiration supported by both CI and CII substrates [6].

Experimental Protocols for ETC Inhibition Studies

The following are standard methodologies used to evaluate ETC function and inhibitor efficacy.

Cell Viability and Clonogenic Assays

This protocol assesses the long-term proliferative capacity of cells after inhibitor treatment [1].

  • Procedure:
    • Plate cells at low density in culture dishes.
    • Treat cells with the ETC inhibitor for a specified duration (e.g., 48 hours).
    • Remove the drug-containing medium and allow cells to grow in fresh medium for several days to form colonies.
    • Fix and stain the colonies with crystal violet or similar dye.
    • Count the number of colonies (typically >50 cells) to calculate the colony formation efficiency relative to untreated controls.
Polarographic Measurement of Oxygen Consumption

This classic method uses a Clark-type oxygen electrode to measure mitochondrial respiration in real-time [5].

  • Key Steps:
    • Calibration: The oxygen electrode is calibrated using air-saturated respiration buffer and a zero-oxygen standard (sodium dithionite).
    • Sample Preparation: Use either intact cells, digitonin-permeabilized cells, or isolated mitochondria.
    • Sequential Additions:
      • Substrates: Add complex-specific substrates (e.g., pyruvate/malate for CI; succinate for CII).
      • ADP: Add to induce State 3 respiration (maximal ATP synthesis rate).
      • Inhibitors: Add specific inhibitors (e.g., rotenone for CI, antimycin A for CIII) to confirm the pathway of electron flow.
    • Data Analysis: Respiration rates are calculated as nanoatoms or micromoles of oxygen consumed per minute per milligram of protein (or per million cells).
Assessment of Metabolic and Redox Changes
  • ATP Measurement: Cellular ATP levels are quantified using luciferase-based assays. Inhibitors of CI and CIII typically cause a significant drop in ATP [1].
  • ROS Measurement: Intracellular ROS levels can be measured using fluorescent probes like H2DCFDA. Inhibitors of CI and CIII often lead to increased ROS production [1].
  • NAD+/NADH Ratio: This can be measured enzymatically or with fluorescent biosensors. CI inhibition with piericidin A, for example, decreases the NAD+/NADH ratio, indicating a more reduced state (reductive stress) [3] [7].

ETC Complex Relationships and Inhibition

The diagram below illustrates the functional relationships within the Electron Transport Chain and the primary inhibition sites.

etc ETC Complex Relationships and Inhibition cluster_etc Mitochondrial Inner Membrane NADH NADH CI Complex I (NADH Dehydrogenase) NADH->CI Succinate Succinate CII Complex II (Succinate Dehydrogenase) Succinate->CII O2 O2 Intermembrane Space Intermembrane Space CV Complex V (ATP Synthase) Intermembrane Space->CV H+ Gradient Drives ATP Synthesis Matrix Matrix UQ Ubiquinone (UQ) CI->UQ CII->UQ CIII Complex III (Cytochrome bc1) CytC Cytochrome c CIII->CytC CIV Complex IV (Cytochrome c Oxidase) CIV->O2 CV->Matrix UQ->CIII CytC->CIV Rot Rotenone Piericidin A Metformin Rot->CI  Inhibits CII_Inh Dimethyl Malonate (DMM) TTFA CII_Inh->CII  Inhibits CIII_Inh Antimycin A Myxothiazol CIII_Inh->CIII  Inhibits CIV_Inh KCN Cyanide CIV_Inh->CIV  Inhibits

Key Considerations for Your Research

  • Cell Type and Context Matter: The metabolic state of your cells (e.g., cancer vs. primary, glycolytic vs. oxidative) can dramatically influence their sensitivity to ETC inhibitors [7].
  • Inhibitor Specificity: While these inhibitors are considered specific to their primary targets, off-target effects can occur. Using multiple inhibitors for the same complex and genetic validation (e.g., knockdown) can strengthen your conclusions [1].
  • Functional Specialization: Complex I and III are frequently identified as critical and vulnerable nodes, making them promising therapeutic targets in diseases like cancer [1].

References

×

XLogP3

6.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

480.1470294 Da

Monoisotopic Mass

480.1470294 Da

Heavy Atom Count

32

Dates

Last modified: 04-14-2024

Explore Compound Types